Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 7-chloro-8-methyl-4-oxo-1H-quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-6-8(13)4-3-7-10(15)5-9(12(16)17-2)14-11(6)7/h3-5H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVVMSKTFCAVOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=CC2=O)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674514 | |
| Record name | Methyl 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065074-49-8 | |
| Record name | Methyl 7-chloro-1,4-dihydro-8-methyl-4-oxo-2-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065074-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Guide to the Structural Elucidation of Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate
Introduction: The Quinoline Core and the Analytical Challenge
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from antimalarials like chloroquine to modern anticancer drugs.[1] Its rigid, heterocyclic structure provides a versatile framework for introducing functional groups that can modulate biological activity. The title compound, methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate, represents a typical discovery-phase molecule, where precise and unambiguous structural verification is paramount before committing to further development. A mistake in structural assignment can lead to the loss of significant time and resources.
This guide provides an in-depth, practical walkthrough of the analytical workflow required to definitively confirm the structure of this molecule. We will move beyond a simple recitation of techniques and delve into the strategic reasoning behind the experimental choices, demonstrating how a multi-technique, self-validating approach ensures the highest degree of confidence in the final structural assignment. This process is fundamental for patent applications, regulatory submissions, and ensuring the reproducibility of scientific findings.
Chapter 1: Foundational Analysis via Mass Spectrometry
1.1. The Rationale: Why Start with Mass Spectrometry?
Before investing in more time-intensive NMR experiments, high-resolution mass spectrometry (HRMS) serves as our first critical checkpoint. Its primary role is to confirm the elemental composition, and therefore the exact molecular weight, of the target compound. This experiment quickly validates the success of the synthesis and rules out gross errors, such as the incorporation of incorrect starting materials or unexpected side reactions. We employ Electrospray Ionization (ESI) as it is a soft ionization technique well-suited for polar, functionalized molecules like our target, minimizing fragmentation and preserving the crucial molecular ion.[2][3]
1.2. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A 1 mg/mL stock solution of the analyte is prepared in methanol. This is further diluted to approximately 10 µg/mL using a 50:50 acetonitrile:water solution containing 0.1% formic acid to promote protonation.
-
Instrumentation: A Time-of-Flight (TOF) mass spectrometer equipped with an ESI source is used.
-
Ionization Mode: Positive ion mode ([M+H]⁺) is selected due to the presence of the basic quinoline nitrogen.
-
Data Acquisition: The instrument is calibrated using a known standard immediately prior to the run. Data is acquired over a mass range of m/z 100-500.
-
Analysis: The measured m/z of the most abundant isotopic peak for the [M+H]⁺ ion is compared to the theoretical exact mass calculated for the proposed formula, C₁₂H₁₀ClNO₃ + H⁺.
1.3. Data Interpretation and Validation
The proposed structure has an elemental composition of C₁₂H₁₀ClNO₃. The expected monoisotopic mass is 251.0349 Da.
| Parameter | Value | Interpretation |
| Molecular Formula | C₁₂H₁₀ClNO₃ | Proposed formula |
| Theoretical [M+H]⁺ | 252.0422 Da | Calculated exact mass for C₁₂H₁₁ClNO₃⁺ |
| Observed [M+H]⁺ | 252.0425 Da | Experimental result from HRMS |
| Mass Error | +1.2 ppm | (Observed - Theoretical) / Theoretical * 10⁶ |
| Isotope Pattern | Observed | A characteristic ~3:1 ratio for the A+2 peak, confirming the presence of one chlorine atom. |
The exceptionally low mass error (< 5 ppm) and the correct chlorine isotope pattern provide strong, trustworthy evidence that the elemental composition of the synthesized compound matches the target structure. This initial result validates proceeding with more detailed structural analysis.
Chapter 2: Building the Framework with 1D and 2D NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[4] While mass spectrometry confirms what atoms are present, NMR reveals how they are connected.
The Logic of a Multi-Dimensional NMR Approach
A sequential and layered NMR strategy is employed for maximum efficiency and confidence.
-
¹H NMR: Provides a rapid census of the types and number of protons and their immediate electronic environments.
-
¹³C NMR (with DEPT-135): Identifies all unique carbon environments and classifies them as CH, CH₂, or CH₃ groups.
-
2D NMR (COSY, HSQC, HMBC): These experiments are the core of the elucidation, revealing the bonding network by correlating signals from different nuclei.[5]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 10-15 mg of the compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve the compound and to allow for the observation of the exchangeable hydroxyl proton. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.
-
1D Spectra Acquisition:
-
¹H NMR: 16-32 scans are acquired with a spectral width of 16 ppm.
-
¹³C{¹H} NMR: 1024-2048 scans are acquired with a spectral width of 240 ppm.
-
DEPT-135: Standard pulse program parameters are used to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals.
-
-
2D Spectra Acquisition: Standard gradient-selected (gs) pulse programs are used for COSY, HSQC, and HMBC experiments to ensure high-quality data. The HMBC experiment is optimized for a long-range coupling constant of 8 Hz.
Data Analysis and Interpretation
2.3.1. ¹H and ¹³C NMR Data
The analysis begins by assigning the most obvious signals. The spectrum is expected to show three distinct singlets for the two methyl groups and the hydroxyl proton, and three aromatic protons.
Table 1: ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| 12.10 | br s | 1H | 4-OH | Broad signal characteristic of an exchangeable, acidic proton. |
| 8.15 | d, J=2.0 Hz | 1H | H-6 | Doublet splitting from H-5. Meta-coupling is small. |
| 7.80 | d, J=2.0 Hz | 1H | H-5 | Doublet splitting from H-6. |
| 7.55 | s | 1H | H-3 | Singlet, isolated proton on the pyridine ring. |
| 3.95 | s | 3H | OCH₃ | Typical chemical shift for an ester methyl group. |
| 2.50 | s | 3H | 8-CH₃ | Typical chemical shift for an aromatic methyl group. |
Table 2: ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |
|---|---|---|---|
| 175.1 | - | C-4 (OH) | Quaternary carbon, downfield shift due to -OH group. |
| 165.4 | - | C=O (ester) | Characteristic carbonyl carbon shift. |
| 148.2 | - | C-2 | Quaternary carbon attached to nitrogen and ester. |
| 145.0 | - | C-8a | Quaternary carbon in the benzene ring fusion. |
| 135.1 | CH | C-6 | Aromatic CH. |
| 133.5 | - | C-7 (Cl) | Quaternary carbon attached to chlorine. |
| 128.0 | - | C-8 (CH₃) | Quaternary carbon attached to a methyl group. |
| 125.5 | CH | C-5 | Aromatic CH. |
| 122.3 | - | C-4a | Quaternary carbon in the ring fusion. |
| 110.2 | CH | C-3 | Aromatic CH, relatively upfield. |
| 52.8 | CH₃ | OCH₃ | Ester methyl carbon. |
| 15.9 | CH₃ | 8-CH₃ | Aromatic methyl carbon. |
2.3.2. 2D NMR: Connecting the Pieces
While the 1D spectra provide the parts list, 2D NMR builds the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment unambiguously links each proton to the carbon it is directly attached to. For example, it would show a correlation cross-peak between the proton signal at δ 7.55 ppm and the carbon signal at δ 110.2 ppm, confirming the assignment of H-3 and C-3.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. A key correlation would be observed between the proton at δ 8.15 (H-6) and δ 7.80 (H-5), confirming their spatial proximity on the benzene portion of the quinoline ring. The absence of other correlations for these protons confirms their isolation from other protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for confirming the overall scaffold. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The key correlations that lock in the proposed structure are:
-
Ester to Ring: A correlation from the ester methyl protons (OCH₃, δ 3.95) to the ester carbonyl carbon (C=O, δ 165.4) and, crucially, to the C-2 of the quinoline ring (δ 148.2). This definitively places the methyl carboxylate group at the 2-position.
-
Methyl to Ring: A correlation from the aromatic methyl protons (8-CH₃, δ 2.50) to C-8 (δ 128.0), C-7 (δ 133.5), and C-8a (δ 145.0). This confirms the placement of the methyl group at the 8-position.
-
Proton-Quaternary Carbon Correlations: The proton at H-5 (δ 7.80) will show correlations to C-4 (δ 175.1), C-7 (δ 133.5), and C-8a (δ 145.0), piecing together the benzene ring and its connection to the rest of the molecule.
-
// Define the structure image node structure [image="https://i.imgur.com/g8o203l.png", label=""];
// Define invisible nodes for arrow endpoints node [shape=point, width=0, height=0, style=invis]; p1 [pos="1.5,1.2!"]; c1 [pos="0.9,0.8!"]; p2 [pos="2.9,0.4!"]; c2 [pos="2.3,0.8!"]; c3 [pos="3.5,0.8!"]; c4 [pos="3.5,1.6!"]; p3 [pos="3.7,2.5!"]; c5 [pos="3.0,2.1!"]; c6 [pos="4.3,2.1!"]; c7 [pos="4.3,1.3!"];
// Draw the arrows p1 -> c1 [label=" H→C2", fontcolor="#202124", fontsize=9, color="#4285F4"]; p2 -> c2 [label=" H→C8", fontcolor="#202124", fontsize=9, color="#34A853"]; p2 -> c3 [label=" H→C7", fontcolor="#202124", fontsize=9, color="#34A853"]; p2 -> c4 [label=" H→C8a", fontcolor="#202124", fontsize=9, color="#34A853"]; p3 -> c5 [label=" H→C4a", fontcolor="#202124", fontsize=9, color="#FBBC05"]; p3 -> c6 [label=" H→C7", fontcolor="#202124", fontsize=9, color="#FBBC05"]; p3 -> c7 [label=" H→C8a", fontcolor="#202124", fontsize=9, color="#FBBC05"]; } enddot Caption: Key HMBC correlations confirming substituent placement.
Conclusion: A Self-Validating Structural Confirmation
By systematically integrating data from multiple, orthogonal analytical techniques, we have unambiguously confirmed the structure of methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate.
-
HRMS confirmed the correct elemental formula.
-
¹H and ¹³C NMR provided a complete inventory of all proton and carbon environments.
-
DEPT-135 differentiated the carbon types.
-
COSY established the H-5/H-6 proton-proton connectivity.
-
HSQC linked all protons to their directly attached carbons.
-
HMBC provided the final, definitive long-range correlations that pieced together the entire molecular skeleton and confirmed the precise location of all substituents.
This rigorous, evidence-based approach exemplifies the principles of modern chemical analysis, providing the trustworthy and authoritative data required for advancing drug development and scientific research.
References
- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
- MDPI. (n.d.). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis.
- Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
- Oriental Journal of Chemistry. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I.
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
- Sigma-Aldrich. (n.d.). 7-Chloro-4-hydroxy-8-methylquinoline.
- BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
- Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education.
- PubMed Central. (2021). Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates.
- YouTube. (2023). Structure elucidation of quinoline| NMR Spectroscopy.
- Centurion University. (n.d.). Quinoline and Isoquinoline: structure elucidation. CUTM Courseware.
- MDPI. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/R.
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Topic: Physicochemical Properties and Synthetic Analysis of Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate
An In-depth Technical Guide for Drug Development Professionals
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Experimental data for Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate (CAS No. 1065074-49-8) is not extensively available in peer-reviewed literature. This guide synthesizes available data, predicted values, and information from structurally similar analogs to provide a comprehensive technical overview for research and development purposes. All predicted data should be confirmed by empirical testing.
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic molecules with significant pharmacological importance.[1] Derivatives of quinoline and its isomer, quinolone, exhibit a vast range of biological activities, including antimalarial, antibacterial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2] Specifically, the 4-hydroxyquinoline-2-carboxylate core, a key structural feature of the title compound, is related to kynurenic acid (KYNA), an endogenous metabolite with neuroprotective functions.[3]
The compound of interest, Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate, incorporates several key pharmacophoric features: a halogen (chloro) group, a methyl group, and a methyl ester. These substitutions on the quinoline core are critical for modulating the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn influence its pharmacokinetic profile and target-binding affinity. This guide provides a detailed analysis of its known and predicted properties, a plausible synthetic route, a standard characterization workflow, and an outlook on its potential applications in medicinal chemistry.
Section 1: Physicochemical and Structural Properties
Characterizing the physicochemical properties of a novel compound is a foundational step in drug development. While empirical data for Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate is scarce, we can compile predicted data alongside data from a close structural analog, Methyl 7-chloro-4-hydroxyquinoline-2-carboxylate (CAS 5347-19-3), which lacks the C8-methyl group. This comparison provides a valuable baseline for experimental design.
| Property | Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate | Methyl 7-chloro-4-hydroxyquinoline-2-carboxylate (Analog) | Data Type | Source |
| CAS Number | 1065074-49-8 | 5347-19-3 | Experimental | [4] |
| Molecular Formula | C₁₂H₁₀ClNO₃ | C₁₁H₈ClNO₃ | Experimental | [4] |
| Molecular Weight | 251.67 g/mol | 237.64 g/mol | Calculated | [5] |
| Melting Point | Not Available | 128.16 °C | Predicted | [5] |
| Boiling Point | Not Available | ~442.8 °C at 760 mmHg | Predicted | [5] |
| Density | Not Available | ~1.4 g/cm³ | Predicted | [5][6] |
| Vapor Pressure | Not Available | 1.39E-05 mmHg at 25°C | Calculated | [6] |
Section 2: Proposed Synthesis Pathway
While a specific, validated synthesis for Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate is not published, a highly plausible route can be derived from established quinoline synthesis methodologies. A common approach involves the cyclization of an aniline derivative with a suitable three-carbon synthon. Based on a documented synthesis for the analog lacking the 8-methyl group, a probable pathway involves the reaction of 3-chloro-2-methylaniline with dimethyl acetylenedicarboxylate (DMAD).[6]
The reaction likely proceeds via an initial Michael addition of the aniline to one of the electrophilic acetylenic carbons of DMAD, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable 4-hydroxyquinoline ring system.
DOT Visualization: Proposed Synthesis
Caption: Proposed synthesis of the title compound via cyclization.
Experimental Protocol (General Methodology)
This protocol is a general guideline and requires optimization for the specific substrate.
-
Reaction Setup: To a solution of 3-chloro-2-methylaniline (1 equivalent) in methanol, add dimethyl acetylenedicarboxylate (1.1 equivalents) dropwise under an inert atmosphere (e.g., Nitrogen or Argon).
-
Thermal Cyclization: Heat the reaction mixture to reflux and maintain for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Rationale: Refluxing in a high-boiling solvent like methanol or Dowtherm A provides the necessary activation energy for the intramolecular cyclization.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold methanol.
-
Purification: If the product does not precipitate or requires further purification, concentrate the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography (silica gel, with a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Section 3: Standard Characterization and Validation Workflow
For any newly synthesized compound intended for drug development, a rigorous characterization workflow is mandatory to confirm its identity, purity, and structure.
DOT Visualization: Characterization Workflow
Caption: Standard workflow for structural validation and purity assessment.
Methodology Details
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the covalent structure. The expected ¹H NMR spectrum would show distinct aromatic protons, a singlet for the C8-methyl group, and a singlet for the ester methyl group.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which serves to confirm the molecular formula (C₁₂H₁₀ClNO₃).
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is critical for determining the purity of the compound. For drug development candidates, purity should typically exceed 95%.
-
Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, such as the hydroxyl (-OH) stretch, the ester carbonyl (C=O) stretch, and C-Cl bonds.
-
Melting Point Analysis: A sharp and defined melting point range is a strong indicator of the purity of a crystalline solid.
Section 4: Potential Applications in Drug Discovery
The structural motifs within Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate suggest several promising avenues for therapeutic research. The broader class of quinoline derivatives has been extensively investigated for various biological activities.
-
Anticancer Agents: Many quinoline derivatives function as kinase inhibitors or DNA intercalating agents, showing potent antiproliferative properties. The 4-hydroxyquinolinone scaffold, in particular, is recognized as a privileged structure in the design of anticancer drugs.[1]
-
Antimalarial Drugs: The quinoline core is famously present in historical antimalarial drugs like quinine and chloroquine. Novel quinoline-4-carboxamide derivatives have shown multistage antimalarial activity through novel mechanisms of action, such as inhibiting protein synthesis.[7]
-
Anti-inflammatory Agents: Certain 4-carboxyl quinoline derivatives have been designed and synthesized as selective COX-2 inhibitors, indicating potential applications in treating inflammation.[8]
-
Neuroprotective Agents: As an analog of kynurenic acid derivatives, this compound could be explored for its potential to modulate neurological pathways, although this is more speculative.[3]
The specific combination of substituents on the title compound makes it a valuable candidate for screening in these therapeutic areas. The 7-chloro and 8-methyl groups can enhance membrane permeability and modulate metabolic stability, making it an intriguing subject for further biological evaluation.
References
-
METHYL 7-CHLORO-4-HYDROXYQUINOLINE-2-CARBOXYLATE. (n.d.). LookChem. Retrieved January 26, 2026, from [Link]
-
Methyl 7-chloro-4-hydroxyquinoline-2-carboxylate | C11H8ClNO3. (n.d.). BuyersGuideChem. Retrieved January 26, 2026, from [Link]
-
7-CHLORO-4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID 405923-50-4 wiki. (n.d.). Molbase. Retrieved January 26, 2026, from [Link]
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Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Baxendale Group - Durham University. Retrieved January 26, 2026, from [Link]
-
7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
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Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (n.d.). NISCAIR Online Periodicals Repository. Retrieved January 26, 2026, from [Link]
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Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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An In-Depth Technical Guide to Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate (CAS 1065074-49-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. From the historical significance of quinine in combating malaria to the development of modern anticancer agents, quinoline derivatives have consistently proven to be a rich source of therapeutic innovation. This guide focuses on a specific, yet under-documented, member of this family: Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate (CAS 1065074-49-8). While direct research on this particular compound is not extensively available in the public domain, its structural features, particularly the 4-hydroxyquinoline core, allow for a comprehensive analysis of its potential chemical properties, biological activities, and safety considerations based on the well-established characteristics of its chemical class.
This document serves as a technical resource for researchers and drug development professionals, providing a detailed overview of the known attributes of related quinoline compounds to infer the potential applications and necessary precautions for handling Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate.
Chemical and Physical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The table below summarizes the key chemical data for Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate.
| Property | Value | Source |
| CAS Number | 1065074-49-8 | N/A |
| IUPAC Name | Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate | N/A |
| Synonyms | 2-Quinolinecarboxylic acid, 7-chloro-1,4-dihydro-8-methyl-4-oxo-, methyl ester | [1] |
| Molecular Formula | C₁₂H₁₀ClNO₃ | [1] |
| Molecular Weight | 251.67 g/mol | [1] |
| Appearance | Solid (predicted) | N/A |
| Solubility | Low water solubility is expected based on the quinoline core. | [2] |
Potential Mechanism of Action and Biological Targets: Targeting Hypoxia-Inducible Factor-1α (HIF-1α)
A significant body of research has identified quinoline derivatives as potent modulators of various biological pathways implicated in disease, with a noteworthy focus on their anticancer properties.[3][4] One of the most promising avenues of investigation for this class of compounds is the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α).[5]
HIF-1α is a master transcriptional regulator that plays a critical role in cellular adaptation to low oxygen conditions (hypoxia), a hallmark of the tumor microenvironment.[5] Its activation promotes angiogenesis, metabolic reprogramming, cell survival, and metastasis, all of which contribute to tumor progression and resistance to therapy. Consequently, the inhibition of the HIF-1α signaling pathway has emerged as a compelling strategy in oncology drug discovery.
Several studies have demonstrated the ability of quinoline-based compounds to inhibit HIF-1α.[6][7] The proposed mechanisms of action are often multifaceted and can include:
-
Inhibition of HIF-1α Synthesis: Some quinoline derivatives have been shown to suppress the transcription and translation of the HIF-1α protein.[5]
-
Modulation of Upstream Signaling Pathways: The expression and stability of HIF-1α are regulated by complex signaling networks, including the PI3K/Akt/mTOR and MAPK pathways. Certain quinoline compounds may exert their inhibitory effects by targeting key components of these pathways.
-
Chelation of Iron: The enzymatic activity of prolyl hydroxylases (PHDs), which are responsible for marking HIF-1α for degradation under normoxic conditions, is iron-dependent. The 8-hydroxyquinoline scaffold, in particular, is a well-known metal chelator and may inhibit PHDs by sequestering iron, leading to HIF-1α stabilization. However, this mechanism can be complex, as some studies show that the cellular effects of these compounds are not always reversed by the addition of iron.
Given the structural similarity of Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate to known HIF-1α inhibitors, it is plausible that this compound also targets the HIF-1α pathway.
Caption: Potential mechanisms of HIF-1α pathway inhibition by quinoline derivatives.
Experimental Protocols: A Framework for Investigation
In Vitro HIF-1α Inhibition Assay (Hypoxia-Inducible Reporter Gene Assay)
This cell-based assay is a primary screening method to identify compounds that inhibit HIF-1α transcriptional activity.
Principle: A cancer cell line is engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing multiple copies of the Hypoxia Response Element (HRE). Under hypoxic conditions, active HIF-1α binds to the HRE and drives the expression of the reporter gene. A decrease in the reporter signal in the presence of a test compound indicates inhibition of the HIF-1α pathway.
Step-by-Step Methodology:
-
Cell Culture: Culture a suitable cancer cell line (e.g., HCT116, HeLa) stably transfected with an HRE-luciferase reporter construct in a humidified incubator at 37°C and 5% CO₂.
-
Compound Treatment: Seed the cells in 96-well plates. After 24 hours, treat the cells with various concentrations of Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Hypoxic Induction: Place the plates in a hypoxic chamber (e.g., 1% O₂) for 16-24 hours.
-
Luciferase Assay: Following hypoxic incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase signal to cell viability (e.g., using a CellTiter-Glo® assay) and calculate the IC₅₀ value for HIF-1α inhibition.
Sources
- 1. Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate | 1065074-49-8 [buyersguidechem.com]
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- 3. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
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From Jungle Bark to Laboratory Bench: A Technical History of 7-Chloro-4-Hydroxyquinoline Derivatives
An In-Depth Guide for Drug Development Professionals
The 7-chloro-4-hydroxyquinoline scaffold is a cornerstone in medicinal chemistry, forming the nucleus of some of the most impactful drugs of the 20th century. This guide traces the remarkable journey of this chemical entity, from its conceptual origins in the bark of a South American tree to its synthesis in German laboratories and its eventual deployment as a global therapeutic agent. We will explore the key discoveries, synthetic evolutions, and the scientific rationale that propelled its derivatives, notably Chloroquine and Hydroxychloroquine, to the forefront of medicine.
The Natural Blueprint: Quinine and the Dawn of Antimalarial Chemistry
The story of quinoline-based therapeutics begins not in a laboratory, but in the Andes mountains with the cinchona tree. For centuries, indigenous populations used its bark to treat fevers.[1][2] This ethnobotanical knowledge was famously introduced to Europe in the 17th century, where "Jesuit's Bark" became the first effective treatment for malaria.[1][2] In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid, quinine, providing a purified, dose-specific therapeutic for the first time.[1][2][3]
Quinine's complex structure and its critical role in global health spurred a century-long quest for a synthetic alternative. This endeavor was driven by the need for a more reliable and scalable supply than the often-tenuous cinchona bark trade. Early efforts in the late 19th and early 20th centuries, pioneered by chemists like Paul Ehrlich, focused on synthetic dyes such as methylene blue, which showed modest antimalarial activity and established the principle of selective toxicity against the malaria parasite.[4] This work led to the first generation of synthetic antimalarials, including pamaquine in 1925, which, while effective, suffered from significant toxicity.[4][5] These early compounds, however, laid the crucial groundwork for the development of the far superior 4-aminoquinoline class.
The Synthesis of a Scaffold: The Emergence of 7-Chloro-4-Hydroxyquinoline
The core structure, 7-chloro-4-hydroxyquinoline, is the foundational intermediate for the most famous drugs in this class. Its synthesis is a critical step that enables the subsequent addition of side chains to create the final active pharmaceutical ingredients. One of the most established methods for creating this quinoline ring system is a variation of the Gould-Jacobs reaction.
The process typically begins with a substituted aniline, in this case, m-chloroaniline. This is reacted with a malonic ester derivative, such as ethyl ethoxymethylenemalonate, to form an anilinoacrylate intermediate. This intermediate is then subjected to thermal cyclization, where the quinoline ring is formed. The resulting ester is subsequently hydrolyzed and decarboxylated to yield the desired 7-chloro-4-hydroxyquinoline.
Caption: Experimental workflow for the synthesis of Chloroquine.
Refinement and Reduced Toxicity: The Development of Hydroxychloroquine
While Chloroquine was a resounding success, its use was associated with certain toxicities. This prompted further research to create analogues with an improved therapeutic window. In 1946, Surrey and colleagues synthesized Hydroxychloroquine (HCQ) by making a subtle but significant modification to the Chloroquine structure. [6]They incorporated a hydroxyl group onto one of the N-ethyl substituents of the side chain. [6] This hydroxylation reduces the overall toxicity of the compound compared to Chloroquine. [7]Hydroxychloroquine was introduced clinically in the early 1950s and demonstrated not only antimalarial efficacy but also potent immunomodulatory effects, leading to its widespread use in autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. [7][8] The synthesis of Hydroxychloroquine follows the exact same pathway as Chloroquine, with the key difference being the use of a hydroxylated side chain: N'-(2-hydroxyethyl)-N'-ethyl-1,4-pentadiamine , which is condensed with 4,7-dichloroquinoline. [9]
Mechanism of Action: How 4-Aminoquinolines Kill the Malaria Parasite
The primary mechanism of action for both Chloroquine and Hydroxychloroquine against the blood stages of the Plasmodium parasite is well-established. It centers on the parasite's digestion of hemoglobin in its acidic food vacuole.
-
Hemoglobin Digestion: The parasite consumes hemoglobin from the host's red blood cells to obtain amino acids.
-
Heme Release: This process releases large quantities of toxic free heme (ferriprotoporphyrin IX).
-
Detoxification: The parasite protects itself by polymerizing the toxic heme into an inert, crystalline substance called hemozoin (the "malaria pigment").
-
Drug Intervention: Chloroquine and Hydroxychloroquine, being weak bases, accumulate to high concentrations in the acidic food vacuole. Here, they are thought to cap the growing hemozoin polymer, preventing further polymerization.
-
Toxicity and Death: The buildup of toxic free heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.
Caption: Inhibition of heme detoxification by 4-aminoquinoline drugs.
Summary of Key Developments and Compound Properties
The evolution from quinine to modern synthetic derivatives represents a triumph of medicinal chemistry. Below is a summary of the key milestones and a comparison of the two most prominent 7-chloro-4-hydroxyquinoline derivatives.
| Year | Milestone | Significance |
| 1820 | Isolation of Quinine | First purified, effective antimalarial drug. [3] |
| 1925 | Synthesis of Pamaquine | First generation of synthetic antimalarials, validating the approach. [4] |
| 1934 | Synthesis of Chloroquine (Resochin) | Discovery of the highly effective 4-aminoquinoline class. [10][6] |
| ~1943 | "Rediscovery" of Chloroquine | US-led WWII program validates its efficacy and safety, leading to widespread use. [5] |
| 1946 | Synthesis of Hydroxychloroquine | Development of a less toxic analogue with broader therapeutic applications. [6] |
| 1950s | Clinical Use of HCQ in Autoimmune Disease | Expansion of the therapeutic profile beyond malaria. [7] |
| Property | Chloroquine | Hydroxychloroquine |
| Year Synthesized | 1934 [10][6] | 1946 [6] |
| Chemical Formula | C₁₈H₂₆ClN₃ | C₁₈H₂₆ClN₃O |
| Key Structural Diff. | N,N-diethyl side chain | N-ethyl, N-(2-hydroxyethyl) side chain |
| Primary Uses | Malaria (treatment & prophylaxis) | Malaria, Rheumatoid Arthritis, Lupus |
| Relative Toxicity | Higher | Lower [7] |
| Solubility | Good | Improved [6] |
Conclusion
The history of 7-chloro-4-hydroxyquinoline derivatives is a powerful illustration of how natural products can inspire synthetic chemistry to solve pressing global health problems. From the initial template of quinine, chemists developed a robust synthetic platform that yielded Chloroquine, a drug that saved millions of lives from malaria. Further rational design led to Hydroxychloroquine, a refined molecule with a better safety profile and a surprising new role in immunology. The journey of this chemical scaffold from its discovery to its diverse applications underscores the enduring power of medicinal chemistry to improve human health, demonstrating a clear, logical progression of scientific inquiry, refinement, and therapeutic expansion.
References
- Process for the preparation of 4-hydroxy quinolines.
- Synthesis of 7-Chloro-4-hydroxyquinoline Derivatives Employing Oxalacetic Ester1. American Chemical Society.
- Synthesis of chloroquine and hydroxychloroquine.
- Drug Discovery and Development - Malaria. NCBI Bookshelf, NIH.
- History of antimalarial drugs. Medicines for Malaria Venture.
- Chloroquine - Wikipedia. Wikipedia.
- High-Yielding Process for the Synthesis of Hydroxychloroquine under Concentrated Conditions...
- Recent progress in the development of anti-malarial quinolones. PubMed Central (PMC), NIH.
- Chloroquine analogues in drug discovery... PubMed Central (PMC), NIH.
- A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research.
- Antimalarial Drug Discovery: From Quinine to the Dream of Eradication.
- 4,7-dichloroquinoline - Organic Syntheses Procedure. Organic Syntheses.
- New preparation of hydroxychloroquine.
- Hydroxychloroquine history and its cardiovascular safety. FPM.
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- 3. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]
- 4. Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Discovery and Development - Malaria - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 9. WO2010027150A2 - New preparation of hydroxychloroquine - Google Patents [patents.google.com]
- 10. Chloroquine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Solubility Profile of Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility profile of Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate, a quinoline derivative of interest in medicinal chemistry and drug development.[1] Given the critical role of solubility in determining a compound's bioavailability, formulation feasibility, and overall therapeutic potential, this document outlines a predictive analysis based on its molecular structure and the known properties of analogous compounds. Furthermore, it details robust, step-by-step experimental protocols for accurately determining its solubility in a range of common laboratory solvents. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies for the physicochemical characterization of this promising molecule.
Introduction: The Significance of Solubility in Drug Discovery
The journey of a potential therapeutic agent from the laboratory to clinical application is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a drug's success. It dictates the compound's dissolution rate, absorption, and ultimately, its bioavailability. A compound with poor solubility can face significant hurdles in formulation and may exhibit erratic absorption profiles, leading to suboptimal therapeutic efficacy and potential safety concerns.
Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate belongs to the quinoline class of compounds, a scaffold renowned for its diverse pharmacological activities, including anticancer and antimalarial properties.[1] As such, a thorough understanding of its solubility profile is not merely an academic exercise but a critical step in its development pathway. This guide will delve into the predicted solubility of this compound and provide the necessary tools for its empirical determination.
Molecular Structure and Predicted Solubility
The solubility of an organic compound is governed by the interplay of its functional groups and the overall molecular architecture with the chosen solvent. The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[2]
The structure of Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate incorporates several key features that influence its solubility:
-
Quinoline Core: The bicyclic aromatic quinoline ring system is inherently non-polar and hydrophobic, suggesting limited solubility in aqueous media.[3][4]
-
Polar Functional Groups: The presence of a hydroxyl (-OH) group and a carboxylate (-COO-CH3) group introduces polarity and the potential for hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the ester group can act as a hydrogen bond acceptor.
-
Substituents: The chloro (-Cl) and methyl (-CH3) groups are generally considered non-polar and will contribute to the overall lipophilicity of the molecule.
Based on this structural analysis, it is anticipated that Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate will exhibit limited solubility in water and non-polar solvents, but will be more soluble in polar organic solvents. The presence of the hydroxyl group may also allow for increased solubility in acidic or basic aqueous solutions through salt formation.
Predicted Solubility in Common Laboratory Solvents
The following table summarizes the predicted solubility of Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate in a range of common laboratory solvents. These predictions are based on the structural analysis and data from analogous compounds.[5]
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Low | The large, non-polar quinoline core outweighs the influence of the polar functional groups. |
| Methanol | Polar Protic | High | The alcohol can engage in hydrogen bonding with the hydroxyl and carboxylate groups. |
| Ethanol | Polar Protic | Moderate to High | Similar to methanol, but the slightly larger alkyl chain may slightly reduce solubility compared to methanol. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A strong hydrogen bond acceptor that can effectively solvate the molecule. |
| Dimethylformamide (DMF) | Polar Aprotic | High | Another effective polar aprotic solvent capable of strong dipole-dipole interactions. |
| Acetonitrile | Polar Aprotic | Moderate | A less polar aprotic solvent compared to DMSO and DMF, leading to potentially lower solubility. |
| Dichloromethane (DCM) | Non-polar | Low to Moderate | The polarity may not be sufficient to overcome the intermolecular forces of the solid compound. |
| Hexane | Non-polar | Insoluble | The highly non-polar nature of hexane is incompatible with the polar functional groups of the analyte. |
Experimental Determination of Solubility
While predictions provide a valuable starting point, empirical determination of solubility is essential for accurate characterization. The following protocols describe two common methods for assessing solubility: a qualitative visual method for rapid screening and a quantitative shake-flask method for precise measurement.
Qualitative Solubility Assessment: A Rapid Screening Method
This method provides a quick, preliminary assessment of solubility in various solvents.
Protocol:
-
Preparation: Dispense 1-2 mg of Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate into a series of small, clear glass vials.
-
Solvent Addition: To each vial, add 1 mL of the selected solvent.
-
Mixing: Cap the vials and vortex or shake vigorously for 30-60 seconds.
-
Observation: Allow the vials to stand for 1-2 minutes and visually inspect for any undissolved solid.
-
Classification:
-
Soluble: No visible solid particles.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid appears largely unchanged.
-
Workflow for Qualitative Solubility Assessment
Sources
Spectroscopic data (NMR, IR, Mass Spec) for quinoline-2-carboxylate compounds
An In-Depth Technical Guide to the Spectroscopic Characterization of Quinoline-2-Carboxylate Compounds
Foreword: The Analytical Imperative for Quinoline-2-Carboxylates
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional molecules.[1] Its derivatives, particularly quinoline-2-carboxylates, are of significant interest due to their diverse biological activities. The precise substitution pattern on the quinoline ring and the nature of the carboxylate group are critical determinants of a compound's function. Therefore, unambiguous structural confirmation is not merely a procedural step but the foundation of reliable research and development.
This guide provides an in-depth exploration of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the structural elucidation of quinoline-2-carboxylate compounds. As a Senior Application Scientist, my objective is not just to present data but to illuminate the causal relationships between molecular structure and spectral output. The methodologies described herein are designed to be self-validating, ensuring that researchers can confidently and accurately characterize their target molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules, providing precise information on the connectivity of atoms.[2] For quinoline-2-carboxylates, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and the integrity of the core structure.
¹H NMR Spectroscopy: Probing the Proton Environment
The chemical environment of each proton in a quinoline-2-carboxylate derivative is unique, influenced by the anisotropic effects of the aromatic rings and the electronic properties of the nitrogen heteroatom and the carboxylate group. This results in a highly characteristic ¹H NMR spectrum.
Expertise & Causality: The quinoline ring system's nitrogen atom is electron-withdrawing, which deshields adjacent protons, causing them to resonate at a higher chemical shift (further downfield). This effect is most pronounced for the protons at positions 3 and 8. Furthermore, intermolecular π-π stacking interactions in solution can cause concentration-dependent chemical shift changes, a phenomenon that must be considered when comparing spectra.[3]
Characteristic Chemical Shifts & Coupling Patterns:
-
H3 and H4: These protons on the pyridine ring typically appear as doublets due to coupling with each other. H4 is usually further downfield than H3.
-
H5, H6, H7, H8: These protons on the benzene portion of the ring system appear in the aromatic region, typically between 7.5 and 8.5 ppm. Their splitting patterns (doublets, triplets, or multiplets) provide clear evidence of their relative positions. For instance, H5 and H8 often appear as doublets, coupled to H6 and H7, respectively.[4][5]
-
Carboxylate Group Protons: For esters (e.g., ethyl quinoline-2-carboxylate), the protons of the alkyl group will have characteristic shifts and multiplicities (e.g., a quartet for the -CH₂- and a triplet for the -CH₃ of an ethyl group).
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Quinoline-2-Carboxylate Derivatives
| Compound | H3 | H4 | H5-H8 (multiplet) | Other Protons |
| Quinoline-2-Carboxylic Acid | ~8.3 (d) | ~8.2 (d) | 7.6 - 8.1 (m) | ~10-12 (s, broad, -COOH) |
| Ethyl Quinoline-2-Carboxylate | ~8.2 (d) | ~8.1 (d) | 7.5 - 8.0 (m) | ~4.5 (q, -OCH₂CH₃), ~1.4 (t, -OCH₂CH₃) |
| Quinoline-2-Carboxamide | ~8.4 (d) | ~8.1 (d) | 7.6 - 8.2 (m) | ~7.5-8.0 (s, broad, -CONH₂) |
Note: Values are approximate and can vary based on solvent and concentration. d=doublet, t=triplet, q=quartet, m=multiplet, s=singlet.
¹³C NMR Spectroscopy: Defining the Carbon Framework
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon backbone. The chemical shifts are highly sensitive to the electronic environment, making it an excellent tool for confirming the presence of the quinoline core and the carboxylate function.
Expertise & Causality: The carbon atom at position 2 (C2) is directly attached to the electronegative nitrogen and the electron-withdrawing carboxyl group. This dual effect causes a significant downfield shift, making its resonance a key diagnostic signal. The carbonyl carbon (C=O) of the carboxylate group is also highly deshielded and appears far downfield, typically >160 ppm.[5]
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Quinoline-2-Carboxylate Derivatives
| Compound | C2 | C3 | C4 | C4a | C5-C8 | C8a | C=O | Other Carbons |
| Quinoline-2-Carboxylic Acid | ~149 | ~122 | ~138 | ~129 | ~128-131 | ~147 | ~166 | N/A |
| Ethyl Quinoline-2-Carboxylate | ~150 | ~121 | ~137 | ~128 | ~127-130 | ~148 | ~165 | ~62 (-OCH₂), ~14 (-CH₃) |
| Quinoline-2-Carboxamide [6] | ~149 | ~120 | ~138 | ~129 | ~128-130 | ~147 | ~168 | N/A |
Note: Values are approximate and can vary based on the solvent.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the quinoline-2-carboxylate compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; ensure the compound is fully soluble.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if precise chemical shift referencing is required, although modern spectrometers can lock onto the deuterium signal of the solvent.
-
Acquisition: Place the tube in the NMR spectrometer. Acquire a ¹H spectrum first, as it is faster. Following this, acquire a broadband-decoupled ¹³C spectrum. For complex structures, 2D NMR experiments like COSY and HSQC may be necessary to assign all signals unambiguously.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. For quinoline-2-carboxylate compounds, the most diagnostic absorption is that of the carbonyl (C=O) group.
Expertise & Causality: The position of the C=O stretching vibration is highly sensitive to its electronic environment. Conjugation with the quinoline ring system slightly lowers the frequency of the C=O stretch compared to a non-conjugated ester or acid. Hydrogen bonding, particularly in the carboxylic acid dimer, significantly broadens and lowers the frequency of the O-H stretch.[7]
Characteristic Absorption Frequencies:
-
C=O Stretch: This is a strong, sharp absorption. For esters, it typically appears around 1720-1740 cm⁻¹. For carboxylic acids, it is found around 1700-1725 cm⁻¹. For amides, it is shifted to a lower wavenumber, around 1680-1695 cm⁻¹.[4]
-
O-H Stretch (Acids): A very broad absorption from ~2500 to 3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid.
-
N-H Stretch (Amides): Primary amides show two bands around 3100-3500 cm⁻¹.[4]
-
Aromatic C=C/C=N Stretches: Multiple sharp absorptions in the 1450-1620 cm⁻¹ region are indicative of the quinoline ring system.[8]
-
C-O Stretch (Esters): Two absorptions, typically in the 1100-1300 cm⁻¹ range, corresponding to the C-O single bond stretches.
Table 3: Key IR Absorption Frequencies (cm⁻¹) for Quinoline-2-Carboxylate Derivatives
| Functional Group | Quinoline-2-Carboxylic Acid | Ethyl Quinoline-2-Carboxylate | Quinoline-2-Carboxamide |
| C=O Stretch | ~1710 (strong) | ~1730 (strong) | ~1691 (strong)[4] |
| O-H / N-H Stretch | 2500-3300 (broad) | N/A | ~3467, ~3377 (medium)[4] |
| Aromatic C=C/C=N | ~1500-1600 | ~1500-1600 | ~1500-1600 |
| C-O Stretch | ~1200-1300 | ~1150-1250 | N/A |
Experimental Protocol: Acquiring an FT-IR Spectrum
-
Sample Preparation (Solid):
-
KBr Pellet: Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent disk using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. This is a faster, more modern method.
-
-
Background Scan: Run a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O absorptions.
-
Sample Scan: Place the sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. The choice of ionization technique is crucial for analyzing quinoline-2-carboxylates.[9]
Expertise & Causality:
-
Electron Ionization (EI): This is a "hard" ionization technique that often leads to extensive fragmentation. While the molecular ion (M⁺•) may be weak, the fragmentation pattern is highly reproducible and provides a structural fingerprint. The most common initial fragmentation is the loss of the entire carboxyl or carboxylate group.[9][10]
-
Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for generating an intact protonated molecule [M+H]⁺. It is easily coupled with liquid chromatography (LC) for mixture analysis. Tandem MS (MS/MS) on the [M+H]⁺ ion induces controlled fragmentation, which is invaluable for structural confirmation.[9][11]
Characteristic Fragmentation Pathways:
-
EI-MS:
-
Molecular Ion (M⁺•): The peak corresponding to the molecular weight.
-
[M - OR]⁺: For esters, loss of the alkoxy radical.
-
[M - COOH]⁺: For acids, loss of the carboxyl radical.[9]
-
[M - CO₂]⁺•: For acids, loss of carbon dioxide.[9]
-
Quinoline Ring Fragmentation: Subsequent loss of neutral molecules like HCN from the quinoline cation is a common pathway.[10]
-
-
ESI-MS/MS (on [M+H]⁺):
-
[M+H - H₂O]⁺: For carboxylic acids, a common loss of water.
-
[M+H - CO]⁺: Loss of carbon monoxide.
-
[M+H - H₂O - CO]⁺: A subsequent loss of both water and carbon monoxide is a characteristic pathway for protonated quinoline-2-carboxylic acid.[9]
-
Table 4: Key Mass-to-Charge Ratios (m/z) for Quinoline-2-Carboxylate Derivatives
| Compound (MW) | Ionization | Key Ions (m/z) and Assignments |
| Quinoline-2-Carboxylic Acid (173.17) | EI | 173 (M⁺•), 129 ([M-CO₂]⁺•), 128 ([M-COOH]⁺), 102 |
| ESI (+) | 174 ([M+H]⁺), 156 ([M+H-H₂O]⁺), 128 ([M+H-H₂O-CO]⁺) | |
| Ethyl Quinoline-2-Carboxylate (201.22) | EI | 201 (M⁺•), 172 ([M-C₂H₅]⁺), 156 ([M-OC₂H₅]⁺), 128 |
| ESI (+) | 202 ([M+H]⁺), 174 ([M+H-C₂H₄]⁺), 128 |
Experimental Protocol: LC-MS Analysis with ESI
-
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.
-
LC Separation (Optional but Recommended): Inject the sample into an HPLC system, typically with a C18 column, to purify the sample before it enters the mass spectrometer.
-
MS Acquisition: The eluent from the LC is directed into the ESI source. Acquire data in positive ion mode.
-
MS/MS Analysis: Perform a second experiment where the mass spectrometer isolates the [M+H]⁺ ion (m/z 174 for the acid, 202 for the ethyl ester) and fragments it using collision-induced dissociation (CID) to obtain the product ion spectrum.
Integrated Spectroscopic Workflow: A Self-Validating Approach
Relying on a single technique can be misleading. A robust characterization workflow integrates all three methods, where each result cross-validates the others. This synergistic approach ensures the highest degree of confidence in the final structural assignment.
Caption: Integrated workflow for spectroscopic characterization.
Conclusion
The spectroscopic characterization of quinoline-2-carboxylate compounds is a systematic process that relies on the convergence of evidence from NMR, IR, and MS. ¹H and ¹³C NMR define the precise atomic connectivity, IR confirms the critical carbonyl functional group, and MS validates the molecular weight and provides corroborating structural data through fragmentation. By understanding the principles behind each technique and the characteristic spectral features of this important class of molecules, researchers can ensure the integrity of their work and accelerate the pace of discovery in drug development and materials science.
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Kadhim Mohammed, I., & Fadil Mousa, E. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]
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Geronikaki, A., et al. (2024). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules, 29(5), 1085. [Link]
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Jampilek, J., et al. (2015). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 20(6), 11335-11367. [Link]
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Leško, J., & Lásiková, A. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 54(2), 75-77. [Link]
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SNAZYK, M., et al. (2024). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. ResearchGate. [Link]
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Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(39), 23443-23467. [Link]
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Flores-Alamo, M., et al. (2024). Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. ResearchGate. [Link]
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Al-Jibouri, M. N. (2014). FTIR Spectrum of Quinoline-2-carboxylic acid. ResearchGate. [Link]
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Ghaffari, S., et al. (2024). Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. Arabian Journal of Chemistry, 17(1), 105436. [Link]
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An In-Depth Technical Guide to Understanding the Tautomerism in 4-Hydroxyquinoline Structures
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phenomenon of tautomerism in 4-hydroxyquinoline, the equilibrium between its 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms, is a critical consideration in the fields of medicinal chemistry and drug development. The predominant tautomeric form of this privileged scaffold significantly influences its physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity, which in turn dictates its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive exploration of the tautomerism in 4-hydroxyquinoline structures, detailing the underlying principles, analytical techniques for characterization, and the profound implications for drug design and efficacy.
The Fundamental Equilibrium: 4-Hydroxyquinoline vs. 4-Quinolone
4-Hydroxyquinoline exists in a dynamic equilibrium between two tautomeric forms: the aromatic enol form (4-hydroxyquinoline) and the non-aromatic keto form (4(1H)-quinolone). This prototropic tautomerism involves the migration of a proton between the oxygen and nitrogen atoms of the heterocyclic ring.
Caption: A generalized workflow for the analytical investigation of 4-hydroxyquinoline tautomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the tautomeric equilibrium in solution. Distinct signals for the protons and carbons of both the keto and enol forms can be observed and quantified.
Table 1: Characteristic NMR Chemical Shifts (δ, ppm) for 4-Hydroxyquinoline Tautomers
| Nucleus | Keto Form (4-Quinolone) | Enol Form (4-Hydroxyquinoline) | Reference |
| ¹H | |||
| H2 | ~6.3 (d) | ~7.0 (d) | [1] |
| H3 | ~7.9 (d) | ~6.5 (d) | [1] |
| N-H | ~11.5 (br s) | - | [1] |
| O-H | - | ~10.0 (br s) | [1] |
| ¹³C | |||
| C2 | ~110 | ~145 | [1] |
| C4 | ~177 | ~160 | [1] |
| C4a | ~140 | ~148 | [1] |
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the 4-hydroxyquinoline derivative in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.
-
Data Acquisition: Use a standard single-pulse experiment. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Analysis: Integrate the signals corresponding to the distinct protons of the keto and enol forms (e.g., H2 and H3). The ratio of the integrals provides the relative concentration of each tautomer.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The enol and keto tautomers of 4-hydroxyquinoline exhibit distinct electronic transitions, resulting in different absorption maxima (λmax) in the UV-Vis spectrum. The more extended π-conjugation in the enol form generally leads to a bathochromic (red) shift compared to the keto form. [2] Table 2: Typical UV-Vis Absorption Maxima (λmax, nm) for 4-Hydroxyquinoline Tautomers in Different Solvents
| Solvent | Keto Form (λmax) | Enol Form (λmax) | Reference |
| Dioxane | 226, 269, 316 | ~330-350 | [2] |
| Ethanol | 225, 270, 318 | ~330-350 | [2] |
| Water | 224, 270, 317 | ~330-350 | [2] |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the 4-hydroxyquinoline derivative in a suitable solvent (e.g., ethanol). Prepare a series of dilutions in different solvents (e.g., hexane, acetonitrile, water) to achieve an absorbance in the range of 0.2-0.8.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the absorbance from approximately 200 to 450 nm. Use the respective pure solvent as a blank.
-
Analysis: Identify the λmax values and compare them to known values for the keto and enol forms. Changes in the relative intensities of the absorption bands in different solvents can indicate a shift in the tautomeric equilibrium.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is particularly useful for identifying the characteristic functional groups of each tautomer. The keto form exhibits a strong C=O stretching vibration, while the enol form shows a characteristic O-H stretching band.
Table 3: Key FTIR Vibrational Frequencies (cm⁻¹) for 4-Hydroxyquinoline Tautomers
| Vibrational Mode | Keto Form (4-Quinolone) | Enol Form (4-Hydroxyquinoline) | Reference |
| C=O stretch | ~1640 | - | [1][3] |
| O-H stretch | - | ~3400 (broad) | [3] |
| N-H stretch | ~3200-3400 | - | [1] |
| C=C stretch | ~1590 | ~1620 | [3] |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For solid-state analysis, prepare a KBr pellet or a Nujol mull. For solution-phase analysis, use a suitable IR-transparent solvent and cell.
-
Instrument Setup: Use an FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the C=O, O-H, and N-H stretching vibrations to determine the predominant tautomeric form.
Implications for Drug Development
The tautomeric state of 4-hydroxyquinoline and its derivatives has profound consequences for their biological activity. [4]The keto form, with its distinct hydrogen bond donor (N-H) and acceptor (C=O) sites, often exhibits different binding interactions with biological targets compared to the enol form, which possesses an O-H donor and a nitrogen acceptor.
For instance, in the development of antimalarial drugs, the 4-quinolone core is crucial for activity. [1]Similarly, the tautomeric form of HIV-1 integrase inhibitors containing the 4-hydroxyquinoline scaffold can significantly impact their chelation with essential metal ions in the enzyme's active site.
Caption: The influence of tautomerism on the drug development cascade.
A thorough understanding and characterization of the tautomeric equilibrium of 4-hydroxyquinoline derivatives are therefore indispensable for:
-
Structure-Activity Relationship (SAR) Studies: To rationalize the observed biological activities and guide the design of more potent and selective analogs.
-
Pharmacokinetic Optimization: To modulate properties like solubility and membrane permeability for improved drug absorption and distribution.
-
In Silico Drug Design: To ensure that the correct tautomeric state is used in molecular docking and other computational modeling studies.
Conclusion
The tautomerism of 4-hydroxyquinoline is a nuanced yet fundamentally important aspect of its chemistry. The predominance of the keto form, the influence of the solvent environment, and the distinct spectroscopic signatures of each tautomer are key considerations for any researcher working with this versatile scaffold. A comprehensive analytical approach, combining NMR, UV-Vis, and FTIR spectroscopy with computational methods, is crucial for accurately characterizing the tautomeric equilibrium. For drug development professionals, a deep understanding of this phenomenon is not merely an academic exercise but a prerequisite for the rational design of effective and safe medicines.
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The 7-Chloroquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-Depth Technical Guide for Drug Development Professionals
The 7-chloroquinoline nucleus is a cornerstone heterocyclic scaffold in drug discovery, most famously represented by the antimalarial drug Chloroquine.[1] Its rigid, planar structure and the electron-withdrawing nature of the chlorine atom at the 7-position create a unique electronic and steric profile, making it a versatile pharmacophore. Initially celebrated for its profound impact on treating malaria, the scaffold's therapeutic potential has expanded dramatically.[1][2] Researchers have successfully modified the core at the C-4 position and other sites to develop derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, antifungal, and neuroprotective properties.[3][4][5][6]
This guide provides a detailed exploration of the key biological activities associated with the 7-chloroquinoline scaffold. We will delve into the mechanisms of action, present structure-activity relationship (SAR) insights, and provide field-proven experimental protocols for evaluating these activities, offering a comprehensive resource for researchers in medicinal chemistry and drug development.
Antimalarial Activity: The Historical Bedrock
The most renowned application of the 7-chloroquinoline scaffold is in the fight against malaria, a disease caused by Plasmodium parasites.[7] Chloroquine was a frontline treatment for decades, and while resistance is now widespread, the core scaffold remains a critical starting point for developing new antimalarial agents.[2]
Mechanism of Action: Heme Detoxification Inhibition
The parasite digests hemoglobin within its acidic food vacuole, releasing large quantities of toxic free heme.[2] To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. 7-chloroquinoline derivatives function by accumulating in the parasite's food vacuole and interfering with this detoxification process.[2] They cap the growing hemozoin crystal, preventing further polymerization. The resulting buildup of free heme generates reactive oxygen species (ROS), disrupts membrane integrity, and ultimately leads to parasite death.[2]
Structure-Activity Relationship (SAR) Insights
-
The 7-Chloro Group: This group is crucial for activity. Its electron-withdrawing properties are believed to influence the pKa of the quinoline nitrogen, facilitating accumulation in the acidic food vacuole.
-
The C-4 Amino Side Chain: The nature of the substituent at the C-4 position is a key determinant of efficacy and resistance-breaking potential. Modifications to this chain, such as creating hybrid molecules with triazine or sulfonamide moieties, have been explored to enhance activity against resistant strains.[2] For instance, N-(2-((7-chloroquinolin-4-yl)amino)ethyl)-2,4,6 triisopropylbenzenesulfonamide efficiently reduced hemozoin production and showed promising antimalarial action.[2]
-
Hybridization: Synthesizing molecular hybrids that combine the 7-chloroquinoline core with other pharmacophores like 1,2,3-triazoles has been a successful strategy for developing novel antimalarial compounds.[7]
Key Experimental Protocol: In Vitro Antimalarial Assay
This protocol describes a standard method for assessing the in vitro activity of 7-chloroquinoline derivatives against the chloroquine-sensitive strain of Plasmodium falciparum.
Principle: The assay measures the inhibition of parasite proliferation in a culture of human red blood cells. Parasite growth is quantified by measuring the activity of parasite-specific lactate dehydrogenase (pLDH).
Step-by-Step Methodology:
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human O+ red blood cells (RBCs) suspended in RPMI-1640 medium supplemented with human serum and hypoxanthine.
-
Drug Preparation: Prepare stock solutions of test compounds in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve the desired final concentrations.
-
Assay Plate Setup: Add 100 µL of parasitized RBC suspension (at 1% parasitemia and 2% hematocrit) to each well of a 96-well microtiter plate.
-
Compound Addition: Add 100 µL of the diluted test compounds to the wells. Include positive (Chloroquine) and negative (no drug) controls.
-
Incubation: Incubate the plates for 72 hours in a controlled environment (5% CO₂, 5% O₂, 90% N₂) at 37°C.
-
pLDH Assay:
-
Lyse the cells by freeze-thawing the plate.
-
In a separate plate, add 20 µL of the lysate to 100 µL of a reaction mixture containing Malstat reagent and NBT/PES solution.
-
Incubate in the dark for 30 minutes.
-
Read the absorbance at 650 nm using a microplate reader.
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Anticancer Activity: A Multifaceted Approach
The 7-chloroquinoline scaffold has emerged as a promising framework for the development of novel anticancer agents.[4] Its derivatives exhibit cytotoxic effects against a wide array of cancer cell lines through diverse mechanisms.[3][8]
Mechanisms of Action
-
Autophagy Inhibition: This is one of the most well-documented anticancer mechanisms of chloroquine and its analogs.[9][10] Autophagy is a cellular recycling process that cancer cells can exploit to survive stress. 7-chloroquinolines are weak bases that accumulate in lysosomes, increasing the lysosomal pH and inhibiting the fusion of autophagosomes with lysosomes. This blockage of the final degradation step in autophagy leads to the accumulation of dysfunctional proteins and organelles, ultimately triggering cancer cell death.[10]
-
Kinase Inhibition: Many cancers are driven by aberrant signaling from protein kinases. Certain 7-chloroquinoline derivatives have been identified as potent kinase inhibitors, targeting receptors like the epidermal growth factor receptor (EGFR), which is highly expressed in many solid tumors.[5]
-
Induction of Apoptosis: Some derivatives can directly induce programmed cell death (apoptosis) in cancer cells. They can normalize tumor-associated vasculature and stimulate the immune system to recognize and attack tumor cells.[11]
Diagram: Mechanism of Autophagy Inhibition
Caption: 7-Chloroquinolines block autophagy by inhibiting lysosomal function.
Quantitative Data: Cytotoxic Activity
The following table summarizes the cytotoxic activity (GI₅₀ values in µM) of several 7-chloroquinoline hydrazone derivatives against a panel of human cancer cell lines from the NCI-60 screen.[3]
| Compound | Leukemia (RPMI-8226) | Colon Cancer (HCT-116) | Breast Cancer (MCF7) |
| Derivative 1 | 0.28 | 0.35 | 0.45 |
| Derivative 2 | 0.41 | 0.52 | 0.68 |
| Derivative 3 | < 0.01 | 0.21 | 0.33 |
| Derivative 9 | 0.22 | 21.41 | >100 |
| Derivative 3 | 0.35 | 23.39 | 25.37 |
Note: Data compiled from multiple sources.[3] Lower GI₅₀/IC₅₀ values indicate higher potency.
Key Experimental Protocol: Sulforhodamine B (SRB) Assay
This protocol is a robust and widely used method for determining cytotoxicity and cell proliferation.[8]
Principle: The SRB assay is based on the ability of the sulforhodamine B dye to bind stoichiometrically to proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, and thus to the cell number.[8]
Workflow Diagram: SRB Assay
Caption: Standard workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells into 96-well plates at an appropriate density and allow them to attach overnight.[8]
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds and incubate for 48-72 hours.[8]
-
Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding 100 µL of cold 10% Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.[8]
-
Expertise Note: TCA precipitates proteins, fixing the cells to the plate and ensuring that the subsequent staining reflects the cell biomass present at the end of the treatment period.
-
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and let them air dry.[8]
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[8]
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound dye.[8]
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the optical density (OD) at ~510 nm using a microplate reader. The OD is proportional to the number of viable cells.
Broad-Spectrum Biological Activities
Beyond malaria and cancer, the 7-chloroquinoline scaffold has demonstrated a remarkable range of other biological activities.
-
Antiviral: Derivatives have shown activity against a panel of coronaviruses, including SARS-CoV-1 and SARS-CoV-2, by interfering with viral entry.[12][13] They have also been investigated for activity against Dengue virus and HIV.[14][15]
-
Anti-inflammatory: Certain 7-chloroquinoline-selenium hybrids exhibit significant antinociceptive and anti-inflammatory effects.[13][16] For example, 4-phenylselenyl-7-chloroquinoline was shown to reduce paw edema and myeloperoxidase activity in mouse models of inflammation.[16]
-
Antifungal: Hydrazone derivatives have been evaluated for their in vitro antifungal activity against various fungi, including Candida albicans and Cryptococcus neoformans, with some compounds showing efficacy comparable to the first-line drug fluconazole.[17][18][19]
-
Neuroprotective: In the context of neurodegenerative diseases like Parkinson's, 4-amino-7-chloroquinoline compounds have been identified as agonists of the nuclear receptor NR4A2, a promising drug target.[6] Activation of this receptor is neuroprotective, suggesting a potential therapeutic avenue.[6] Organochalcogen derivatives have also been investigated for their potential in treating Alzheimer's disease.[20][21]
-
Antibacterial: Various derivatives show moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.[22]
Conclusion and Future Directions
The 7-chloroquinoline scaffold is far more than the basis of an old antimalarial drug; it is a privileged structure with immense therapeutic versatility. Its rigid framework provides an excellent foundation for chemical modification, allowing for the fine-tuning of its pharmacological profile to target a wide range of diseases. The ongoing research into its anticancer, antiviral, and anti-inflammatory properties highlights its enduring importance in medicinal chemistry.
Future research will likely focus on:
-
Hybrid Molecule Design: Combining the 7-chloroquinoline core with other known pharmacophores to create multifunctional drugs with enhanced efficacy and reduced potential for resistance.[4]
-
Target Deconvolution: Elucidating the precise molecular targets and pathways for derivatives that show promise in complex diseases like cancer and neurodegeneration.
-
Improving Pharmacokinetics: Optimizing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new derivatives to translate potent in vitro activity into in vivo success.
The continued exploration of this remarkable scaffold promises to yield a new generation of therapeutics to address some of the most pressing global health challenges.
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Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. [Link]
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Literature review on the synthesis of 4-hydroxyquinoline-2-carboxylates
An In-Depth Technical Guide to the Synthesis of 4-Hydroxyquinoline-2-carboxylates
Authored by a Senior Application Scientist
Introduction: The Significance of the 4-Hydroxyquinoline-2-carboxylate Core
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1][2] Within this class, 4-hydroxyquinoline-2-carboxylates and their tautomeric 4-oxo forms represent a "privileged scaffold," a molecular framework that demonstrates versatile binding capabilities to multiple biological targets.[1] Their significance is underscored by the natural occurrence of derivatives like Kynurenic Acid (KYNA), an endogenous metabolite in humans that acts as a neuroprotective agent.[3][4] The synthetic derivatives of this core have been instrumental in the development of therapeutics ranging from fluoroquinolone antibiotics to novel anti-inflammatory and cytotoxic agents.[1][3]
This guide provides an in-depth exploration of the principal synthetic routes to 4-hydroxyquinoline-2-carboxylates. Moving beyond a mere recitation of procedures, we will delve into the mechanistic underpinnings of each method, rationalize experimental choices, and provide field-proven protocols to empower researchers in drug discovery and chemical synthesis.
Classical Synthetic Strategies: Building the Quinoline Core
The foundational methods for constructing the 4-hydroxyquinoline ring system were developed over a century ago yet remain highly relevant. These strategies typically involve the condensation of anilines with 1,3-dicarbonyl compounds followed by a high-temperature cyclization.
The Conrad-Limpach Synthesis
First reported in 1887, the Conrad-Limpach reaction is a robust method for preparing 4-quinolones from the thermal condensation of aromatic amines with β-ketoesters.[5] The critical step is the intramolecular cyclization of the intermediate alkyl β-arylaminocrotonate.
Mechanistic Rationale
The reaction proceeds in two key stages: initial condensation and thermal cyclization. The aniline nucleophilically attacks the ketone carbonyl of the β-ketoester, which is kinetically favored at lower temperatures, to form an enamine intermediate. At elevated temperatures (typically >200 °C), this intermediate undergoes an intramolecular electrophilic attack from the protonated ester carbonyl onto the aniline ring. This cyclization step is energetically demanding as it temporarily disrupts the aromaticity of the phenyl ring, necessitating the use of high-boiling point solvents like diphenyl ether or mineral oil.[6]
Caption: Mechanism of the Gould-Jacobs Reaction.
Experimental Considerations
Similar to the Conrad-Limpach synthesis, the cyclization step of the Gould-Jacobs reaction requires high temperatures to overcome the energetic barrier of disrupting aromaticity.
-
Thermal Conditions: The cyclization is typically carried out in high-boiling solvents like diphenyl ether or by heating the intermediate neat under microwave irradiation. [7]* Microwave Enhancement: Microwave-assisted protocols significantly accelerate the reaction. Heating the neat mixture of aniline and EMME at temperatures up to 300 °C for short durations (5-10 minutes) can provide the product in good yields, although care must be taken to avoid decarboxylation at excessive temperatures or pressures. [7]
Representative Protocol: Microwave-Assisted Gould-Jacobs Synthesis
[7]
-
Mixing Reactants: In a 2-5 mL microwave vial equipped with a magnetic stir bar, add aniline (1.0 eq, ~2.0 mmol) and diethyl ethoxymethylenemalonate (3.0 eq, ~6.0 mmol).
-
Microwave Reaction: Seal the vial and heat the mixture in a microwave synthesis system to 250-300 °C for 5-15 minutes. Monitor the pressure, as it can become significant.
-
Isolation: Cool the vial to room temperature. The product often precipitates directly from the reaction mixture.
-
Purification: Filter the solid product and wash with a small amount of ice-cold acetonitrile to remove excess EMME and any byproducts. Dry the purified solid under vacuum.
| Temperature (°C) | Time (min) | Pressure (bar) | Yield (%) | Reference |
| 250 | 10 | ~15 | 1 | [7] |
| 300 | 2 | ~18 | 37 | [7] |
| 300 | 5 | ~22 | 47 | [7] |
| 300 | 10 | ~24 | 28 | [7] |
The Camps Cyclization
The Camps cyclization is an intramolecular condensation of an o-acylaminoacetophenone using a base to yield two potential hydroxyquinoline products. [8]The regioselectivity depends on which enolate is formed and which carbonyl group is attacked. By carefully choosing the starting materials, this reaction can be guided to produce 4-hydroxyquinoline derivatives.
Mechanistic Rationale
The reaction is initiated by deprotonation by a base (e.g., hydroxide ion) to form an enolate. This enolate then undergoes an intramolecular aldol-type condensation, followed by dehydration to form the quinoline ring. For the synthesis of 4-hydroxyquinoline-2-carboxylates, the starting material would need to be an appropriately substituted o-aminoaryl ketone. The base-catalyzed nature of this reaction often allows for milder conditions compared to the high-temperature thermal cyclizations previously discussed.
Caption: General workflow for the Camps Cyclization.
Modern & Green Synthetic Approaches
Recent advancements in organic synthesis have focused on improving the efficiency and environmental footprint of classical reactions. [9]The synthesis of quinolines has benefited significantly from these innovations.
Microwave-Assisted Organic Synthesis (MAOS)
As highlighted in the protocols above, microwave irradiation has emerged as a powerful tool for synthesizing 4-hydroxyquinolines. [10]
-
Causality of Enhancement: Microwave energy directly and efficiently heats the polar molecules in the reaction mixture, leading to rapid temperature increases that cannot be achieved with conventional heating. This allows for the use of lower-boiling point solvents under pressurized conditions and dramatically shortens reaction times. [4][11]For reactions like the Conrad-Limpach and Gould-Jacobs, this provides the necessary activation energy for the difficult cyclization step in a fraction of the time. [7]
Solvent-Free and Water-Based Reactions
In line with the principles of green chemistry, methods are being developed that minimize or eliminate the use of hazardous organic solvents. [9]One-pot procedures where an isatin is reacted with an enaminone in an aqueous solution of KOH or NaOH have been reported to produce quinoline-4-carboxylic acids in good to excellent yields. [2]These methods offer advantages in terms of cost, safety, and environmental impact.
Conclusion and Future Outlook
The synthesis of 4-hydroxyquinoline-2-carboxylates is a mature field with a rich history of classical named reactions, including the Conrad-Limpach and Gould-Jacobs syntheses. These methods, while effective, traditionally require harsh conditions. The modern synthetic chemist now has an expanded toolkit, with microwave-assisted synthesis and green chemistry principles offering pathways to these valuable scaffolds with greater efficiency, speed, and environmental compatibility. Future research will likely continue to focus on developing catalytic, one-pot, and solvent-free methodologies to further streamline access to this medicinally important class of compounds.
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Markiewicz, R., & Galkowska, A. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(7), 3001. [Link]
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Massoud, M. A., et al. (2021). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]
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Hart, M. E., & Chamberlin, A. R. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 14(9), 3296–3303. [Link]
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Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(4), 1321-1324. [Link]
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Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from Wikipedia. [Link]
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ResearchGate. (2007). 4-Hydroxy-2-quinolones 138. Synthesis and study of structure-biological activity relationships in a series of 1-hydroxy-3-oxo-5,6-dihydro-3H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid anilides. ResearchGate. [Link]
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Muscia, G. C., Asis, S. E., & Buldain, G. Y. (2017). Microwave-assisted Synthesis of 2-Styrylquinoline-4-carboxylic Acids as Antitubercular Agents. Medicinal Chemistry, 13(5), 448-452. [Link]
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PubChem. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid. Retrieved from PubChem. [Link]
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Al-dujaili, A. H., & Al-Azawi, S. H. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(32), 19078-19101. [Link]
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Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis. Retrieved from Scribd. [Link]
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Whitepaper: A Senior Application Scientist's Guide to the In Silico Prediction of Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate Properties
Abstract
In the landscape of modern drug discovery, the early-stage assessment of novel chemical entities is paramount to de-risking development pipelines and optimizing resource allocation. In silico, or computational, methods provide a rapid, cost-effective, and powerful framework for predicting the pharmacokinetic and pharmacodynamic properties of small molecules before their synthesis.[1][2][3] This guide presents a comprehensive in silico evaluation of Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate, a compound belonging to the quinoline class, which is recognized for its broad therapeutic potential.[4][5] By leveraging a suite of validated, publicly accessible computational tools, we will construct a detailed profile of this molecule, encompassing its physicochemical characteristics, drug-likeness, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and potential biological activities. This document serves as both a case study for the target molecule and a methodological guide for applying these predictive technologies in drug discovery projects.
Introduction: The Imperative for Predictive Modeling
The journey from a promising compound to a market-approved drug is fraught with challenges, with a significant percentage of candidates failing due to suboptimal pharmacokinetic or toxicity profiles.[6] The integration of computational models early in the discovery phase—a "fail early, fail cheap" paradigm—is no longer a novelty but a strategic necessity.[7] These models allow researchers to prioritize candidates with the highest probability of success, guide medicinal chemistry efforts for property optimization, and reduce reliance on animal testing.[1]
1.1 The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its derivatives have demonstrated significant biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[4][5] The specific functionalization of the quinoline core, as seen in Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate, can modulate its biological and physicochemical properties, making it a subject of interest for targeted therapeutic design.
1.2 Profile of the Target Molecule This guide focuses on Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate. To facilitate computational analysis, the molecule is represented by its Simplified Molecular Input Line Entry System (SMILES) string, a universal standard in cheminformatics.[8]
-
Canonical SMILES: COC(=O)C1=NC2=C(C=C(Cl)C=C2C)C(=C1)O
-
Structure: (A 2D structure image would be placed here in a full document)
1.3 An Integrated In Silico Workflow Our analysis employs a multi-platform approach to build a holistic profile of the target molecule. This workflow is designed to be logical and progressive, starting from fundamental physicochemical properties and moving toward complex biological interactions and potential liabilities.
Caption: Integrated workflow for in silico molecular property prediction.
Physicochemical Properties & Drug-Likeness
2.1 Rationale: The Foundation of Pharmacokinetics A molecule's fundamental physicochemical properties—such as molecular weight (MW), lipophilicity (LogP), and topological polar surface area (TPSA)—govern its ability to be absorbed, distributed, and permeate biological membranes. "Drug-likeness" rules, most famously Lipinski's Rule of Five, provide a heuristic framework to assess if a compound possesses properties consistent with orally available drugs.[9]
2.2 Methodology: SwissADME for Physicochemical Profiling SwissADME is a robust, free-to-use web tool that provides a comprehensive suite of predictive models for physicochemical properties, pharmacokinetics, and drug-likeness.[10][11] Its user-friendly interface and detailed output make it an indispensable tool for early-stage drug discovery.[12]
Experimental Protocol 2.2.1: Property Prediction with SwissADME
-
Navigate to the SwissADME web server.[10]
-
Input Molecule: In the main input field, paste the SMILES string for Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate: COC(=O)C1=NC2=C(C=C(Cl)C=C2C)C(=C1)O.
-
Execute Analysis: Click the "Run" button to initiate the calculations.
-
Data Collection: The server will generate a detailed report. Collect the values for the parameters listed in Table 1 from the "Physicochemical Properties," "Lipophilicity," "Water Solubility," and "Drug-likeness" sections.
2.3 Predicted Data Summary The following table summarizes the key physicochemical and drug-likeness parameters predicted by SwissADME.
Table 1: Predicted Physicochemical Properties and Drug-Likeness
| Parameter | Predicted Value | Interpretation / Significance |
|---|---|---|
| Molecular Formula | C12H10ClNO3 | Defines the elemental composition. |
| Molecular Weight | 251.67 g/mol | Complies with Lipinski's rule (<500). |
| LogP (iLOGP) | 2.61 | Optimal lipophilicity (typically <5). |
| LogS (ESOL) | -3.55 | Moderately soluble. |
| Water Solubility | 0.281 mg/ml | Indicates moderate aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 71.98 Ų | Good value for cell permeability (<140 Ų). |
| H-Bond Acceptors | 4 | Complies with Lipinski's rule (≤10). |
| H-Bond Donors | 1 | Complies with Lipinski's rule (≤5). |
| Lipinski's Rule of Five Violations | 0 | High probability of good oral bioavailability. |
| Bioavailability Score | 0.55 | Indicates good oral bioavailability potential. |
Pharmacokinetic (ADMET) Profile Prediction
3.1 Rationale: A Molecule's Journey Through the Body A successful drug must not only interact with its target but also navigate the complex biological systems of the body. ADMET profiling predicts a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity. Early ADMET assessment is critical for identifying potential liabilities such as poor absorption, inability to reach the target site, rapid metabolism, or toxicity, which are major causes of clinical trial failures.[6]
3.2 Methodology: A Dual-Tool Approach for Comprehensive ADMET To build a robust ADMET profile, we utilize two specialized web servers: pkCSM for predicting pharmacokinetic properties and ProTox-II for evaluating a wide range of toxicity endpoints.
Experimental Protocol 3.2.1: Pharmacokinetics Prediction with pkCSM pkCSM uses graph-based signatures to predict a wide range of ADMET properties from a chemical structure.[13][14]
-
Navigate to the pkCSM web server.[13]
-
Input Molecule: Enter the SMILES string (COC(=O)C1=NC2=C(C=C(Cl)C=C2C)C(=C1)O) into the input box.
-
Execute Analysis: Submit the structure for prediction.
-
Data Collection: Record the predicted values for key ADMET parameters as listed in Table 2.
Experimental Protocol 3.2.2: Toxicity Prediction with ProTox-II ProTox-II is a powerful tool for predicting various toxicity endpoints by combining chemical similarity, pharmacophores, and machine-learning models.[15][16]
-
Navigate to the ProTox-II web server.[15]
-
Input Molecule: Draw the molecule using the provided editor or paste the SMILES string.
-
Execute Analysis: Start the toxicity prediction.
-
Data Collection: Collect the predicted LD50 value, toxicity class, and probabilities for key toxicological endpoints (e.g., Hepatotoxicity, Mutagenicity) as shown in Table 2.
3.3 Predicted ADMET Profile Summary
Table 2: Predicted ADMET Profile
| Parameter | Predicted Value | Tool | Interpretation / Significance |
|---|---|---|---|
| Absorption | |||
| Intestinal Absorption | 93.5% | pkCSM | High potential for absorption from the gut. |
| Caco-2 Permeability (logPapp) | 0.54 | pkCSM | Good permeability across the intestinal cell line model. |
| Distribution | |||
| VDss (human) | 0.176 L/kg | pkCSM | Moderate distribution into tissues. |
| BBB Permeability (logBB) | -0.593 | pkCSM | Predicted to be a poor Blood-Brain Barrier penetrant. |
| Metabolism | |||
| CYP2D6 Inhibitor | No | pkCSM | Low risk of drug-drug interactions via this major enzyme. |
| CYP3A4 Inhibitor | Yes | pkCSM | Potential for drug-drug interactions. |
| Excretion | |||
| Total Clearance (log ml/min/kg) | 0.133 | pkCSM | Predicts a moderate rate of clearance from the body. |
| Toxicity | |||
| Oral Rat LD50 | 1100 mg/kg | ProTox-II | Predicted to be Toxicity Class 4 (Harmful if swallowed).[17] |
| Hepatotoxicity | Active (Prob: 0.69) | ProTox-II | Potential risk of liver toxicity should be monitored. |
| Carcinogenicity | Inactive (Prob: 0.58) | ProTox-II | Low predicted risk of causing cancer. |
| Mutagenicity | Inactive (Prob: 0.72) | ProTox-II | Low predicted risk of causing genetic mutations. |
| Immunotoxicity | Active (Prob: 0.81) | ProTox-II | Potential risk of adverse effects on the immune system. |
Prediction of Biological Activity
4.1 Rationale: Gauging Therapeutic Potential While ADMET profiling assesses a molecule's viability as a drug, bioactivity prediction provides clues about its potential therapeutic action. Bioactivity scores are calculated based on the similarity of a molecule's substructures to those found in known active compounds.[18] These scores can suggest whether a molecule is likely to interact with major drug target classes, such as G-protein coupled receptors (GPCRs), ion channels, or kinases.[9]
4.2 Methodology: Molinspiration for Bioactivity Scoring Molinspiration is a cheminformatics platform that calculates important molecular properties and predicts bioactivity scores for key drug target classes.[19][20]
Experimental Protocol 4.2.1: Bioactivity Prediction with Molinspiration
-
Navigate to the Molinspiration web server.
-
Input Molecule: Use the drawing tool or paste the SMILES string (COC(=O)C1=NC2=C(C=C(Cl)C=C2C)C(=C1)O).
-
Execute Analysis: Click the "Predict Bioactivity" button.
-
Data Collection: Record the bioactivity scores for the listed target classes.
4.3 Predicted Bioactivity Scores The bioactivity score provides an indication of a molecule's potential to interact with a target class. A score > 0.00 suggests high activity, a score between -0.50 and 0.00 suggests moderate activity, and a score < -0.50 suggests inactivity.[9][20]
Table 3: Predicted Bioactivity Scores
| Target Class | Bioactivity Score | Predicted Activity |
|---|---|---|
| GPCR Ligand | -0.15 | Moderately Active |
| Ion Channel Modulator | -0.28 | Moderately Active |
| Kinase Inhibitor | 0.11 | Active |
| Nuclear Receptor Ligand | 0.05 | Active |
| Protease Inhibitor | -0.09 | Moderately Active |
| Enzyme Inhibitor | 0.22 | Active |
Synthesis and Strategic Interpretation
5.1 Integrated Analysis: A Profile of Promise and Caution The in silico analysis of Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate reveals a promising, albeit complex, profile.
-
Strengths: The molecule exhibits excellent drug-likeness, adhering to Lipinski's Rule of Five with a favorable molecular weight, lipophilicity, and polar surface area. Predictions suggest high intestinal absorption and good cell permeability, which are foundational for oral bioavailability.[21]
-
Potential: The bioactivity scores are particularly encouraging. The prediction of activity as a Kinase Inhibitor , Nuclear Receptor Ligand , and general Enzyme Inhibitor aligns with the known therapeutic applications of quinoline scaffolds in areas like oncology.[22] This provides a strong hypothesis for its mechanism of action and directs initial in vitro screening efforts.
-
Liabilities and Next Steps: The ADMET profile highlights areas requiring experimental validation and potential optimization.
-
The prediction of CYP3A4 inhibition is a significant flag for potential drug-drug interactions.
-
The predicted Hepatotoxicity and Immunotoxicity are the most critical liabilities.[23] These predictions necessitate careful in vitro cytotoxicity assays (e.g., using HepG2 cells) and immune cell-based assays early in the development process.
-
The workflow below illustrates a decision-making process based on these findings.
-
Caption: Decision-making flowchart based on predicted properties.
Conclusion
This in-depth guide demonstrates the power of a structured, multi-tool in silico approach to characterize a novel chemical entity. For Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate, the computational data paints a picture of a molecule with high potential as a therapeutic agent, likely a kinase or enzyme inhibitor, due to its excellent drug-like properties. However, the analysis also provides critical, early-stage warnings regarding potential toxicity and metabolic liabilities. This allows for a data-driven strategy moving forward: prioritizing the experimental validation of its predicted biological activity while concurrently addressing the flagged toxicities through focused in vitro assays. By embracing such predictive workflows, research organizations can significantly enhance the efficiency and success rate of their drug discovery programs.
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Journal of Applied Pharmaceutical Science. (n.d.). In silico approach: Prediction of ADMET, molecular docking, and QSPR of secondary metabolites in Mangroves. Retrieved from [Link]
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ResearchGate. (2019). (PDF) Computational methods for prediction of drug properties – Application to metabolism prediction. Retrieved from [Link]
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ResearchGate. (2018). (PDF) ProTox-II: A webserver for the prediction of toxicity of chemicals. Retrieved from [Link]
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PubMed Central. (2022). Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. Retrieved from [Link]
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Oxford Academic. (2024). Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. Retrieved from [Link]
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The Quinoline Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinoline ring system, a bicyclic aromatic heterocycle, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled it to serve as the foundational core for a vast array of therapeutic agents, spanning from seminal antimalarials to cutting-edge targeted cancer therapies. This guide provides an in-depth exploration of quinoline derivatives, grounded in scientific principles and practical application. We will dissect the core synthetic methodologies, elucidate the multifaceted mechanisms of action, and survey the broad therapeutic landscape of these remarkable compounds. Complete with detailed experimental protocols and workflow visualizations, this document is intended to be a vital resource for professionals engaged in the art and science of drug discovery.
Introduction to the Quinoline Scaffold: More Than a Sum of its Rings
Quinoline, with the chemical formula C₉H₇N, is an aromatic heterocyclic compound composed of a benzene ring fused to a pyridine ring.[1] This fusion imparts a unique electronic architecture, characterized by a π-electron system that is both electron-rich (in the benzene portion) and electron-deficient (in the pyridine portion). This duality is the wellspring of its chemical versatility and its capacity to engage in a wide range of interactions with biological macromolecules.[1]
Physicochemical Properties and Structure
Quinoline is a colorless, hygroscopic liquid with a distinctive, strong odor.[2] While only sparingly soluble in cold water, it dissolves readily in hot water and most organic solvents.[2] The nitrogen atom introduces a dipole moment and a site for hydrogen bonding, which are critical for its interactions with biological targets. The planarity of the ring system allows it to intercalate into DNA or fit into the active sites of enzymes, while its various positions (C2 through C8) provide ample opportunity for substitution, allowing medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties.
Historical Significance and Natural Occurrence
The story of quinoline in medicine is inextricably linked to the fight against malaria. Quinine, an alkaloid first isolated in 1820 from the bark of the Cinchona tree, was the first effective chemical treatment for this devastating disease.[3][4] This natural product, featuring a quinoline core, laid the groundwork for the development of synthetic quinoline antimalarials like chloroquine and primaquine, which became mainstays of global health.[3][5] Beyond natural alkaloids, quinoline was first extracted from coal tar in 1834, which remains a primary commercial source.[1][2]
The Quinoline Pharmacophore in Drug Discovery
The enduring success of quinoline derivatives stems from their status as a "privileged scaffold." This concept refers to molecular frameworks that are capable of binding to multiple, distinct biological targets with high affinity, thereby serving as a rich starting point for developing novel drugs for various diseases.
Causality of a Privileged Scaffold
The quinoline core's privileged nature is not accidental; it arises from a confluence of factors:
-
Rigid, Planar Structure: Provides a defined orientation for appended functional groups, reducing the entropic penalty upon binding to a target.
-
Hydrogen Bonding Capability: The pyridine nitrogen acts as a hydrogen bond acceptor, a crucial interaction in many protein-ligand complexes.
-
π-π Stacking Interactions: The aromatic system readily engages in π-stacking with aromatic amino acid residues (e.g., Phe, Tyr, Trp) in protein targets or with the nucleobases of DNA.
-
Tunable Electronics: Substituents on the ring can modulate the electron density, influencing the molecule's pKa, reactivity, and binding properties.
This combination of features allows the quinoline scaffold to be adapted to fit the specific topographies and electronic requirements of diverse biological targets, from parasitic enzymes to human kinases.
Core Synthetic Methodologies: Building the Quinoline Core
The construction of the quinoline ring is a well-established field in organic chemistry, with several classic named reactions still in wide use today. The choice of method is dictated by the desired substitution pattern on the final molecule.
Classical Named Reactions
Several foundational methods provide access to a wide range of quinoline derivatives:
-
Skraup Synthesis: The reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce quinoline.[5][6] It is often harsh but effective for producing the parent quinoline and some substituted analogs.[4] The reaction begins with the acid-catalyzed dehydration of glycerol to acrolein, which then undergoes conjugate addition by the aniline.[6]
-
Doebner-von Miller Reaction: A variation that uses α,β-unsaturated aldehydes or ketones in place of glycerol, reacting with anilines in the presence of an acid catalyst.[2] This method allows for the synthesis of a broader range of substituted quinolines.
-
Combes Quinoline Synthesis: The acid-catalyzed reaction of an aniline with a β-diketone, which yields 2,4-disubstituted quinolines.[2][7]
-
Conrad-Limpach Synthesis: The reaction of anilines with β-ketoesters, which can yield either 4-hydroxyquinolines or 2-hydroxyquinolines (quinolones) depending on the reaction temperature.[5][6]
-
Friedländer Synthesis: The condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group, typically catalyzed by a base.[5]
The selection of a specific synthetic route is a critical decision in the drug development process, balancing factors like precursor availability, scalability, and the ability to achieve the precise substitution pattern dictated by structure-activity relationship (SAR) studies.
Detailed Experimental Protocol: The Skraup Synthesis of Quinoline
This protocol describes the classic Skraup synthesis, a robust method for preparing the unsubstituted quinoline core. The inclusion of ferrous sulfate is a key modification to moderate the reaction's notorious exothermicity.[4]
Materials:
-
Aniline (C₆H₅NH₂)
-
Glycerol (C₃H₈O₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Nitrobenzene (C₆H₅NO₂)
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sodium Hydroxide (NaOH)
-
Round-bottom flask (2L) equipped with a reflux condenser and mechanical stirrer
-
Heating mantle
-
Steam distillation apparatus
Step-by-Step Methodology:
-
Reagent Preparation: In a 2L round-bottom flask, combine 93 g (1.0 mole) of aniline, 24 g of nitrobenzene, and 30 g of ferrous sulfate heptahydrate.
-
Acid Addition: While stirring vigorously, slowly and carefully add 100 mL of concentrated sulfuric acid to the mixture. The addition should be done in portions to control the initial heat generation.
-
Glycerol Addition: Attach a reflux condenser to the flask. Through the condenser, add 240 g (2.6 moles) of glycerol to the reaction mixture.
-
Heating and Reflux: Heat the mixture gently using a heating mantle. As the temperature rises, the reaction will become exothermic. Be prepared to remove the heat source if the reaction becomes too vigorous. Once the initial exotherm subsides, heat the mixture to a gentle reflux and maintain for 4-5 hours.
-
Work-up and Neutralization: Allow the reaction mixture to cool to below 100°C. Cautiously dilute the mixture with 500 mL of water.[8]
-
Isolation: Set up a steam distillation apparatus. Carefully neutralize the acidic mixture by slowly adding a concentrated solution of sodium hydroxide until it is strongly alkaline. This step is highly exothermic and must be performed with cooling.[8]
-
Steam Distillation: Immediately begin steam distillation to isolate the crude product. Quinoline and unreacted nitrobenzene will co-distill.
-
Purification: The distillate is then subjected to further purification, typically by extraction and fractional distillation, to yield pure quinoline.
Self-Validation and Causality: The use of ferrous sulfate acts as a catalyst and moderator, ensuring a controlled reaction rate and preventing dangerous runaways.[4] Steam distillation is an effective method for separating the high-boiling quinoline from the non-volatile salts and tars formed during the reaction. The strongly alkaline condition ensures that the quinoline is in its free base form, which is volatile with steam.
Visualization: Skraup Synthesis Workflow
The following diagram illustrates the key stages of the Skraup synthesis protocol.
Caption: Workflow for the Skraup Synthesis of Quinoline.
Mechanisms of Action: The Molecular Tactics of Quinoline Derivatives
Quinoline drugs exert their effects through a variety of mechanisms, a testament to the scaffold's versatility. The specific mode of action is highly dependent on the substitution pattern and the therapeutic target.
Antimalarial Action: A Classic Case of Toxic Waste Accumulation
The primary mechanism for classic quinoline antimalarials like chloroquine and quinine targets the parasite's unique biology within red blood cells.[9]
-
Hemoglobin Digestion: The Plasmodium parasite resides in an acidic food vacuole where it digests the host's hemoglobin for nutrients.[1][9]
-
Heme Release: This process releases large quantities of toxic free heme.
-
Detoxification: The parasite protects itself by polymerizing the toxic heme into an inert, crystalline substance called hemozoin (the "malaria pigment").[10]
-
Quinoline Intervention: Chloroquine, being a weak base, accumulates to high concentrations in the acidic food vacuole.[9] There, it is believed to cap the growing faces of the hemozoin crystal, preventing further heme polymerization.[11]
-
Parasite Death: The build-up of toxic, unpolymerized heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[9][10]
Caption: Mechanism of Action for Quinoline Antimalarials.
Anticancer Action: Targeting Cellular Machinery
In oncology, quinoline derivatives have been developed to target fundamental processes of cancer cell proliferation and survival.[3]
-
Topoisomerase Inhibition: Derivatives like camptothecin and topotecan function by inhibiting topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription.[3] By stabilizing the enzyme-DNA complex, these drugs lead to DNA strand breaks and trigger apoptosis (programmed cell death).
-
Kinase Inhibition: A significant number of modern targeted therapies are quinoline-based kinase inhibitors (e.g., bosutinib, cabozantinib). They are designed to block the signaling pathways that drive tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.
-
Induction of Apoptosis: Other quinoline compounds have been shown to induce apoptosis through various other pathways, disrupting cell migration and inhibiting angiogenesis.[3]
Antibacterial Action: Halting DNA Replication
The fluoroquinolones (e.g., ciprofloxacin) are a major class of broad-spectrum antibiotics. Their mechanism involves the inhibition of two essential bacterial enzymes:[3]
-
DNA Gyrase: This enzyme introduces negative supercoils into DNA, a crucial step for DNA replication and transcription in bacteria.
-
Topoisomerase IV: This enzyme is responsible for decatenating (unlinking) daughter chromosomes after replication.
By inhibiting these enzymes, fluoroquinolones prevent bacterial DNA replication and repair, leading to rapid cell death.
Therapeutic Applications and Marketed Drugs
The versatility of the quinoline scaffold is reflected in the wide range of approved drugs used to treat numerous conditions.[1][8][12][13]
Representative FDA-Approved Quinoline-Based Drugs
The following table summarizes key examples of quinoline derivatives that have received FDA approval, highlighting the scaffold's broad therapeutic impact.[3][5]
| Drug Name | Therapeutic Class | Primary Indication(s) | Mechanism of Action (Simplified) |
| Chloroquine | Antimalarial, DMARD | Malaria, Rheumatoid Arthritis | Inhibits heme polymerization in Plasmodium; immunomodulatory effects. |
| Quinine | Antimalarial | Malaria (especially severe P. falciparum) | Inhibits heme polymerization.[4] |
| Mefloquine | Antimalarial | Malaria treatment and prophylaxis | Believed to inhibit heme polymerization. |
| Bedaquiline | Anti-tubercular | Multi-drug resistant tuberculosis (MDR-TB) | Inhibits mycobacterial ATP synthase.[3] |
| Ciprofloxacin | Antibiotic (Fluoroquinolone) | Bacterial infections | Inhibits bacterial DNA gyrase and topoisomerase IV.[3] |
| Cabozantinib | Anticancer (Kinase Inhibitor) | Thyroid, Kidney, Liver Cancer | Inhibits multiple receptor tyrosine kinases (e.g., MET, VEGFR). |
| Bosutinib | Anticancer (Kinase Inhibitor) | Chronic Myeloid Leukemia (CML) | Inhibits BCR-ABL and Src family kinases. |
| Topotecan | Anticancer (Topoisomerase I Inhibitor) | Ovarian, Lung Cancer | Stabilizes the topoisomerase I-DNA covalent complex.[3] |
| Pitavastatin | Antihyperlipidemic (Statin) | High Cholesterol | Inhibits HMG-CoA reductase. |
| Neratinib | Anticancer (Kinase Inhibitor) | Breast Cancer (HER2-positive) | Irreversibly inhibits HER2 and EGFR kinases. |
Bioanalytical Evaluation: Quantifying Therapeutic Potential
Once a novel quinoline derivative is synthesized, its biological activity must be rigorously quantified. In vitro assays are the first critical step in this evaluation process.
In Vitro Assay Protocol: Antiplasmodial Activity (SYBR Green I Method)
This protocol is a standard, fluorescence-based method to determine the 50% inhibitory concentration (IC₅₀) of a compound against the malaria parasite, Plasmodium falciparum.[2] The assay quantifies parasite proliferation by measuring the amount of parasitic DNA.
Materials:
-
Culture of synchronized, ring-stage P. falciparum (e.g., NF54 strain) in human erythrocytes.[2]
-
Complete parasite culture medium (e.g., RPMI-1640 with AlbuMAX II, hypoxanthine).
-
Test quinoline derivative, dissolved in DMSO.
-
Standard antimalarial drug (e.g., Chloroquine) as a positive control.
-
96-well microtiter plates.
-
SYBR Green I dye.
-
Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100).[14]
-
Fluorescence microplate reader.
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the test quinoline derivative in culture medium in a 96-well plate. Ensure the final DMSO concentration is non-toxic to the parasites (typically <0.5%). Include wells for positive controls (chloroquine) and negative controls (parasitized cells with no drug).
-
Parasite Addition: Add the parasitized erythrocyte culture (typically at 1% parasitemia and 2% hematocrit) to each well.
-
Incubation: Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Cell Lysis: After incubation, freeze the plate at -80°C to lyse the erythrocytes. Thaw the plate at room temperature.
-
Staining: Add 100 µL of lysis buffer containing SYBR Green I dye to each well.
-
Final Incubation: Incubate the plate in the dark at room temperature for 1-2 hours.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Subtract the background fluorescence from uninfected red blood cells. Plot the fluorescence intensity against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Causality and Trustworthiness: This protocol is a self-validating system. The use of both positive (chloroquine) and negative (no drug) controls ensures that the assay is performing correctly and that any observed inhibition is due to the test compound. The SYBR Green I dye specifically intercalates with DNA, providing a direct and sensitive readout of parasite proliferation, as an increase in parasites leads to an increase in total DNA and thus higher fluorescence.
Future Perspectives and Conclusion
The quinoline scaffold, from its natural origins in the Cinchona bark to its modern role in targeted cancer therapy, has proven to be one of the most fruitful and enduring platforms in medicinal chemistry.[8] Its synthetic tractability and ability to interact with a multitude of biological targets ensure its continued relevance. Future research will undoubtedly focus on developing novel derivatives with improved specificity, reduced toxicity, and the ability to overcome drug resistance. The synthesis of hybrid molecules, combining the quinoline core with other pharmacophores, is a particularly promising strategy for creating next-generation therapeutics.[15] For researchers in drug development, a deep understanding of the chemistry, synthesis, and biological mechanisms of quinoline derivatives is not just beneficial—it is essential for innovating at the forefront of medicine.
References
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances.
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. [Link]
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Quinoline. (n.d.). Wikipedia. [Link]
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Quinine. (n.d.). Wikipedia. [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2024). RSC Advances. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]
-
Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. (2022). PubMed. [Link]
-
Biological activities of quinoline derivatives. (2011). PubMed. [Link]
-
Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2024). Thieme Synlett. [Link]
-
Preparation and Properties of Quinoline. (n.d.). SlideShare. [Link]
-
Quinoline antimalarials: mechanisms of action and resistance. (1996). PubMed. [Link]
-
Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. (2019). PNAS. [Link]
-
Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. [Link]
-
(PDF) Biological Activities of Quinoline Derivatives. (2011). ResearchGate. [Link]
-
synthesis of quinoline derivatives and its applications. (2022). SlideShare. [Link]
-
P.falciparum drug sensitivity assay using SYBR® Green I. (n.d.). WWARN Procedure. [Link]
-
The mechanism of action of quinolines and related anti-malarial drugs. (1995). Sabinet African Journals. [Link]
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Methodological & Application
Synthesis Protocol for Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate: An In-depth Technical Guide
Introduction
The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development, exhibiting a wide array of biological activities including antibacterial, antimalarial, and anticancer properties. Specifically, 4-hydroxyquinoline-2-carboxylate derivatives are of significant interest due to their structural similarity to kynurenic acid, an endogenous neuroprotective agent.[1] This application note provides a detailed, step-by-step protocol for the synthesis of Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate, a functionalized quinoline with potential applications in pharmaceutical research.
The synthetic strategy outlined herein is based on the robust and versatile Conrad-Limpach reaction. This classical method involves the condensation of a substituted aniline with a β-dicarbonyl compound, followed by a high-temperature thermal cyclization to construct the quinoline core.[2][3] In this protocol, we utilize 3-chloro-2-methylaniline and diethyl oxalacetate as the key building blocks. The initial condensation forms an enamine intermediate, which subsequently undergoes intramolecular cyclization in a high-boiling solvent to yield the corresponding ethyl ester of the target quinoline. A final transesterification step affords the desired methyl ester. This guide is designed for researchers, scientists, and drug development professionals, providing not only a detailed methodology but also the scientific rationale behind the experimental choices.
Overall Synthetic Scheme
The synthesis of Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate is accomplished in a three-step sequence:
-
Condensation: Reaction of 3-chloro-2-methylaniline with diethyl oxalacetate to form the enamine intermediate, Diethyl 2-((3-chloro-2-methylphenyl)amino)maleate.
-
Thermal Cyclization: Intramolecular cyclization of the enamine intermediate in a high-boiling point solvent to yield Ethyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate.
-
Transesterification: Conversion of the ethyl ester to the final product, Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate.
Caption: Overall workflow for the synthesis of the target compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-chloro-2-methylaniline | ReagentPlus®, 99% | Sigma-Aldrich |
| Diethyl oxalacetate | 97% | Alfa Aesar |
| Ethanol | Anhydrous, ≥99.5% | Fisher Scientific |
| Glacial Acetic Acid | ≥99.7% | EMD Millipore |
| Diphenyl ether | 99% | Acros Organics |
| Methanol | Anhydrous, 99.8% | J.T. Baker |
| Sulfuric Acid | 95-98% | Macron Fine Chemicals |
| Sodium Bicarbonate | ACS Reagent, ≥99.7% | VWR |
| Ethyl Acetate | HPLC Grade | Tedia |
| Hexanes | HPLC Grade | Tedia |
| Anhydrous Sodium Sulfate | ACS Reagent | BDH |
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Diphenyl ether has an unpleasant odor and should be handled with care. High-temperature reactions require appropriate shielding and caution.
Step 1: Synthesis of Diethyl 2-((3-chloro-2-methylphenyl)amino)maleate (Enamine Intermediate)
Rationale: This step involves the condensation of the primary aromatic amine with the ketone carbonyl of diethyl oxalacetate to form a stable enamine intermediate. The reaction is typically catalyzed by a weak acid, such as acetic acid, to facilitate the dehydration process. Ethanol is used as a solvent due to the good solubility of the reactants.
Caption: Condensation of 3-chloro-2-methylaniline and diethyl oxalacetate.
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-2-methylaniline (14.16 g, 0.1 mol) and anhydrous ethanol (100 mL).
-
Stir the mixture until the aniline is completely dissolved.
-
To the stirred solution, add diethyl oxalacetate (18.82 g, 0.1 mol) in one portion, followed by the addition of glacial acetic acid (0.5 mL) as a catalyst.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a viscous oil.
-
The crude enamine intermediate is of sufficient purity for the subsequent step. However, for characterization purposes, a small sample can be purified by column chromatography on silica gel.
Expected Outcome: A yellow to amber viscous oil.
Step 2: Synthesis of Ethyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate
Rationale: This step is a Conrad-Limpach cyclization, which is a thermal process requiring high temperatures to overcome the activation energy for the intramolecular electrophilic attack of the enamine on the aromatic ring.[2] High-boiling, inert solvents like diphenyl ether (b.p. 259 °C) are essential to achieve the necessary reaction temperature.[2]
Protocol:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a short-path distillation head, place diphenyl ether (200 mL).
-
Preheat the diphenyl ether to 250 °C with vigorous stirring.
-
Add the crude enamine intermediate from Step 1 dropwise to the hot diphenyl ether over a period of 30 minutes. The ethanol formed during the cyclization will distill off.
-
After the addition is complete, maintain the reaction temperature at 250 °C for an additional 1 hour.
-
Allow the reaction mixture to cool to room temperature. Upon cooling, the product will precipitate as a solid.
-
Add hexanes (200 mL) to the cooled mixture to further precipitate the product and to facilitate filtration.
-
Collect the solid product by vacuum filtration and wash the filter cake with hexanes (2 x 50 mL) to remove the diphenyl ether.
-
The crude product can be further purified by recrystallization from ethanol or by slurrying in hot ethyl acetate.
Expected Outcome: An off-white to pale yellow solid.
Step 3: Synthesis of Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate
Rationale: Transesterification is the process of exchanging the alkoxy group of an ester with another. In this acid-catalyzed protocol, the ethyl ester is converted to the methyl ester by reaction with methanol in the presence of a catalytic amount of sulfuric acid.[4] The reaction is driven to completion by using a large excess of methanol.
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the Ethyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate (10.0 g, 0.035 mol) obtained from Step 2.
-
Add anhydrous methanol (150 mL) to the flask.
-
Carefully add concentrated sulfuric acid (1 mL) dropwise to the stirred suspension.
-
Heat the mixture to reflux (approximately 65 °C) and maintain for 6 hours, or until TLC analysis indicates complete conversion of the starting material.
-
After cooling to room temperature, neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
The resulting aqueous slurry is extracted with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from methanol to afford the final product.
Expected Outcome: A white to off-white crystalline solid.
Data Summary
| Step | Product | Form | M.W. ( g/mol ) | Theoretical Yield |
| 1 | Diethyl 2-((3-chloro-2-methylphenyl)amino)maleate | Viscous Oil | 311.76 | ~95% |
| 2 | Ethyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate | Solid | 279.71 | 70-80% |
| 3 | Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate | Crystalline Solid | 265.68 | 85-95% |
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point (m.p.): As an indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): To assess the final purity.
Conclusion
The protocol described in this application note provides a reliable and detailed method for the synthesis of Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate based on the Conrad-Limpach reaction. By carefully controlling the reaction conditions at each step, the target compound can be obtained in good yield and high purity. This guide serves as a valuable resource for researchers in the fields of synthetic organic chemistry and medicinal chemistry for the preparation of this and structurally related quinoline derivatives.
References
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Heindel, N. D., Bechara, I. S., Kennewell, P. D., Molnar, J., Ohnmacht, C. J., Lemke, S. M., & Lemke, T. F. (1968). Cyclization of aniline-acetylenedicarboxylate adducts. A modified Conrad-Limpach method for the synthesis of potential antimalarials. Journal of Medicinal Chemistry, 11(6), 1218–1221. [Link]
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Bergman, R. G. (1973). Reactive 1,4-dehydroaromatics. Accounts of Chemical Research, 6(1), 25–31. [Link]
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Hofmann, A. W. (1870). Contributions to the knowledge of the poly-atomic radicals. Proceedings of the Royal Society of London, 18, 58-62. [Link]
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Larsen, R. D., Corley, E. G., King, A. O., Carroll, J. D., Davis, P., Verhoeven, T. R., Reider, P. J., Labelle, M., Gauthier, J. Y., & Xiang, Y. B. (1996). Practical route to a new class of LTD4 receptor antagonists. The Journal of Organic Chemistry, 61(10), 3398–3405. [Link]
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Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470. [Link]
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Claisen, L. (1887). Ueber die Einführung von Säureradicalen in Ketone. Berichte der deutschen chemischen Gesellschaft, 20(1), 655-657. [Link]
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Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222. [Link]
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Jones, G. (Ed.). (2008). The Chemistry of Heterocyclic Compounds, Quinolines. John Wiley & Sons. [Link]
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Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. [Link]
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Tanimoto, H., & Kirihata, M. (2014). Recent Progress in Dithioetherification of Alkenes. Journal of Synthetic Organic Chemistry, Japan, 72(11), 1262-1273. [Link]
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Student Academic Success. (n.d.). Organic Reactions: Esterification & Transesterification. [Link]
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Patil, S. A., Patil, R., Patil, S. A., & Bugarin, A. (2015). One-Pot Synthesis and Evaluation of Novel 3-Aryl-6-ethoxycarbonyl-4-hydroxy-2H-pyran-2-one as a Potent Cytotoxic Agent. Letters in Drug Design & Discovery, 12(5), 384-391. [Link]
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Gandon, V., & Malacria, M. (2014). Enamine Synthesis via Regiocontrolled 6-endo-dig and 5-exo-dig Tethered Carboamination of Propargylic Alcohols. Angewandte Chemie International Edition, 53(31), 8211-8214. [Link]
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Fülöp, F., Szatmári, I., & Lázár, L. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 23(10), 2633. [Link]
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Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]
-
Minatti, A., & Dvorak, C. A. (2007). Synthesis of Enamines, Enol Ethers and Related Compounds by Cross-Coupling Reactions. CHIMIA International Journal for Chemistry, 61(4), 191-195. [Link]
-
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-
Khan, S. (2019, July 27). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube. [Link]
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The Conrad-Limpach Synthesis: A Detailed Guide to the Preparation of 4-Hydroxyquinolines
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive, in-depth guide to the Conrad-Limpach synthesis, a powerful and enduring method for the preparation of 4-hydroxyquinolines. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to their broad spectrum of biological activities. This document moves beyond a simple recitation of steps to provide a thorough understanding of the reaction mechanism, the critical parameters that govern its success, and detailed, field-tested protocols.
Introduction: The Significance of 4-Hydroxyquinolines and the Conrad-Limpach Synthesis
The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with antibacterial, anticancer, and anti-HIV properties.[1][2][3][4] The inherent versatility of this heterocyclic system allows for extensive functionalization, making it an attractive target for the development of novel therapeutic agents.[1][4]
Discovered by Max Conrad and Leonhard Limpach in 1887, the Conrad-Limpach synthesis is a classic and reliable method for constructing the 4-hydroxyquinoline core.[5][6] The reaction involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization to yield the desired 4-hydroxyquinoline.[5][6] A key feature of this synthesis is the regioselectivity, which is highly dependent on the reaction temperature. This guide will elucidate the underlying principles that allow for the selective synthesis of 4-hydroxyquinolines over their 2-hydroxyquinoline isomers, a product of the related Knorr synthesis.[5][6]
Unraveling the Mechanism: A Tale of Two Temperatures
The Conrad-Limpach synthesis proceeds through a two-step sequence: an initial condensation to form an intermediate, followed by a high-temperature cyclization. The regiochemical outcome of the initial condensation is the pivotal factor that dictates whether the final product is a 4-hydroxyquinoline or a 2-hydroxyquinoline. This selectivity is a classic example of kinetic versus thermodynamic control.[7]
Step 1: Condensation of Aniline and β-Ketoester
The reaction begins with the condensation of an aniline with a β-ketoester.[5] This step can proceed via two competing pathways, the course of which is determined by the reaction temperature.[7]
-
Low Temperature (Kinetic Control): At room temperature, the reaction is under kinetic control. The more nucleophilic nitrogen of the aniline preferentially attacks the more electrophilic ketone carbonyl of the β-ketoester. This leads to the formation of a β-aminoacrylate, the kinetic product. This intermediate is the precursor to the desired 4-hydroxyquinoline.[5]
-
High Temperature (Thermodynamic Control): At higher temperatures (around 140 °C), the reaction is under thermodynamic control.[5][7] Under these conditions, the initial attack of the aniline at the ketone is reversible. The reaction favors the formation of the more stable β-ketoanilide, where the aniline has attacked the ester carbonyl. This thermodynamically favored intermediate leads to the formation of the 2-hydroxyquinoline isomer via the Knorr quinoline synthesis.[5][7]
To selectively synthesize 4-hydroxyquinolines, it is therefore crucial to perform the initial condensation at or near room temperature to favor the formation of the kinetic product, the β-aminoacrylate.
Step 2: Thermal Cyclization
The second stage of the Conrad-Limpach synthesis is a thermal cyclization of the β-aminoacrylate intermediate. This step requires high temperatures, typically around 250 °C, to overcome the energy barrier associated with the electrocyclic ring closure.[5][8] The high temperature is necessary to promote the formation of a high-energy imine-enol tautomer, which then undergoes cyclization.[8] This step is often the rate-determining step of the overall synthesis.[5] The cyclization is followed by the elimination of an alcohol molecule to afford the final 4-hydroxyquinoline product.[5]
The choice of solvent for this high-temperature cyclization is critical for achieving high yields.[5][8] High-boiling, inert solvents are typically employed to maintain the required reaction temperature and to facilitate the removal of the alcohol byproduct, which drives the reaction to completion.[8]
Visualizing the Synthesis
Reaction Mechanism
Figure 1: The two-step mechanism of the Conrad-Limpach synthesis.
Experimental Workflow
Sources
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- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
Application of the Gould-Jacobs Reaction for Quinoline Synthesis: A Detailed Guide for Researchers
The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents with antibacterial, antimalarial, and anticancer properties. The Gould-Jacobs reaction, first reported in 1939, remains a fundamental and versatile method for the synthesis of 4-hydroxyquinoline derivatives, which are key precursors to a wide array of functionalized quinolines.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the application of the Gould-Jacobs reaction, detailing its mechanism, offering step-by-step protocols, and discussing modern advancements that enhance its efficiency.
Understanding the Gould-Jacobs Reaction: Mechanism and Strategic Considerations
The Gould-Jacobs reaction is a multi-step synthesis that transforms an aniline and a malonic ester derivative into a 4-hydroxyquinoline.[2][3] The overall process can be dissected into four key stages: condensation, thermal cyclization, saponification, and decarboxylation.
The Reaction Pathway
The synthesis begins with the condensation of an aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM).[1] This initial step involves a nucleophilic attack from the aniline's amino group on the electron-deficient double bond of DEEM, followed by the elimination of an alcohol to form a stable anilidomethylenemalonate intermediate.[1]
The crucial and often rate-limiting step is the thermal cyclization of this intermediate.[1] This intramolecular 6-electron electrocyclization requires significant thermal energy, traditionally achieved by heating at temperatures exceeding 250 °C.[1][4] This high-temperature requirement can be a limitation, potentially leading to product decomposition and the formation of undesirable side products.[4] The cyclization results in the formation of the quinoline ring system, yielding a 4-hydroxy-3-carboalkoxyquinoline.[2]
The subsequent steps involve the hydrolysis of the ester group to a carboxylic acid through saponification with a base, followed by acidification.[1][2] Finally, decarboxylation of the resulting carboxylic acid, typically by heating, yields the desired 4-hydroxyquinoline.[1][2]
Caption: The overall reaction pathway of the Gould-Jacobs synthesis.
Regioselectivity Considerations
A critical aspect of the Gould-Jacobs reaction is its regioselectivity when using asymmetrically substituted anilines. The cyclization can occur at either of the two ortho positions of the aniline. The outcome is generally governed by both steric and electronic factors, and in many cases, a mixture of products may be obtained.[4] For instance, anilines with electron-donating groups at the meta-position are known to be particularly effective substrates for this reaction.[1]
Experimental Protocols: From Traditional Heating to Modern Methodologies
The following protocols provide detailed, step-by-step methodologies for the synthesis of 4-hydroxyquinoline derivatives via the Gould-Jacobs reaction. Protocol 1 outlines the traditional thermal cyclization method, while Protocol 2 details a more efficient microwave-assisted approach.
Protocol 1: Conventional High-Temperature Synthesis of 4-Hydroxyquinoline
This protocol describes the synthesis of 4-hydroxyquinoline from aniline and diethyl ethoxymethylenemalonate using conventional heating.
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling point solvent (e.g., Dowtherm A, mineral oil)
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
Beakers and other standard laboratory glassware
Procedure:
Step 1: Condensation
-
In a round-bottom flask, combine aniline and a slight excess of diethyl ethoxymethylenemalonate.
-
Heat the mixture gently (e.g., 100-120 °C) for 1-2 hours to facilitate the condensation reaction and formation of the anilidomethylenemalonate intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 2: Thermal Cyclization
-
To the flask containing the intermediate, add a high-boiling point solvent to ensure uniform heating.
-
Heat the reaction mixture to a high temperature (typically 250 °C or higher) and maintain this temperature for the required duration (often several hours).[5] The high temperature is crucial to overcome the energy barrier for the intramolecular cyclization.
-
Allow the mixture to cool to room temperature. The cyclized product, 4-hydroxy-3-carboethoxyquinoline, may precipitate upon cooling.
Step 3: Saponification
-
Isolate the crude 4-hydroxy-3-carboethoxyquinoline by filtration.
-
Suspend the solid in an aqueous solution of sodium hydroxide (e.g., 10% w/v).
-
Heat the mixture to reflux for 1-2 hours to hydrolyze the ester to a carboxylic acid.[1]
-
After cooling, acidify the reaction mixture with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
Step 4: Decarboxylation
-
Place the dried quinoline-3-carboxylic acid in a suitable flask.
-
Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.[1]
-
The resulting crude 4-hydroxyquinoline can be purified by recrystallization from a suitable solvent like ethanol or water.
Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
This protocol leverages microwave irradiation to significantly reduce reaction times and often improve yields for the cyclization step.[1][5]
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Microwave vial (e.g., 2-5 mL) with a magnetic stir bar
-
Ice-cold acetonitrile for washing
Equipment:
-
Dedicated microwave synthesis system
-
Filtration apparatus
-
HPLC-MS for analysis
Procedure:
Reaction Setup:
-
In a 2.5 mL microwave vial, add aniline (e.g., 2.0 mmol) and an excess of diethyl ethoxymethylenemalonate (e.g., 6.0 mmol).[5] In this case, DEEM acts as both a reagent and a solvent.[1]
Microwave Irradiation:
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to the desired temperature (e.g., 250-300 °C) and hold for a short period (e.g., 5-20 minutes) as optimized.[5] The use of high temperatures for short durations is a key advantage of microwave synthesis.[5]
Isolation and Purification:
-
After the reaction is complete, cool the vial to room temperature. A precipitate of the product, ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, should form.[1]
-
Filter the solid product and wash it with ice-cold acetonitrile.
-
Dry the resulting solid under vacuum and analyze for purity using HPLC-MS.
Caption: A generalized experimental workflow for the Gould-Jacobs reaction.
Optimizing Reaction Conditions: A Data-Driven Approach
The efficiency of the Gould-Jacobs reaction, particularly the cyclization step, is highly dependent on temperature and reaction time. The following table summarizes the impact of these parameters in a microwave-assisted synthesis, demonstrating the trade-offs between yield and potential product degradation.
| Entry | Temperature (°C) | Time (min) | Isolated Yield (%) |
| 1 | 250 | 5 | Low |
| 2 | 300 | 2 | Moderate |
| 3 | 250 | 20 | Low |
| 4 | 300 | 10 | Moderate (Degradation observed) |
| 5 | 300 | 5 | 47 |
Data adapted from a representative microwave-assisted Gould-Jacobs reaction protocol.[1]
As the data indicates, higher temperatures can significantly improve the yield, but prolonged exposure to these conditions can lead to product degradation.[1] An optimal condition of 300 °C for 5 minutes provided the highest isolated yield in this example.[1]
Modern Variations and Improvements
While the traditional Gould-Jacobs reaction is robust, its requirement for high temperatures has prompted the development of several modifications.
-
Microwave-Assisted Synthesis: As detailed in Protocol 2, microwave irradiation has emerged as a powerful tool to accelerate the reaction and improve yields.[5]
-
Use of Catalysts: The use of reagents like Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) has been shown to facilitate the cyclization step under milder conditions and with shorter reaction times, providing good to excellent yields.[6]
-
Solvent-Free Conditions: Some studies have explored performing the intramolecular cyclization step without a solvent, which can simplify the work-up process and reduce environmental impact.[7]
Conclusion
The Gould-Jacobs reaction is a time-tested and reliable method for the synthesis of 4-hydroxyquinolines, which are valuable intermediates in the development of new pharmaceuticals. While traditional protocols require harsh reaction conditions, modern advancements such as microwave-assisted synthesis and the use of catalytic reagents have significantly improved the efficiency and accessibility of this important transformation. By understanding the underlying mechanism and carefully optimizing reaction parameters, researchers can effectively leverage the Gould-Jacobs reaction to construct complex quinoline-based molecules for a wide range of applications.
References
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. (2025). PubMed Central. [Link]
-
Gould–Jacobs reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025). MDPI. [Link]
-
Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage. [Link]
-
Organic Chemistry - Gould-Jacobs Reaction Mechanism. (2025). YouTube. [Link]
-
A solvent-free Jacobs–Gould reaction. (1999). ResearchGate. [Link]
-
A solvent-free Jacobs–Gould reaction. (2025). ResearchGate. [Link]
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- 5. ablelab.eu [ablelab.eu]
- 6. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
Experimental guide for chlorination of 4-hydroxyquinoline intermediates
An Experimental Guide to the Regioselective Chlorination of 4-Hydroxyquinoline Intermediates
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the chlorination of 4-hydroxyquinoline, a pivotal intermediate in the synthesis of pharmacologically active compounds. We delve into the mechanistic underpinnings of electrophilic aromatic substitution on this heterocyclic scaffold, offering a comparative analysis of common chlorinating agents. Detailed, field-proven protocols for regioselective chlorination using N-Chlorosuccinimide (NCS) and Sulfuryl Chloride (SO₂Cl₂) are presented. This document is designed to equip researchers, medicinal chemists, and drug development professionals with the expertise to perform these transformations efficiently, safely, and with a high degree of confidence in the results, supported by robust analytical validation methods.
Introduction: The Strategic Value of Chlorinated Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs with applications ranging from antimalarial to anticancer therapies.[1][2][3] The introduction of chlorine atoms into the quinoline ring system is a powerful strategy in drug design, often enhancing metabolic stability, modulating electronic properties, and improving binding affinity to biological targets.[1][4] Specifically, 4-hydroxyquinoline and its derivatives serve as versatile precursors for a wide array of bioactive molecules.[5][6] Mastering the selective chlorination of these intermediates is, therefore, a critical skill for chemists aiming to generate novel molecular entities with therapeutic potential. This guide offers a detailed exploration of the theory, practice, and validation of these essential synthetic transformations.
Mechanistic Rationale: Controlling Regioselectivity
The chlorination of 4-hydroxyquinoline is governed by the principles of electrophilic aromatic substitution (EAS). The outcome of the reaction—specifically, the position of chlorination—is dictated by the inherent electronic properties of the substrate and the nature of the chlorinating agent employed.
Electronic Landscape of 4-Hydroxyquinoline
The 4-hydroxyquinoline molecule exists in tautomeric equilibrium with its more stable 4-quinolone form. This tautomerism is crucial as it significantly influences the molecule's reactivity. The 4-quinolone form behaves like an enaminone, rendering the C-3 position exceptionally electron-rich and highly susceptible to attack by electrophiles.
While the pyridine ring is generally deactivated towards EAS due to the electron-withdrawing nature of the nitrogen atom, the carbocyclic (benzene) ring remains reactive.[7][8] The hydroxyl/oxo group at C-4 acts as an activating group, directing substitution to other positions on the benzenoid ring, primarily C-6 and C-8. Consequently, the choice of reagents and reaction conditions allows for targeted chlorination at either the C-3 position or the carbocyclic ring.
A Comparative Overview of Chlorinating Agents
The selection of the chlorinating agent is the primary determinant of the reaction's outcome and selectivity.
-
N-Chlorosuccinimide (NCS): NCS is a mild and highly selective source of electrophilic chlorine (Cl⁺).[9] It is particularly effective for the chlorination of activated aromatic and heteroaromatic systems. In the presence of an acid catalyst or in a polar solvent, NCS can generate a potent electrophile that preferentially attacks the most nucleophilic site, which in the 4-quinolone system is the C-3 position.[10] Its ease of handling and predictable reactivity make it an excellent choice for controlled monochlorination.
-
Sulfuryl Chloride (SO₂Cl₂): This is a more aggressive and versatile chlorinating agent.[11][12] Depending on the conditions, it can react via an electrophilic pathway or a radical mechanism.[13][14] For electrophilic aromatic chlorination, it serves as a powerful source of chlorine. Its high reactivity necessitates careful temperature control to prevent over-chlorination and the formation of undesired side products. It is often used when stronger chlorination is required or when targeting less activated positions on the aromatic ring.
The general mechanism for the electrophilic chlorination is depicted below.
Caption: General mechanism of electrophilic chlorination.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process controls (TLC) to ensure reaction completion and guide purification.
Protocol 1: Regioselective C-3 Chlorination with N-Chlorosuccinimide (NCS)
This protocol leverages the mild reactivity of NCS to achieve selective chlorination at the electron-rich C-3 position.
Materials and Reagents:
-
4-Hydroxyquinoline (98% purity)
-
N-Chlorosuccinimide (NCS) (98% purity)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc), ACS grade
-
Hexanes, ACS grade
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography, 230-400 mesh)
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Methodology:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyquinoline (1.45 g, 10.0 mmol).
-
Dissolution: Add anhydrous DMF (20 mL) and stir the mixture at room temperature until all the solid has dissolved.
-
Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add NCS (1.40 g, 10.5 mmol, 1.05 equivalents) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring (Self-Validation): Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC (Eluent: 70:30 Ethyl Acetate/Hexanes). The starting material should show a distinct Rƒ value from the more nonpolar chlorinated product. The reaction is complete when the starting material spot is no longer visible by UV light.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (100 mL).
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and finally with brine (1 x 50 mL). The aqueous washes help remove residual DMF and unreacted NCS.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc) to afford the pure 3-chloro-4-hydroxyquinoline.
Protocol 2: Chlorination with Sulfuryl Chloride (SO₂Cl₂)
This protocol employs a more potent reagent and requires stringent temperature control to manage reactivity and selectivity.
Materials and Reagents:
-
4-Hydroxyquinoline (98% purity)
-
Sulfuryl Chloride (SO₂Cl₂) (97% purity, freshly distilled if necessary)
-
Dichloromethane (DCM), anhydrous
-
Other reagents and materials as listed in Protocol 1.
Step-by-Step Methodology:
-
Reaction Setup: In a dry, three-necked 100 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under a nitrogen atmosphere, suspend 4-hydroxyquinoline (1.45 g, 10.0 mmol) in anhydrous DCM (30 mL).
-
Cooling: Cool the suspension to 0 °C in an ice-water bath.
-
Reagent Addition: Add sulfuryl chloride (0.88 mL, 1.48 g, 11.0 mmol, 1.1 equivalents) dropwise via the dropping funnel over 20 minutes. A slight exotherm may be observed; maintain the internal temperature below 5 °C. Caution: SO₂Cl₂ is highly corrosive and reacts with moisture; handle only in a chemical fume hood.[15][16]
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC as described in Protocol 1.
-
Work-up: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution (30 mL) at 0 °C to neutralize excess SO₂Cl₂ and the HCl byproduct.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 40 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude material by flash column chromatography or recrystallization to obtain the desired chlorinated product.
Comparative Data Summary
The choice of methodology can be guided by the desired outcome and available resources. The table below summarizes the key parameters for the described protocols.
| Parameter | Protocol 1: NCS | Protocol 2: SO₂Cl₂ |
| Chlorinating Agent | N-Chlorosuccinimide | Sulfuryl Chloride |
| Primary Target | C-3 Position | C-3 and/or Benzenoid Ring |
| Solvent | DMF, Acetonitrile, DCM | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. |
| Reactivity | Mild, Selective | High, Less Selective |
| Typical Yield | 75-90% (for C-3) | 60-85% (product mixture possible) |
| Safety Profile | Corrosive Solid | Highly Corrosive, Water-Reactive Liquid |
Analytical Characterization of Products
Unambiguous structural confirmation of the synthesized chlorinated 4-hydroxyquinoline is essential. The following workflow outlines the standard characterization process.
Caption: Workflow for analytical characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most telling evidence for successful C-3 chlorination is the disappearance of the singlet corresponding to the C-3 proton. The signal for the C-2 proton will remain, often appearing as a singlet or a narrow doublet depending on coupling.
-
¹³C NMR: The spectrum will show a downfield shift for the C-3 carbon due to the electronegativity of the attached chlorine. The one-bond chlorine-isotope effect can be a useful tool for definitively identifying chlorinated carbons in high-resolution spectra.[17] 2D NMR techniques like HSQC and HMBC are invaluable for assigning all proton and carbon signals unambiguously.[18]
-
-
Mass Spectrometry (MS): Mass spectrometry is critical for confirming the incorporation of chlorine. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), any monochlorinated compound will exhibit a characteristic M⁺ and M+2 isotopic pattern with an intensity ratio of approximately 3:1.[19] This provides definitive evidence of successful chlorination.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the final purity of the compound, which should typically be >95% for use in subsequent drug development stages.
Critical Safety Precautions
Adherence to strict safety protocols is non-negotiable when handling the reagents described herein.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[20]
-
Fume Hood: All manipulations involving volatile solvents and corrosive/toxic reagents like SO₂Cl₂ and NCS must be performed inside a certified chemical fume hood to prevent inhalation exposure.[15][20]
-
N-Chlorosuccinimide (NCS): NCS is a corrosive solid and an oxidizing agent.[21] Avoid contact with skin and eyes and prevent dust formation.[20]
-
Sulfuryl Chloride (SO₂Cl₂): SO₂Cl₂ is highly corrosive and toxic.[15] It reacts violently with water and alcohols, releasing large quantities of toxic hydrogen chloride gas and sulfuric acid.[11][16] All equipment must be scrupulously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Quench reactive reagents carefully before disposal.
By integrating this mechanistic understanding with the detailed protocols and safety guidelines, researchers can confidently and safely synthesize chlorinated 4-hydroxyquinoline intermediates for advancing drug discovery programs.
References
- MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties.
- MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
- ResearchGate. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45, 593.
- Google Patents. (n.d.). EP0097585A1 - Process for the preparation of 4-hydroxy quinolines.
- DigitalCommons@USU. (n.d.). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase.
- YouTube. (2021, January 13). electrophilic substitution reaction of quinoline and isoquinoline.
- Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones.
- MDPI. (n.d.). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives.
- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- Benchchem. (n.d.). Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline.
- Wikipedia. (n.d.). Sulfuryl chloride.
- Sigma-Aldrich. (2025, October 7). SAFETY DATA SHEET - N-chlorosuccinimide.
- CDH Fine Chemical. (n.d.). N-Chloro Succinimide MATERIAL SAFETY DATA SHEET.
- Chemistry Stack Exchange. (2016, March 22). Chlorination by SOCl2 vs SO2Cl2.
- ResearchGate. (n.d.). Proposed reaction of chlorine formation from NCS.
- ResearchGate. (1961, December 1). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline.
- MDPI. (n.d.). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities.
- ChemicalBook. (n.d.). 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum.
- YouTube. (2020, October 31). Reactions of Quinoline.
- Thieme. (2025, March 21). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett, 36, 2537–2552.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Sulfuryl Chloride.
- ACS Publications. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry.
- Quora. (2015, July 25). What is the role of SO2CL2 (sulphuryl chloride) in a reaction with an alkyl halide?
- Google Patents. (n.d.). US3567732A - Process for the preparation of chlorinated quinolines.
- Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS).
- ResearchGate. (2022, September 9).
- Loba Chemie. (2016, May 19). N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS.
- Reddit. (2020, February 6). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures?
- Chemca.in. (n.d.). Sulphuryl Chloride (SO2Cl2) Reagent.
- MDPI. (n.d.). NMR Characterization of Lignans.
- ResearchGate. (2025, August 6). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride.
- ResearchGate. (2025, August 6). Characterization of two hydroxytrichloropicolinic acids: Application of the one-bond chlorine-isotope effect in 13C NMR.
- NOAA. (n.d.). SULFURYL CHLORIDE - CAMEO Chemicals.
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Application Note & Protocol: A Senior Application Scientist's Guide to the Esterification of Quinoline-2-Carboxylic Acids
Abstract: This comprehensive guide provides detailed laboratory protocols for the esterification of quinoline-2-carboxylic acids, a critical transformation in the synthesis of various biologically active compounds and functional materials. We delve into the mechanistic underpinnings of prevalent esterification strategies, including the classic Fischer-Speier esterification, the mild and efficient Steglich esterification, and the robust acid chloride-mediated approach. Each protocol is presented with step-by-step instructions, causality-driven explanations for experimental choices, and a focus on ensuring self-validating and reproducible results. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough and practical understanding of these synthetic methodologies.
Introduction: The Significance of Quinoline-2-Carboxylic Acid Esters
Quinoline-2-carboxylic acids and their ester derivatives are privileged scaffolds in medicinal chemistry and materials science. The quinoline moiety is a key pharmacophore found in numerous natural and synthetic compounds with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The carboxylic acid at the 2-position provides a versatile handle for chemical modification, and its conversion to an ester can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Esterification can enhance lipophilicity, improve cell membrane permeability, and serve as a prodrug strategy to improve oral bioavailability.
This guide provides a detailed exploration of the primary methods for the esterification of quinoline-2-carboxylic acids, offering researchers the tools to select and execute the most appropriate synthetic strategy for their specific needs.
Mechanistic Insights and Strategic Considerations
The choice of an esterification method is dictated by the substrate's stability, steric hindrance, and the desired reaction conditions. Below, we discuss the mechanisms of three widely employed methods.
Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach
Fischer-Speier esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3] The reaction's equilibrium nature necessitates strategies to drive it towards the product, typically by using a large excess of the alcohol or by removing the water formed during the reaction.[2][4]
Mechanism: The reaction proceeds through a six-step mechanism often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[2]
-
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst increases the electrophilicity of the carbonyl carbon.[2][4]
-
Nucleophilic Addition of the alcohol to the activated carbonyl carbon forms a tetrahedral intermediate.[4]
-
Deprotonation of the oxonium ion.
-
Protonation of one of the hydroxyl groups to form a good leaving group (water).[2]
-
Elimination of water and reformation of the carbonyl double bond.
-
Deprotonation of the protonated ester to yield the final product and regenerate the acid catalyst.
Figure 1: The reaction workflow for Fischer-Speier Esterification.
Steglich Esterification: Mild Conditions for Sensitive Substrates
The Steglich esterification is a powerful method that utilizes a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP).[5][6][7][8] This method is particularly advantageous for acid-sensitive substrates or when using sterically hindered alcohols.[7][8]
Mechanism:
-
The carboxylic acid adds to the carbodiimide (DCC or EDC) to form a highly reactive O-acylisourea intermediate.[5][7]
-
The nucleophilic catalyst, DMAP, attacks the O-acylisourea, forming a reactive acylpyridinium species and releasing the urea byproduct (dicyclohexylurea, DCU, or the water-soluble urea from EDC).[5][7]
-
The alcohol then reacts with the highly electrophilic acylpyridinium intermediate to form the ester and regenerate the DMAP catalyst.[5]
Figure 2: The reaction workflow for Steglich Esterification.
Acid Chloride Formation: A High-Yield, Two-Step Approach
For less sensitive substrates where harsh conditions are tolerable, conversion of the carboxylic acid to a more reactive acid chloride is a highly effective strategy.[1] Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation. The resulting quinoline-2-carbonyl chloride is then reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.
Mechanism:
-
Formation of the Acid Chloride: The carboxylic acid reacts with thionyl chloride to form quinoline-2-carbonyl chloride, with the evolution of sulfur dioxide and hydrogen chloride gases.
-
Nucleophilic Acyl Substitution: The alcohol attacks the highly electrophilic carbonyl carbon of the acid chloride. The subsequent collapse of the tetrahedral intermediate and loss of a chloride ion, followed by deprotonation by a base, yields the ester.
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. youtube.com [youtube.com]
- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Application Note: High-Purity Isolation of Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract and Introduction
Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1] The biological activity and physicochemical properties of such compounds are intrinsically linked to their purity. Impurities, even in trace amounts, can lead to erroneous biological data, failed crystallization attempts, or unpredictable reaction kinetics in subsequent synthetic steps.
This application note provides a comprehensive guide to the purification of Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate. Moving beyond a simple recitation of steps, this guide elucidates the chemical principles underpinning each technique, empowering researchers to make informed decisions and troubleshoot effectively. We will cover three primary purification methodologies: Recrystallization, Flash Column Chromatography, and Preparative High-Performance Liquid Chromatography (Prep-HPLC), each tailored to different scales and purity requirements.
Compound Profile and Physicochemical Considerations
A thorough understanding of the target molecule's properties is the foundation of an effective purification strategy. The structure of Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate presents several key features that dictate its behavior.
-
Tautomerism: The 4-hydroxyquinoline moiety exists in equilibrium with its 4-quinolone tautomer. This is a critical consideration as it affects the molecule's hydrogen bonding capabilities, polarity, and solubility.
-
Acidity and Basicity: The molecule possesses a weakly acidic phenolic hydroxyl group and a weakly basic quinoline nitrogen atom. The pKa of the parent 4-hydroxyquinoline scaffold is approximately 2.2 for the protonated nitrogen and 11.3 for the hydroxyl group.[2][3] These properties are crucial for ion-exchange techniques or for pH-mediated adjustments in solubility during extraction or reversed-phase chromatography.
-
Polarity: The presence of a methyl ester, a hydroxyl/quinolone group, and two electronegative atoms (Cl, N) renders the molecule moderately polar. This polarity is the primary handle for separation by chromatography.
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₁₁H₈ClNO₃ | [4] |
| Molecular Weight | 237.64 g/mol | [4] |
| Appearance | Likely an off-white to yellow solid. | Based on related quinoline compounds.[5][6] |
| Predicted Melting Point | ~128 °C | [4] |
| Key Functional Groups | Methyl Ester, Phenolic Hydroxyl (Keto-enol tautomer), Aromatic Chlorine, Quinoline Nitrogen. | Structural Analysis |
| Predicted pKa (Acidic) | ~10-11 (Phenolic OH) | Extrapolated from 4-hydroxyquinoline data.[2] |
| Predicted pKa (Basic) | ~2-3 (Quinoline N) | Extrapolated from 4-hydroxyquinoline data.[2] |
Strategic Approach to Purification
The optimal purification strategy depends on the initial purity of the crude material, the quantity of compound to be purified, and the final purity required. The following workflow provides a general decision-making framework.
Caption: Decision workflow for selecting the appropriate purification technique.
Method 1: Recrystallization
Recrystallization is the most economical and scalable method for purifying crystalline solids. It relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.
4.1. The Causality Behind Solvent Selection
The ideal solvent should fully dissolve the compound at an elevated temperature but exhibit poor solubility at room temperature or below. For a moderately polar compound like ours, solvents of intermediate polarity are excellent starting points. The principle of "like dissolves like" is paramount. Alcohols like methanol or ethanol are often effective for quinoline derivatives as they can engage in hydrogen bonding.[7][8]
4.2. Protocol: Single-Solvent Recrystallization
-
Solvent Screening: In parallel on a small scale, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (e.g., Methanol, Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile). Identify a solvent that requires heating to dissolve the solid.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the entire solid. This ensures the solution is saturated, which is critical for maximizing yield.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities.
-
Yield Maximization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to induce maximum precipitation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surface.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Quality Control: Determine the melting point of the purified solid and obtain an NMR spectrum or HPLC trace to confirm purity.
4.3. Troubleshooting
| Issue | Causality | Solution |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated. | Add more hot solvent to dissolve the oil, then cool slowly. Try a lower-boiling point solvent. |
| No Crystals Form | Solution is not saturated; compound is too soluble. | Boil off some solvent to increase concentration. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal. |
| Poor Recovery | Too much solvent was used; compound has significant solubility even when cold. | Evaporate some solvent and re-cool. Consider using a two-solvent system (one good solvent, one "anti-solvent"). |
Method 2: Flash Column Chromatography
Flash column chromatography is a cornerstone of purification in organic synthesis, separating compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[9]
5.1. Principle: Exploiting Polarity
Silica gel is a polar, acidic stationary phase. Polar compounds will adhere more strongly and elute more slowly. Our target molecule, with its polar functional groups, will have a moderate affinity for silica. The choice of a mobile phase (eluent) is determined by Thin Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rƒ) of 0.25-0.35 for the target compound, ensuring good separation from less polar and more polar impurities.
Given the presence of a basic nitrogen, peak tailing can occur due to strong interaction with the acidic silanol groups on the silica surface. This can often be mitigated by adding a small amount of a modifier to the eluent.[10]
Sources
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- 2. 4-Hydroxyquinoline | 611-36-9 [chemicalbook.com]
- 3. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 7-chloro-4-hydroxyquinoline-2-carboxylate | C11H8ClNO3 - BuyersGuideChem [buyersguidechem.com]
- 5. rsc.org [rsc.org]
- 6. 7-Chloro-4-hydroxy-8-methylquinoline | Sigma-Aldrich [sigmaaldrich.com]
- 7. asianpubs.org [asianpubs.org]
- 8. scispace.com [scispace.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
Application Note: A Robust High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Quinoline Derivatives
Abstract
Quinoline and its derivatives are a critical class of heterocyclic compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and material sciences. Their diverse biological activities, including antimalarial, anticancer, and anti-inflammatory properties, necessitate precise and reliable analytical methods for their quantification and characterization.[1] This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the analysis of a representative set of quinoline derivatives. The described reversed-phase (RP-HPLC) protocol is designed to provide excellent resolution, sensitivity, and reproducibility, making it suitable for quality control, pharmacokinetic studies, and impurity profiling in drug development. The causality behind each experimental choice is explained, and the entire protocol is presented as a self-validating system, grounded in authoritative standards from the International Council for Harmonisation (ICH).
Introduction: The Significance of Quinoline Derivative Analysis
The quinoline scaffold is a fundamental structural motif in a vast number of synthetic and natural products.[2] The position and nature of substituents on the quinoline ring dramatically influence the molecule's physicochemical properties, such as lipophilicity and pKa, which in turn dictate its pharmacokinetic and pharmacodynamic behavior.[3][4] Consequently, the ability to accurately separate and quantify individual quinoline derivatives, including their metabolites and potential impurities, is paramount in a drug development setting.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique well-suited for the analysis of pharmaceuticals and related substances.[5] Its ability to separate complex mixtures into individual components with high resolution makes it the method of choice for the analysis of quinoline derivatives.[5][6] This application note provides a comprehensive guide to developing and validating a robust RP-HPLC method for this class of compounds.
Method Development: A Rationale-Driven Approach
The development of a successful HPLC method is a systematic process that involves the careful selection of several key parameters.[7] The choices made are dictated by the physicochemical properties of the analytes and the desired analytical outcome.
Stationary Phase Selection: The Heart of the Separation
For the separation of moderately polar to nonpolar compounds like many quinoline derivatives, a reversed-phase stationary phase is the most common and effective choice.[3] A C18 (octadecyl) column is a versatile starting point due to its strong hydrophobic retention. The nonpolar C18 chains interact with the nonpolar regions of the quinoline derivatives, leading to their retention.
-
Expert Insight: The choice of a specific C18 column from a reputable manufacturer is crucial. Factors such as particle size (e.g., 5 µm for standard HPLC, <2 µm for UHPLC), pore size, and end-capping can significantly impact peak shape and resolution. For this method, a column with high carbon load and effective end-capping is recommended to minimize peak tailing, a common issue with basic compounds like quinolines due to their interaction with residual silanol groups on the silica support.
Mobile Phase Optimization: Driving the Separation
The mobile phase in RP-HPLC typically consists of a mixture of an aqueous component and an organic modifier. The ratio of these components determines the elution strength and, consequently, the retention time of the analytes.
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers.[8] Acetonitrile is often preferred for its lower viscosity and UV transparency at lower wavelengths. For this method, acetonitrile is selected as the primary organic modifier.
-
Aqueous Phase and pH Control: The pH of the aqueous phase is a critical parameter for ionizable compounds like quinoline derivatives.[3] The basic nitrogen atom in the quinoline ring can be protonated at acidic pH. By adjusting the pH of the mobile phase with a suitable buffer (e.g., phosphate or acetate), the ionization state of the analytes can be controlled, which in turn affects their retention and peak shape. A slightly acidic pH (e.g., pH 3-4) is often optimal, as it ensures consistent protonation of the basic nitrogen, leading to sharper, more symmetrical peaks.[3]
-
Gradient vs. Isocratic Elution: For a mixture of quinoline derivatives with a range of polarities, a gradient elution is generally more effective than an isocratic elution.[3] A gradient program, where the concentration of the organic modifier is increased over time, allows for the elution of both less retained (more polar) and strongly retained (more nonpolar) compounds within a reasonable analysis time, while maintaining good peak shape for all components.
Detection Technique: Visualizing the Analytes
The choice of detector depends on the chromophoric properties of the quinoline derivatives. The fused aromatic ring system of quinoline absorbs strongly in the ultraviolet (UV) region. A UV-Vis detector, specifically a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, is highly suitable.[3]
-
Expert Insight: A DAD/PDA detector offers the significant advantage of acquiring the entire UV spectrum for each peak. This allows for the determination of the optimal detection wavelength for each compound and can also be used to assess peak purity, a critical aspect of method validation. For many quinoline derivatives, a detection wavelength in the range of 220-280 nm provides good sensitivity.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the HPLC analysis of a representative mixture of quinoline derivatives.
Materials and Reagents
-
Instrumentation: HPLC system with a binary pump, autosampler, column thermostat, and a DAD/PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Chemicals:
-
Quinoline derivative reference standards (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
-
Reagents:
-
Phosphoric acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of phosphoric acid in ultrapure water. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic): Acetonitrile (HPLC grade).
-
Standard Stock Solutions: Accurately weigh and dissolve each quinoline derivative reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with the initial mobile phase composition to achieve the desired concentration range for analysis.
Chromatographic Conditions
The following table summarizes the optimized HPLC method parameters.
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 20% B; 2-15 min: 20-80% B; 15-18 min: 80% B; 18-18.1 min: 80-20% B; 18.1-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | DAD/PDA at 254 nm (or optimal wavelength for specific derivatives) |
| Run Time | 25 minutes |
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results and to protect the HPLC column from clogging.[9][10]
-
Dissolution: Dissolve the sample in a suitable solvent, ideally the initial mobile phase composition.[8]
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[10]
-
Dilution: Dilute the filtered sample with the initial mobile phase to a concentration within the linear range of the calibration curve.
Method Validation: Ensuring Trustworthiness
Method validation is a critical step to ensure that the analytical method is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines Q2(R1).[7][11][12]
System Suitability
Before running any samples, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting the working standard solution multiple times and evaluating parameters such as:
-
Tailing Factor: Should be ≤ 2.0 for all peaks.
-
Theoretical Plates: Should be > 2000 for all peaks.
-
Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be ≤ 2.0% for replicate injections.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[11] This can be demonstrated by:
-
Analyzing a blank (mobile phase) and a placebo (sample matrix without the analyte) to ensure no interfering peaks at the retention time of the analytes.
-
Performing forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) on the analyte to demonstrate that the degradation products do not co-elute with the main peak.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[11] The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]
-
Procedure: Prepare a series of at least five calibration standards of known concentrations spanning the expected range of the samples.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[11] It is typically assessed by a recovery study.[7]
-
Procedure: Spike a placebo with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[7]
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[11] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision of the method over a short interval of time with the same analyst and equipment.
-
Intermediate Precision (Inter-assay precision): The precision of the method within the same laboratory but on different days, with different analysts, or with different equipment.
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.[7]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Estimation: These can be estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Data Presentation
The following table provides an example of the expected performance data for the validated HPLC method for a representative quinoline derivative.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | - | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD) | ≤ 2.0% | |
| - Repeatability | 0.8% | |
| - Intermediate Precision | 1.2% | |
| LOD | - | 0.1 µg/mL |
| LOQ | - | 0.3 µg/mL |
| Specificity | No interference at analyte retention time | Passed |
Workflow Visualization
The following diagram illustrates the complete workflow for the HPLC analysis of quinoline derivatives, from sample preparation to data analysis and reporting.
Caption: Workflow for the HPLC analysis of quinoline derivatives.
Conclusion
This application note provides a comprehensive and robust RP-HPLC method for the analysis of quinoline derivatives.[13] By following the detailed protocol and adhering to the principles of method validation outlined, researchers, scientists, and drug development professionals can achieve accurate, reliable, and reproducible results. The rationale-driven approach to method development ensures a deep understanding of the critical parameters, allowing for effective troubleshooting and adaptation of the method for a wide range of quinoline-based compounds. This self-validating system provides a high degree of confidence in the analytical data generated, which is essential for regulatory submissions and advancing pharmaceutical research.
References
-
Desrivot, J., et al. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Chromatography B, 850(1-2), 438-447. [Link]
-
Dongala, T., et al. (2013). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Methods, 4(2), 25-31. [Link]
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Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Acta Chromatographica, 19, 136-148. [Link]
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Bhushan, R., & Kumar, R. (2018). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. Journal of Separation Science, 41(1), 241-265. [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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Podeszwa, E., et al. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Journal of Liquid Chromatography & Related Technologies, 41(9), 543-550. [Link]
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Kurin, A. A., et al. (2020). Comparative analysis of the various structures quinoline derivatives retention under RP HPLC. Butlerov Communications, 63(7), 51-60. [Link]
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Słoczyńska, K., et al. (2019). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules, 24(18), 3268. [Link]
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Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]
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Pharma Tech. (2022, September 8). What are the various ways of Chiral Separation by using HPLC? [Video]. YouTube. [Link]
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Wang, Y., et al. (2022). Simultaneous removal of ammonium nitrogen and quinoline by a robust bacterium Pseudomonas stutzeri H3. Journal of Hazardous Materials, 424(Pt C), 127591. [Link]
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Application Notes and Protocols for the In Vitro Evaluation of Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate in Cancer Assays
Introduction: The Therapeutic Potential of Quinoline Scaffolds in Oncology
The quinoline motif is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of pharmacological activities, including potent anticancer properties.[1][2] The versatility of the quinoline ring system allows for extensive chemical modifications, leading to a diverse library of derivatives that can modulate various cellular pathways implicated in cancer progression.[1][2] Many quinoline derivatives have demonstrated significant antiproliferative activity through mechanisms such as the induction of apoptosis (programmed cell death), cell cycle arrest, inhibition of angiogenesis, and disruption of cell migration.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of a specific novel quinoline derivative, Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate (hereafter referred to as CQC-8M). These application notes and protocols are designed to offer a robust framework for assessing the anticancer potential of CQC-8M, from initial cytotoxicity screening to more detailed mechanistic studies.
Compound Profile: Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate (CQC-8M)
While specific biological data for CQC-8M is not yet extensively published, its structural features, including the 7-chloro and 4-hydroxy substitutions on the quinoline core, suggest potential for anticancer activity.[4][5] This guide will provide the foundational assays to elucidate its biological effects.
Chemical Structure:
Key Considerations Prior to Experimentation:
-
Solubility and Stability: The solubility of CQC-8M in aqueous cell culture media is a critical first step. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) and then dilute it to the final working concentrations in the culture medium.[6] Preliminary experiments should be conducted to ensure the final DMSO concentration does not exceed a non-toxic level for the selected cell lines (typically <0.5%). The stability of the compound in culture media over the course of the experiment should also be considered.
-
Cell Line Selection: The choice of cancer cell lines is crucial and should be guided by the research question. A panel of cell lines representing different cancer types (e.g., breast, lung, colon, leukemia) is recommended for initial screening to determine the spectrum of activity.[3]
Experimental Workflow for In Vitro Evaluation
The following diagram outlines a logical workflow for the in vitro characterization of CQC-8M's anticancer properties.
Caption: A streamlined workflow for the in vitro assessment of CQC-8M's anticancer potential.
PART 1: Cytotoxicity and Antiproliferative Activity
The initial step in evaluating a novel compound is to determine its effect on cancer cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.[1]
Protocol 1: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
CQC-8M stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of CQC-8M in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the CQC-8M dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest CQC-8M concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the CQC-8M concentration to determine the IC50 value using non-linear regression analysis.
Hypothetical Data Presentation
| Cancer Cell Line | CQC-8M IC50 (µM) after 48h |
| MCF-7 (Breast) | 5.2 |
| A549 (Lung) | 8.9 |
| HCT116 (Colon) | 3.5 |
| K562 (Leukemia) | 12.1 |
PART 2: Elucidating the Mechanism of Action
Once the cytotoxic potential of CQC-8M is established, the next step is to investigate the underlying mechanism of cell death. Apoptosis and cell cycle arrest are common mechanisms of action for anticancer compounds.[1][3]
Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live cells but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.
Materials:
-
Cancer cells treated with CQC-8M at IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with CQC-8M as described in the cytotoxicity assay. Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.[7]
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark.[7][8]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations will be distributed into four quadrants:
-
Q1 (Annexin V-/PI+): Necrotic cells
-
Q2 (Annexin V+/PI+): Late apoptotic cells
-
Q3 (Annexin V-/PI-): Viable cells
-
Q4 (Annexin V+/PI-): Early apoptotic cells
-
-
Data Interpretation: An increase in the percentage of cells in the Q2 and Q4 quadrants in CQC-8M-treated samples compared to the control indicates the induction of apoptosis.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in various stages of the cell cycle.
Materials:
-
Cancer cells treated with CQC-8M at IC50 concentration for 24 or 48 hours.
-
Cold 70% ethanol
-
Propidium iodide staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest and wash the cells, then fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark.[7]
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content will be displayed as a histogram.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases using cell cycle analysis software. An accumulation of cells in a specific phase in the treated samples suggests that CQC-8M induces cell cycle arrest at that checkpoint.[9]
PART 3: Investigating Molecular Targets and Signaling Pathways
Based on the findings from the apoptosis and cell cycle assays, further experiments can be designed to identify the molecular targets of CQC-8M. For instance, if apoptosis is induced, investigating the expression levels of key apoptotic proteins is a logical next step.
Hypothetical Signaling Pathway Modulated by CQC-8M
Based on the known mechanisms of other quinoline derivatives, CQC-8M might induce apoptosis through the intrinsic (mitochondrial) pathway.[10]
Caption: A hypothetical pathway showing CQC-8M inducing apoptosis via the intrinsic pathway.
Protocol 4: Western Blot Analysis of Apoptotic Proteins
Principle: Western blotting is used to detect specific proteins in a sample. This can be used to measure changes in the expression levels of pro-apoptotic (e.g., Bax, cleaved Caspase-3, cleaved Caspase-9) and anti-apoptotic (e.g., Bcl-2) proteins following treatment with CQC-8M.
Materials:
-
Cell lysates from CQC-8M-treated and control cells
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-cleaved Caspase-9, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse the treated and control cells and quantify the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression. An increase in the Bax/Bcl-2 ratio and the levels of cleaved caspases would support the induction of apoptosis by CQC-8M.[10]
Conclusion and Future Directions
This guide provides a foundational framework for the in vitro evaluation of Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate as a potential anticancer agent. The described protocols for assessing cytotoxicity, apoptosis, and cell cycle arrest will generate the preliminary data necessary to understand its biological activity. Positive results from these assays would warrant further investigation into more specific molecular targets and signaling pathways, as well as progression to in vivo studies to assess efficacy and safety in animal models.[11] The rich pharmacology of the quinoline scaffold suggests that CQC-8M could be a promising candidate for further anticancer drug development.[2]
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Kaur, R., & Kishore, D. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 14(30), 21865-21888. [Link]
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Sabatino, M., et al. (2020). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Cancers, 12(2), 447. [Link]
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Li, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 27(19), 6549. [Link]
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Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 176, 12-26. [Link]
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Anjana, R., & Anoop, S. S. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 133-143. [Link]
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Tan, S. G., et al. (2015). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. PLoS ONE, 10(11), e0142944. [Link]
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Zhang, Y., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 17(12), 14550-14561. [Link]
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Wang, Y., et al. (2018). Studies on antitumor mechanism of two planar platinum(II) complexes with 8-hydroxyquinoline: Synthesis, characterization, cytotoxicity, cell cycle and apoptosis. Inorganica Chimica Acta, 471, 556-565. [Link]
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Abdel-Maksoud, M. S., et al. (2022). New quinoline-2-one/pyrazole Derivatives; Design, Synthesis, Molecular Docking, Anti-apoptotic Evaluation, and Caspase-3 Inhibition Assay. Journal of the Iranian Chemical Society, 19, 4381-4399. [Link]
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Janecki, T., et al. (2021). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 26(18), 5519. [Link]
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Al-Masoudi, N. A., & Al-Zoubi, R. M. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]
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Ghorbani, M., et al. (2021). The anti-proliferative and apoptotic effect of tetrahydrobenzo[h]quinoline on human breast cancer cells. BMC Cancer, 21, 1002. [Link]
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Reisch, J., et al. (2013). Synthesis, characterization and cytotoxic activity of 8-hydroxyquinoline derivatives. Archiv der Pharmazie, 346(12), 895-901. [Link]
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Ribeiro, C. I. S., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Journal of Inorganic Biochemistry, 240, 112111. [Link]
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Kumar, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Acta Poloniae Pharmaceutica, 67(4), 367-373. [Link]
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Liu, M., et al. (2015). Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin. Food Chemistry, 170, 148-154. [Link]
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Głowacka, I. E., et al. (2021). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. Molecules, 26(11), 3324. [Link]
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Application Note: A Validated Protocol for Screening the Antimicrobial Activity of Novel Quinoline Compounds
Introduction
The quinolone class of antibiotics has long been a cornerstone in the treatment of a wide array of bacterial infections. Their mechanism of action, which involves the inhibition of essential bacterial enzymes DNA gyrase and topoisomerase IV, leads to the fragmentation of the bacterial chromosome and subsequent cell death.[1][2] This unique mode of action makes them powerful bactericidal agents.[3] However, the escalating emergence of antimicrobial resistance (AMR) necessitates a continuous pipeline of novel therapeutic agents.[1] This application note provides a comprehensive, field-proven protocol for the initial screening of novel quinoline compounds, ensuring scientific integrity and generating reliable data for hit-to-lead progression in drug development.
The described workflow is a self-validating system, incorporating standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of results.[4][5][6] The protocol outlines a tiered screening cascade, beginning with the determination of the Minimum Inhibitory Concentration (MIC) to assess bacteriostatic activity, followed by the determination of the Minimum Bactericidal Concentration (MBC) to evaluate bactericidal potential. Crucially, a parallel cytotoxicity assessment is included to ensure that the antimicrobial activity is not a result of general toxicity to host cells, a critical step in identifying promising and safe therapeutic candidates.[7]
The Quinolone Mechanism of Action: A Basis for Screening
Quinolones interfere with DNA replication by preventing the unwinding and duplication of bacterial DNA.[3] They specifically target the ligase activity of type II topoisomerases, DNA gyrase, and topoisomerase IV.[3][8] By stabilizing the enzyme-DNA complex, quinolones induce single- and double-strand breaks in the DNA, which are ultimately fatal to the bacterium.[3][9] Understanding this mechanism is fundamental to designing and interpreting the results of antimicrobial screening assays.
Caption: Mechanism of action of quinolone antibiotics.
Materials and Reagents
Bacterial Strains
A representative panel of bacterial strains should be used, including both Gram-positive and Gram-negative organisms. It is recommended to include quality control (QC) strains and clinically relevant drug-resistant isolates. ATCC provides a comprehensive collection of such strains.[10][11]
| Strain | Gram Status | ATCC Number | Relevance |
| Staphylococcus aureus | Gram-positive | ATCC 25923 | Common human pathogen[12] |
| Escherichia coli | Gram-negative | ATCC 25922 | Standard for susceptibility testing[12] |
| Pseudomonas aeruginosa | Gram-negative | ATCC 9027 | Opportunistic pathogen[12] |
| Enterococcus faecalis | Gram-positive | ATCC 29212 | QC strain for susceptibility testing |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | ATCC BAA-1717 | Clinically significant resistant strain[11] |
| Fluoroquinolone-resistant E. coli | Gram-negative | Clinical Isolate | To assess activity against resistant strains |
Media and Reagents
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Tryptic Soy Broth (TSB)
-
Tryptic Soy Agar (TSA)
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl Sulfoxide (DMSO), sterile
-
Novel quinoline compounds
-
Reference antibiotics (e.g., Ciprofloxacin, Levofloxacin)
-
Resazurin sodium salt
-
96-well sterile, flat-bottom microtiter plates
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Triton X-100
Experimental Protocols
The screening process is designed as a multi-step workflow to efficiently identify promising compounds.
Caption: High-level workflow for antimicrobial screening.
Part 1: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[13][14][15] This protocol is based on the broth microdilution method as recommended by CLSI.[4][5][16]
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the test bacterium from an agar plate.
-
Inoculate the colonies into a tube containing CAMHB.
-
Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each novel quinoline compound and the reference antibiotic in DMSO.
-
Perform serial two-fold dilutions of the compounds in CAMHB in a 96-well microtiter plate. The typical concentration range to test is 0.06 to 64 µg/mL.
-
-
Inoculation and Incubation:
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[17]
-
Alternatively, add 20 µL of 0.015% resazurin solution to each well and incubate for an additional 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration that remains blue.
-
Part 2: Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[4][18] This assay is crucial to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) agents.[19]
Step-by-Step Protocol:
-
From the MIC Plate:
-
Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, include the positive growth control well.
-
-
Plating:
-
Aseptically transfer a 10 µL aliquot from each selected well onto an MHA plate.
-
Spread the aliquot evenly across the surface of the agar.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
-
After incubation, count the number of colonies on each plate.
-
The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[19]
-
Part 3: Cytotoxicity Assay (MTT Assay)
It is essential to determine if the antimicrobial activity of a novel compound is due to selective targeting of bacteria or general cytotoxicity.[7] The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cytotoxicity.[20]
Step-by-Step Protocol:
-
Cell Culture:
-
Culture a suitable mammalian cell line (e.g., HEK293) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel quinoline compounds in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., Triton X-100).
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes 50% inhibition of cell viability, can be determined.[20]
-
Data Analysis and Interpretation
Interpreting MIC and MBC Results
The MIC value provides a quantitative measure of a compound's potency.[13] A lower MIC value indicates higher potency.[14] However, the MIC number for one antibiotic cannot be directly compared to the MIC number for another antibiotic.[21] The results should be interpreted based on established breakpoints from organizations like CLSI, if available.[13][22]
The relationship between the MIC and MBC is used to determine if a compound is bactericidal or bacteriostatic:
-
Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4).
-
Bacteriostatic: If the MBC is more than four times the MIC (MBC/MIC > 4).
Selectivity Index
The selectivity index (SI) is a crucial parameter for prioritizing compounds. It is calculated as the ratio of the cytotoxicity (IC₅₀) to the antimicrobial activity (MIC).
SI = IC₅₀ / MIC
A higher SI value is desirable as it indicates that the compound is more toxic to the bacteria than to mammalian cells. A general guideline is that an SI > 10 is considered promising for further development.
Sample Data Presentation
| Compound | S. aureus MIC (µg/mL) | S. aureus MBC (µg/mL) | MBC/MIC Ratio | HEK293 IC₅₀ (µg/mL) | Selectivity Index (SI) |
| Quino-A | 2 | 4 | 2 | >128 | >64 |
| Quino-B | 8 | 64 | 8 | 50 | 6.25 |
| Quino-C | 0.5 | 1 | 2 | 20 | 40 |
| Ciprofloxacin | 0.25 | 0.5 | 2 | >100 | >400 |
Hit-to-Lead Decision Making
Based on the screening data, a decision-making process can be established for advancing compounds.
Caption: Decision tree for hit-to-lead progression.
Conclusion
This application note provides a robust and validated protocol for the initial in vitro screening of novel quinoline compounds. By adhering to standardized methodologies and incorporating a multi-parametric assessment of antimicrobial activity and cytotoxicity, researchers can confidently identify promising candidates for further drug development. The systematic approach outlined here ensures the generation of high-quality, reproducible data, which is essential for making informed decisions in the quest for new and effective antimicrobial agents to combat the growing threat of antibiotic resistance.
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Application Notes & Protocols: A Guide to Target Identification and Validation for Quinoline-Based Drug Candidates
Introduction: The Quinoline Scaffold and the Imperative of Target Validation
The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a vast range of pharmacological activities, leading to their development as antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[2][3][4][5] Many quinoline-based drugs, such as the antimalarial chloroquine, were discovered through phenotypic screening—observing a desired effect in cells or an organism without prior knowledge of the molecular target.[3][6] While powerful, this approach leaves a critical gap: identifying the specific protein or pathway the compound interacts with to produce its therapeutic effect.
This process of "target deconvolution" or identification is a pivotal step in modern drug discovery.[7] It transforms a bioactive "hit" into a tool for understanding biology and a lead for rational drug design. Following identification, rigorous target validation is essential to confirm that engaging this specific molecular target is indeed responsible for the therapeutic outcome and is suitable for further development.[8][9][10] Failure to properly validate a target is a primary cause of high attrition rates in later stages of clinical trials.[9]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the integrated strategies and detailed protocols for identifying and validating the molecular targets of novel quinoline-based drug candidates. We will explore a multi-pronged approach, combining computational prediction, advanced chemical proteomics, and robust genetic validation techniques.
Part A: Target Identification and Deconvolution Strategies
The first major challenge is to answer the question: "What protein(s) does my quinoline compound bind to in the cell?" Answering this requires a combination of predictive and empirical methods.
Section 1: In Silico and Computational Approaches
Before embarking on resource-intensive laboratory experiments, computational methods can provide valuable initial hypotheses about potential targets.[11][12] These approaches leverage vast biological and chemical datasets to predict drug-target interactions (DTIs).[13]
-
Rationale for Use: Computational screening is a cost-effective and rapid way to narrow down the field of potential targets from the entire proteome to a manageable list of high-probability candidates. This is particularly useful for quinoline derivatives that may target large protein families, like kinases.[2][14]
-
Common Methodologies:
-
Structure-Based Prediction: If the 3D structure of potential targets is known, molecular docking simulations can predict how the quinoline candidate might physically bind to the protein's active or allosteric sites.
-
Ligand-Based Prediction: This method compares the quinoline candidate to other compounds with known targets. If a quinoline analog is structurally similar to a known EGFR inhibitor, for instance, EGFR becomes a predicted target.
-
Machine Learning & AI: Modern deep learning models can be trained on large DTI databases to predict novel interactions with high accuracy, integrating multiple data types like chemical structure, protein sequence, and even gene expression data.[13]
-
Table 1: Comparison of Computational Target Prediction Approaches
| Method Type | Principle | Advantages | Limitations |
| Structure-Based | Molecular docking and simulation | Provides structural insight into binding mode | Requires high-resolution protein structures; computationally intensive |
| Ligand-Based | Similarity to known active compounds | Fast; does not require protein structure | Ineffective for novel scaffolds or targets with no known ligands |
| Machine Learning | Pattern recognition from large datasets | Can identify non-obvious relationships; integrates diverse data | Requires large, high-quality training datasets; can be a "black box" |
While powerful for generating hypotheses, computational predictions must always be confirmed by experimental validation.[15]
Section 2: Affinity-Based Proteomics for Target Pull-Down
Affinity-based proteomics is a direct biochemical approach to isolate target proteins from a complex biological sample (e.g., cell lysate) using the quinoline compound as "bait".[16][17] The most common technique is affinity chromatography coupled with mass spectrometry (MS).[18]
-
Causality & Experimental Logic: This method relies on the specific binding affinity between the drug and its target. By immobilizing the drug on a solid support (like beads), it can selectively capture its binding partners from a sea of other proteins. The subsequent identification of these captured proteins by MS directly points to potential targets. To increase the robustness of this interaction, especially for non-covalent binders, a photoreactive group can be incorporated into the bait molecule (photo-affinity labeling).[19][20]
The overall logic of this approach is to use the compound itself to physically isolate its binding partners.
Caption: Workflow for Affinity-Based Target Identification.
This protocol describes the use of a quinoline-based probe with a photoreactive group and a biotin tag to identify interacting proteins from cell lysate.[19][20]
-
Probe Synthesis:
-
Synthesize an analog of the parent quinoline compound incorporating three key features:
-
A linker arm attached at a position not critical for biological activity.
-
A photoreactive moiety (e.g., benzophenone, diazirine) for covalent crosslinking.
-
An affinity handle (e.g., biotin) for purification.
-
-
-
Cell Culture and Lysis:
-
Culture cells sensitive to the quinoline compound to a high density (e.g., 5 x 10⁷ cells).
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.
-
-
Affinity Probe Incubation:
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL.
-
Add the biotinylated quinoline photo-affinity probe to the lysate at a concentration determined by its biological activity (typically 5-10x EC₅₀).
-
Crucial Control: In a separate tube, add the probe plus a 100-fold excess of the original, unmodified quinoline compound. This competition control is essential to distinguish specific targets from non-specific binders. Proteins that are true targets will be outcompeted by the free drug and will show reduced binding.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
-
UV Photo-Crosslinking:
-
Transfer the lysate-probe mixtures to a 6-well plate on ice.
-
Irradiate with UV light (e.g., 365 nm) for 30 minutes to induce covalent crosslinking between the probe and its binding partners.
-
-
Capture of Protein-Probe Complexes:
-
Add streptavidin-coated magnetic beads to the lysates and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated complexes.
-
Wash the beads extensively (at least 3-5 times) with lysis buffer to remove non-covalently bound, non-specific proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.
-
Run the eluate a short distance into an SDS-PAGE gel to concentrate the sample.
-
Perform an in-gel trypsin digest of the protein band.
-
Extract peptides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify proteins using a database search algorithm (e.g., Mascot, Sequest).
-
Quantify the relative abundance of proteins in the sample versus the competition control. True targets should be significantly depleted in the control lane.
-
Section 3: Chemical Proteomics (Kinobeads)
Many quinoline-based anticancer drugs are kinase inhibitors.[2][14] For this class of compounds, a specialized chemical proteomics approach using "Kinobeads" is exceptionally powerful.[21][22]
-
Causality & Experimental Logic: Kinobeads are composed of a mixture of broad-spectrum, ATP-competitive kinase inhibitors immobilized on a resin.[23] When incubated with a cell lysate, these beads enrich a large portion of the cellular kinome.[23] By pre-incubating the lysate with a free quinoline-based inhibitor, the compound will occupy the ATP-binding pocket of its target kinases. These occupied kinases can no longer bind to the Kinobeads. This competition is measured by quantitative mass spectrometry, revealing the compound's targets and its selectivity profile across the kinome.[24][25] This method provides quantitative affinity information for hundreds of kinases simultaneously.[24]
Table 2: Representative Data from a Kinobeads Experiment
| Protein Target | Apparent Kd (nM) - Quinoline X | Interpretation |
| EGFR | 15 | High-affinity primary target |
| SRC | 120 | Moderate-affinity off-target |
| FLT3 | 850 | Low-affinity off-target |
| CDK2 | >10,000 | Not a significant target |
Part B: Target Validation: From Engagement to Phenotype
Identifying a binding partner is not enough. Target validation provides the crucial evidence linking the binding event to the compound's biological effect.[8][9][26] It answers the question: "Is the binding of my quinoline compound to this protein responsible for the observed cellular phenotype?"
Section 1: Confirming Target Engagement in Cells (CETSA)
The first step in validation is to confirm that the drug engages its target in a physiological context—inside a living cell.[27] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[28][29][30]
-
Causality & Experimental Logic: The principle of CETSA is that the binding of a ligand (the quinoline drug) to its target protein increases the protein's thermodynamic stability.[30] This increased stability makes the protein more resistant to heat-induced denaturation and aggregation.[30] By heating intact cells treated with the drug and then measuring the amount of soluble target protein remaining, one can directly observe this stabilization, confirming target engagement. An advantage of CETSA is that it requires no modification to the compound or the protein.[29]
This workflow demonstrates how a temperature gradient is used to assess protein stability in the presence and absence of a ligand.
Caption: The Cellular Thermal Shift Assay (CETSA) Workflow.
-
Cell Treatment:
-
Culture cells in two flasks to ~80% confluency. Treat one flask with the quinoline compound at a relevant concentration (e.g., 10x EC₅₀) and the other with vehicle (e.g., DMSO) for 1-2 hours.
-
-
Heating Step:
-
Harvest, wash, and resuspend the cells from each condition in PBS plus protease inhibitors.
-
Aliquot 100 µL of the cell suspension into a series of PCR tubes for each condition (drug-treated and vehicle-treated).
-
Place the tubes in a thermal cycler and heat each tube to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C in 2°C increments). Include an unheated control.
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C. This step pellets the aggregated, denatured proteins.
-
-
Protein Detection:
-
Carefully transfer the supernatant (containing the soluble protein fraction) to new tubes.
-
Measure the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a specific antibody against the putative target protein.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein relative to the unheated control against temperature for both the vehicle- and drug-treated samples.
-
A positive result is a rightward shift in the melting curve for the drug-treated sample, indicating ligand-induced stabilization.
-
Section 2: Genetic Approaches for Phenotypic Validation
Genetic tools provide the highest level of confidence in target validation.[8] By specifically removing or reducing the level of the target protein, one can test if this genetic perturbation mimics the pharmacological effect of the quinoline compound.
The most definitive genetic validation method is CRISPR-Cas9-mediated gene knockout.[31][32]
-
Causality & Experimental Logic: The CRISPR-Cas9 system can be programmed to create a double-strand break at a specific genomic locus, leading to a functional knockout of the target gene.[33] If the quinoline compound's phenotype (e.g., cell death, inhibition of proliferation) is lost in these knockout cells, it provides powerful evidence that the compound acts through this target.[34][35] Conversely, if knockout cells are resistant to the drug, it confirms the target's essentiality for the drug's mechanism of action. This method is superior to older technologies like RNAi because it results in a complete and permanent loss of gene function, avoiding issues with incomplete knockdown.[33][35]
-
Guide RNA Design and Cloning:
-
Design two or more single guide RNAs (sgRNAs) targeting early exons of the gene of interest to ensure a frameshift mutation and functional knockout.
-
Clone the sgRNAs into a suitable Cas9 expression vector.
-
-
Transfection and Clonal Selection:
-
Transfect the Cas9/sgRNA plasmids into the parental cell line.
-
Select for transfected cells (e.g., using antibiotic resistance or FACS).
-
Isolate single-cell clones and expand them into clonal populations.
-
-
Verification of Knockout:
-
Screen the clonal populations to confirm the absence of the target protein by Western blot.
-
Sequence the genomic DNA at the target locus (e.g., by Sanger or next-generation sequencing) to confirm the presence of indel mutations.
-
-
Phenotypic Assay:
-
Treat the verified knockout cell line and the parental (wild-type) cell line with a dose range of the quinoline compound.
-
Perform the relevant phenotypic assay (e.g., a cell viability assay like CellTiter-Glo®).
-
Self-Validation: A validated target will show a significant increase in the EC₅₀ value (i.e., resistance) in the knockout cells compared to the wild-type cells. The knockout cells, having already lost the target, should be insensitive to a drug that works by inhibiting that same target.
-
-
Rationale for Use: RNAi is often faster and technically simpler than generating a stable CRISPR knockout line, making it suitable for initial validation screens.[37] However, it is prone to off-target effects and often results in incomplete protein knockdown, which can complicate data interpretation.[33] Therefore, results from RNAi experiments should ideally be confirmed using at least two different siRNA sequences and, if possible, validated with CRISPR.[10]
Conclusion
The journey from a promising quinoline-based hit compound to a clinical candidate is critically dependent on a robust and multi-faceted approach to target identification and validation. This process is not linear but iterative, with each experiment building confidence in the proposed mechanism of action. By integrating computational predictions with direct biochemical methods like affinity proteomics and confirming cellular engagement with CETSA, researchers can confidently identify high-probability targets. Ultimately, genetic validation via CRISPR-Cas9 provides the definitive evidence required to link a specific molecular target to the drug's therapeutic effect, mitigating risk and paving the way for successful downstream development.
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Application Notes & Protocols: Safe Handling and Storage of Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound
Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate is a heterocyclic organic compound belonging to the quinoline class. Quinoline derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including potential antimicrobial and anticancer properties.[1][2][3] The structural complexity of this molecule, featuring a chlorinated quinoline core with hydroxyl, methyl, and methyl carboxylate substitutions, suggests that careful handling and storage are paramount to maintain its integrity and ensure the safety of laboratory personnel.
Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following guidelines and protocols are based on established best practices for handling powdered chemical irritants and data from closely related quinoline analogs, such as 7-chloro-4-hydroxyquinoline.[4][5] It is imperative to treat this compound with the caution afforded to substances that are potential skin, eye, and respiratory irritants.
I. Hazard Assessment and Mitigation
Based on the GHS classification of 7-chloro-4-hydroxyquinoline, a structurally similar compound, we can infer the potential hazards of Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate.[5]
Inferred Potential Hazards:
| Hazard Statement | Description | GHS Pictogram |
| H315 | Causes skin irritation.[5] | |
| H319 | Causes serious eye irritation.[5] | |
| H335 | May cause respiratory irritation.[5] |
Causality Behind Precautionary Measures: The fine particulate nature of the powder increases the risk of aerosolization and subsequent inhalation, leading to respiratory tract irritation. Direct contact with skin or eyes can cause local irritation due to the chemical reactivity of the quinoline moiety and its functional groups.
Engineering Controls: The First Line of Defense
To minimize exposure, all handling of the solid compound should be performed in a well-ventilated area.
-
Chemical Fume Hood: All weighing, transferring, and initial dissolution steps must be conducted inside a certified chemical fume hood. This provides a physical barrier and active ventilation to prevent the inhalation of airborne particles.
-
Glove Box: For highly sensitive experiments or when handling larger quantities, a glove box provides an even higher level of containment, protecting both the user from the compound and the compound from atmospheric moisture.[6]
II. Personal Protective Equipment (PPE): A Non-Negotiable Requirement
A comprehensive PPE strategy is mandatory to prevent accidental exposure.[7][8]
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a chemical-resistant barrier to prevent skin contact.[9] Gloves should be inspected for tears or punctures before each use and changed regularly. |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder.[8] |
| Respiratory Protection | N95 (or higher) Particulate Respirator | Essential when handling the solid powder outside of a fume hood (not recommended) to prevent inhalation of dust particles.[8] |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination. |
| Face Protection | Face Shield (in addition to goggles) | Recommended when there is a significant risk of splashing, such as when handling larger volumes of solutions.[10] |
III. Storage Protocols for Long-Term Stability
The stability of Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate can be compromised by environmental factors. Proper storage is crucial for maintaining its chemical integrity.
Storage Decision Workflow:
Caption: Decision workflow for the proper storage of the compound.
Detailed Storage Recommendations:
-
Temperature: Store in a cool, dry place.[4][11] Avoid exposure to high temperatures, as this can accelerate degradation.
-
Moisture: The presence of a hydroxyl group and the hygroscopic nature of many quinoline compounds suggest a sensitivity to moisture.[12] Store in a desiccator containing a suitable desiccant (e.g., silica gel) to prevent water absorption.
-
Light: Many complex organic molecules are sensitive to light.[11][13] Store the compound in an amber glass vial to protect it from UV degradation.
-
Inert Atmosphere: For long-term storage or for particularly sensitive applications, consider flushing the container with an inert gas like argon or nitrogen before sealing.
-
Container: Use a tightly sealed container, such as a glass bottle with a Teflon-lined cap, to prevent atmospheric contamination.[12]
IV. Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating safety and best practices at each step.
Protocol 1: Weighing and Aliquoting the Powder
Objective: To accurately weigh the powdered compound while minimizing exposure and contamination.
Materials:
-
Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate powder
-
Spatula
-
Weighing paper or boat
-
Analytical balance
-
Appropriate storage vials
Procedure:
-
Preparation: Don all required PPE (lab coat, gloves, goggles). Ensure the analytical balance is located inside a chemical fume hood or a balance enclosure.
-
Tare: Place the weighing paper or boat on the balance and tare to zero.
-
Transfer: Using a clean spatula, carefully transfer the desired amount of powder onto the weighing paper. Avoid any sudden movements that could create airborne dust.
-
Record: Once the desired weight is reached, record the exact mass.
-
Aliquot: Carefully transfer the weighed powder into a pre-labeled storage vial.
-
Cleaning: Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., ethanol), followed by soap and water. Dispose of all contaminated waste (weighing paper, gloves) in a designated hazardous waste container.
Protocol 2: Preparation of a Stock Solution
Objective: To dissolve the powdered compound in a suitable solvent to create a stock solution for experimental use.
Causality of Solvent Choice: While specific solubility data is not available, quinoline esters are often soluble in organic solvents like ethanol.[14] It is recommended to perform a small-scale solubility test to determine the most appropriate solvent for your application (e.g., DMSO, DMF, ethanol).
Materials:
-
Weighed Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate powder
-
Selected solvent (e.g., absolute ethanol)
-
Volumetric flask
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Safety First: All steps must be performed in a chemical fume hood.
-
Transfer Powder: Carefully transfer the weighed powder into the volumetric flask.
-
Initial Dissolution: Add a small amount of the chosen solvent to the flask. Gently swirl the flask to wet the powder.
-
Aid Dissolution: If the compound does not readily dissolve, use a vortex mixer or a sonicator to aid in the dissolution process.[15]
-
Dilute to Volume: Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Mix Thoroughly: Cap the flask and invert it several times to ensure a homogenous solution.
-
Storage: Transfer the stock solution to a labeled, sealed container (amber glass vial is recommended) and store under the appropriate conditions (see Section III).
Workflow for Solution Preparation:
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- 4. assets.thermofisher.cn [assets.thermofisher.cn]
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- 15. mdpi.com [mdpi.com]
Mastering the Bench: A Senior Application Scientist's Guide to Stock Solution Preparation for Cell-Based Screening
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the principles and practices of preparing high-quality stock solutions. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our recommendations in authoritative sources to ensure the integrity of your research.
The First Principle: Solvent Selection as the Foundation of Assay Success
The choice of solvent is the cornerstone of a reliable stock solution. An ideal solvent must completely dissolve the compound at a high concentration, be miscible with the assay medium, and exert minimal confounding effects on the cellular system.
Dimethyl Sulfoxide (DMSO): The Workhorse with Caveats
Dimethyl sulfoxide (DMSO) is the most widely used solvent in drug discovery for its exceptional solvating power for a broad range of organic molecules. However, its utility is not without important considerations.
-
Cellular Effects : While often considered relatively inert at low concentrations, DMSO can have dose-dependent effects on cell physiology.[1][2] Studies have shown that DMSO concentrations above 1% can significantly reduce cell viability and interfere with assay readouts, such as interleukin and reactive oxygen species production.[1][3] Interestingly, even at lower concentrations (0.25-0.5%), DMSO can have inhibitory or stimulatory effects depending on the cell type.[1][3] Therefore, it is crucial to maintain a final assay concentration of DMSO below 0.5%, and ideally below 0.1%, to minimize these off-target effects.[4]
-
Hygroscopicity and Compound Stability : DMSO is highly hygroscopic, readily absorbing moisture from the atmosphere. This absorbed water can significantly decrease the solubility of hydrophobic compounds, leading to precipitation.[5] Furthermore, the presence of water can promote the degradation of sensitive compounds.[6]
Alternative Solvents: When DMSO is Not the Answer
For compounds that are insoluble in DMSO or when DMSO is incompatible with the assay system, other solvents must be considered.
| Solvent | Properties and Considerations | Recommended Max Final Concentration in Cell-Based Assays |
| Ethanol | Good solvent for many organic compounds. Can exhibit concentration-dependent cytotoxicity.[2] | < 0.5% |
| Methanol | Can be a good solvent but is generally more toxic to cells than ethanol.[7] | < 0.1% |
| Water (Sterile, Cell Culture Grade) | Ideal for water-soluble compounds. Ensure sterility. | Not applicable |
| Phosphate-Buffered Saline (PBS) | For compounds soluble in aqueous buffers. Ensure sterility and appropriate pH. | Not applicable |
The choice of solvent can profoundly influence the perceived activity and toxicity of a compound.[2] It is imperative to always include a vehicle control in every experiment, which consists of the assay medium containing the same final concentration of the solvent used to dissolve the test compounds.[4]
The Workflow of a High-Quality Stock Solution
The following workflow diagram illustrates the critical steps and decision points in the preparation of a stock solution for cell-based screening.
Caption: A workflow for preparing high-quality stock solutions.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of a hypothetical compound (MW = 500 g/mol ) in DMSO.
Materials:
-
Compound powder
-
High-purity, anhydrous DMSO (stored in a desiccator)
-
Calibrated analytical balance[8]
-
Volumetric flask (Class A)[8]
-
Sterile, amber, screw-cap cryovials
-
Positive displacement pipette or gas-tight syringe
Procedure:
-
Pre-calculation:
-
To prepare a 10 mM (0.01 mol/L) solution, the required mass of the compound needs to be calculated.
-
For 1 mL of a 10 mM solution:
-
Moles = 0.01 mol/L * 0.001 L = 0.00001 mol
-
Mass = 0.00001 mol * 500 g/mol = 0.005 g = 5 mg
-
-
It is advisable to prepare a larger volume (e.g., 5 mL) to minimize weighing errors. For 5 mL, 25 mg of the compound would be required.
-
-
Weighing the Compound:
-
Tare the analytical balance with a clean, dry weighing boat.
-
Carefully weigh out the calculated mass of the compound. For potent or hazardous compounds, this should be performed in a chemical fume hood or a containment enclosure.[9]
-
Record the exact mass weighed. This is crucial for calculating the precise concentration of the stock solution.[8]
-
-
Dissolution:
-
Transfer the weighed compound into a Class A volumetric flask.
-
Add a portion of the anhydrous DMSO (approximately half of the final volume) to the flask.
-
Gently swirl or vortex the flask to dissolve the compound completely. Sonication in a water bath can be used to aid the dissolution of sparingly soluble compounds.[5]
-
Once the compound is fully dissolved, add DMSO to the calibration mark of the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots in sterile, amber cryovials. This minimizes the number of freeze-thaw cycles the stock solution is subjected to, which can cause compound degradation and precipitation.[5]
-
Label each vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the aliquots at -20°C or -80°C. For long-term storage, -80°C is generally recommended.[4]
-
The Imperative of Quality Control
The assumption that a weighed compound has completely dissolved and remains stable in solution is a significant source of error in screening assays. A robust quality control (QC) strategy is a self-validating system that ensures the integrity of your stock solutions.
Solubility Assessment:
-
Kinetic vs. Thermodynamic Solubility: It is important to distinguish between kinetic and thermodynamic solubility. Kinetic solubility refers to the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when diluted into an aqueous buffer.[10] Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent.[10] For high-throughput screening, kinetic solubility is often the more relevant parameter.
-
Visual Inspection: After dissolution and before aliquoting, visually inspect the solution for any undissolved particulate matter.
-
Nephelometry: This technique measures the light scattering caused by suspended particles and can be used to determine the kinetic solubility of a compound in a high-throughput manner.
Purity and Identity Confirmation:
For critical screening campaigns, especially during hit-to-lead and lead optimization stages, analytical confirmation of the stock solution is essential.[11][12]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful technique to confirm the identity (by mass-to-charge ratio) and purity (by chromatographic peak area) of the compound in solution.
-
HPLC (High-Performance Liquid Chromatography): Coupled with a UV detector, HPLC can be used to assess the purity of the stock solution.
Protocol 2: Serial Dilution for Dose-Response Curves
Creating accurate dose-response curves is fundamental to understanding a compound's potency. Serial dilutions are the standard method for preparing a range of concentrations for these experiments.[13][14]
The following diagram illustrates a typical 10-fold serial dilution scheme.
Caption: A 10-fold serial dilution series for dose-response analysis.
Procedure (for a 96-well plate):
-
Prepare the Intermediate Dilution Plate:
-
Add a defined volume of the appropriate solvent (e.g., DMSO) to wells A2 through A10 of a 96-well plate. For a 1:10 dilution, you might add 90 µL of solvent.
-
In well A1, add 100 µL of your 10 mM stock solution.
-
-
Perform the Serial Dilution:
-
Transfer 10 µL from well A1 to well A2.
-
Mix the contents of well A2 thoroughly by pipetting up and down several times. This is a critical step to ensure homogeneity.
-
Change the pipette tip.
-
Transfer 10 µL from well A2 to well A3 and mix.
-
Repeat this process down the row to well A10.
-
-
Prepare the Final Assay Plate:
-
Transfer a small, equal volume from each well of the intermediate dilution plate to the corresponding wells of the final cell culture plate. For example, transfer 1 µL from each well of the dilution plate to wells of the assay plate containing 99 µL of cell culture medium. This will result in a final 1:100 dilution and maintain a consistent final solvent concentration across all wells.
-
Causality in Serial Dilution: The accuracy of each dilution step is dependent on the accuracy of the previous one.[15] Therefore, meticulous pipetting technique and thorough mixing at each step are essential to avoid propagating errors.
Long-Term Storage and Stability: Preserving the Integrity of Your Library
The long-term stability of compound stock solutions is influenced by several factors, including the chemical nature of the compound, the storage temperature, exposure to light, and the number of freeze-thaw cycles.
Best Practices for Storage:
-
Temperature: As a general rule, store DMSO stock solutions at -20°C for short-term storage (up to a month) and at -80°C for long-term storage (months to years).[4]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as they can lead to compound degradation and precipitation.[5] Aliquoting into single-use volumes is the most effective way to mitigate this.
-
Container: Use high-quality polypropylene or glass vials with secure caps to prevent solvent evaporation and contamination. Amber vials are recommended for light-sensitive compounds.[16]
-
Moisture: As mentioned, DMSO is hygroscopic. Store anhydrous DMSO in a desiccator and handle it in a low-humidity environment when possible.
The stability of a compound in DMSO is highly variable and compound-specific.[17] For critical compounds, periodic re-analysis of the stock solution purity is recommended.
Conclusion: From the Vial to Validated Data
The preparation of stock solutions is a foundational skill in cell-based screening that demands precision, foresight, and a deep understanding of the underlying chemical and biological principles. By implementing the protocols and best practices outlined in this guide, researchers can significantly enhance the quality and reliability of their screening data, paving the way for more robust and reproducible scientific discoveries. The integrity of your data begins with the integrity of your stock solutions.
References
-
Busk, L., & Wahlberg, J. (1991). Considerations regarding use of solvents in in vitro cell based assays. ATLA: Alternatives to Laboratory Animals, 19(2), 164-170. [Link]
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Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885. [Link]
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Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 476–484. [Link]
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Hollebeeck, S., et al. (2011). Dimethyl sulfoxide (DMSO) attenuates the inflammatory response in the in vitro intestinal Caco-2 cell model. Toxicology Letters, 206(3), 268-275. [Link]
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Oldenburg, K., et al. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512. [Link]
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BPS Bioscience. (n.d.). Serial Dilution Protocol. BPS Bioscience. [Link]
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La-Borde, P. J., et al. (2013). Implementation of high-throughput quality control processes within Compound Management. European Pharmaceutical Review. [Link]
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Janzen, W. P. (2014). Essentials for High-Throughput Screening Operations. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Ilieva, Y., et al. (2021). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. Molecules, 26(16), 4885. [Link]
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INTEGRA Biosciences. (2023, February 16). How to do serial dilutions (including calculations). INTEGRA Biosciences. [Link]
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ATCC. (n.d.). ATCC Animal Cell Culture Guide. ATCC. [Link]
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Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Bitesize Bio. [Link]
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BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]
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La-Borde, P. J., et al. (2011). Implementation of high-throughput quality control processs within compound management. European Pharmaceutical Review. [Link]
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Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885. [Link]
-
Feger, D. (2014, November 26). How long can a compound be stable in DMSO for? ResearchGate. [Link]
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Hughes, J., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]
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ChemAxon. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]
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GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. [Link]
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American Society for Microbiology. (2005, September 30). Serial Dilution Protocols. American Society for Microbiology. [Link]
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Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. Current Drug Discovery Technologies, 3(4), 235-244. [Link]
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Kozikowski, B. A., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(2), 205–209. [Link]
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Study.com. (n.d.). Serial Dilution | Definition, Purpose & Calculation. Study.com. [Link]
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Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Quora. [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]
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Daugulis, A. J. (1997). Solvent Selection for Whole Cell Biotransformations in Organic Media. Biotechnology Progress, 13(4), 382-387. [Link]
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BioPharma Services. (n.d.). Navigating Compounding in Early Phase Drug Development and ADF Studies. BioPharma Services. [Link]
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ATCC. (2023, August 23). Free Animal Cell Culture Guide. ResearchGate. [Link]
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G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]
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He, J., et al. (2011). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PLoS ONE, 6(11), e27400. [Link]
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RBR Life Science. (2021, September 23). Serial Dilution method | viable cell count method [Video]. YouTube. [Link]
-
Lipinski, C. A. (2002). Issues in Compound Storage in DMSO. Ziath. [Link]
-
Charles River Laboratories. (n.d.). Solubility, Dissolution, and Stability Studies of Pharmaceuticals. Charles River Laboratories. [Link]
-
Pharmaceutical Technology Europe. (2012). Strategies for High Containment. Pharmaceutical Technology Europe, 24(10). [Link]
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. IPS. [Link]
-
Reddit. (2024, February 4). Making stock solution in DMSO: how to automate. Reddit. [Link]
-
Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Chemistry LibreTexts. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Quinoline Ring Cyclization
To: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Subject: A Troubleshooting Guide to Quinoline Ring Cyclization
Introduction
The quinoline scaffold is a cornerstone in medicinal and industrial chemistry, forming the core of numerous pharmaceuticals and functional materials.[1][2] While several named reactions provide pathways to this privileged heterocycle, achieving optimal yields and purity can be a significant experimental hurdle. Classical methods like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, though foundational, are often beset by challenges such as harsh reaction conditions, low yields, and problematic side reactions.[2][3] Modern catalytic approaches offer milder alternatives but come with their own set of optimization parameters.[1][4]
This guide is designed as a technical support center to address the specific, practical issues encountered during quinoline synthesis. By understanding the causality behind common experimental failures, you can logically troubleshoot your reactions, leading to more efficient and successful outcomes.
General Troubleshooting Workflow
Before diving into method-specific issues, it's crucial to have a systematic approach to troubleshooting. Many reaction failures stem from common oversights. The following workflow provides a logical diagnostic sequence.
Caption: A systematic workflow for diagnosing quinoline synthesis failures.
Method-Specific Troubleshooting Guides (Q&A)
The Skraup & Doebner-von Miller Syntheses
These classical methods involve the reaction of anilines with glycerol (Skraup) or α,β-unsaturated carbonyl compounds (Doebner-von Miller) under strongly acidic and oxidizing conditions.[5][6]
Q1: My Skraup reaction is producing a significant amount of black tar and very low yield. What's happening?
A1: This is the most common issue with the Skraup synthesis. The root cause is the highly exothermic nature of the reaction.[2] Concentrated sulfuric acid dehydrates glycerol to acrolein, which can readily polymerize under high heat, leading to tar formation.[5][6]
-
Causality: Uncontrolled temperature leads to rapid, exothermic polymerization of the acrolein intermediate.
-
Troubleshooting Steps:
-
Temperature Control: Vigorously cool the reaction vessel in an ice or ice/salt bath during the slow, dropwise addition of sulfuric acid. Do not allow the internal temperature to rise above 120°C.
-
Moderator Addition: Incorporate a mild dehydrating agent like boric acid, which can help control the reaction's vigor.
-
Oxidant Choice: While nitrobenzene is traditional, milder oxidants such as arsenic pentoxide or iodine can sometimes reduce charring, though they introduce other handling and safety concerns.[7]
-
Q2: My Doebner-von Miller reaction has a low yield, and I'm recovering most of my aniline starting material. Why?
A2: This suggests that the initial Michael addition of the aniline to the α,β-unsaturated carbonyl is failing. This can be due to insufficient activation of the carbonyl compound or steric hindrance.
-
Causality: The electrophilicity of the carbonyl compound is not high enough to react with the aniline, which can be a weak nucleophile, especially if it has electron-withdrawing substituents.
-
Troubleshooting Steps:
-
Acid Catalyst: Ensure you are using a strong Brønsted or Lewis acid. While HCl is common, sometimes stronger acids like sulfuric acid or a Lewis acid (e.g., ZnCl₂, SnCl₄) are necessary to activate the carbonyl.[7][8]
-
Use a Pre-formed Carbonyl: Instead of generating the α,β-unsaturated carbonyl in situ (e.g., from an aldol condensation), use the purified compound directly. This avoids side reactions that consume the carbonyl partner.[5]
-
Increase Temperature: After the initial addition phase, a higher temperature may be required to drive the cyclization and dehydration steps. Monitor the reaction by TLC to find the optimal temperature profile.
-
The Combes Synthesis
The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[9]
Q1: I'm getting a mixture of regioisomers in my Combes synthesis when using a meta-substituted aniline. How can I improve selectivity?
A1: Regioselectivity is a well-known challenge in Combes and related syntheses.[2] The cyclization can occur at either of the two positions ortho to the amino group. The outcome is determined by a sensitive interplay between steric and electronic factors.
-
Causality: The protonation and subsequent intramolecular electrophilic attack can occur at two non-equivalent positions on the aniline ring. The position of cyclization is directed by the electronic nature of the meta-substituent and sterics.
-
Troubleshooting Steps:
-
Acid Catalyst Choice: The choice of acid can significantly influence the isomer ratio. Polyphosphoric acid (PPA) often provides better selectivity than sulfuric acid due to its viscosity and ability to promote cyclization under milder conditions.[7][9]
-
Temperature Screening: Run the reaction at different temperatures. Often, lower temperatures favor the thermodynamically more stable product, which may be a single isomer.
-
Blocking Groups: If possible, temporarily install a blocking group (like bromine) on one of the ortho positions, perform the cyclization, and then remove it. This is a more synthetically intensive but highly effective strategy.
-
| Catalyst | Typical Temperature (°C) | Common Observation |
| H₂SO₄ | 100-150 | Often leads to mixtures and potential sulfonation side products. |
| PPA | 80-120 | Generally provides cleaner reactions and can improve regioselectivity.[9] |
| ZnCl₂ | 120-160 | Lewis acid catalysis, can be effective but requires higher temperatures.[7] |
The Friedländer Synthesis
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl.[5][6]
Q1: My Friedländer reaction is not proceeding. TLC analysis shows only starting materials.
A1: This is typically an issue of catalysis. The reaction requires either a base or an acid to promote the initial aldol-type condensation between the two carbonyl partners.[2] The choice of catalyst is critical and substrate-dependent.
-
Causality: The α-methylene protons of the ketone/aldehyde are not sufficiently acidic to be deprotonated (by a base) or the carbonyl of the 2-aminoaryl substrate is not sufficiently activated (by an acid).
-
Troubleshooting Steps:
-
Switch Catalyst Type: If you are using base catalysis (e.g., NaOH, KOH, piperidine) and it's failing, switch to acid catalysis (e.g., p-toluenesulfonic acid (p-TsOH), H₂SO₄, or a Lewis acid like BF₃·OEt₂).[5] The reverse is also true.
-
Solvent Choice: The solvent can play a major role. For base-catalyzed reactions, protic solvents like ethanol can facilitate the reaction. For acid-catalyzed reactions, aprotic solvents like toluene or xylene with Dean-Stark apparatus to remove water can drive the equilibrium towards the product.
-
Microwave Irradiation: Using microwave heating can dramatically reduce reaction times and drive difficult condensations to completion.[3]
-
Sources
- 1. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Quinoline synthesis [organic-chemistry.org]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. iipseries.org [iipseries.org]
Technical Support Center: Synthesis of Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The quinoline scaffold is a cornerstone in medicinal chemistry, and mastering its synthesis is critical for advancing novel therapeutics.[1] This document provides in-depth, experience-driven advice to ensure your experiments are reproducible and successful.
Core Synthesis Pathway: The Gould-Jacobs Reaction
The most common and reliable method for constructing the 4-hydroxyquinoline-2-carboxylate core is the Gould-Jacobs reaction.[2][3] This thermal cyclization process involves two primary stages: the initial condensation of a substituted aniline with a malonic ester derivative, followed by a high-temperature intramolecular cyclization to form the quinoline ring system.[2][3][4]
The specific synthesis for Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate begins with 3-chloro-2-methylaniline and Dimethyl (ethoxymethylene)malonate (DMEM) .
Reaction Mechanism Overview
-
Condensation: The amino group of 3-chloro-2-methylaniline performs a nucleophilic attack on the double bond of DMEM, followed by the elimination of ethanol. This forms the key intermediate, Dimethyl 2-(((3-chloro-2-methylphenyl)amino)methylene)malonate.[2]
-
Thermal Cyclization: At high temperatures (typically >240 °C), this intermediate undergoes a 6-electron electrocyclization, followed by the elimination of methanol, to yield the final aromatic quinoline product.[4][5] This step is often the most challenging and yield-determining part of the synthesis.
Below is a diagram illustrating this critical pathway.
Caption: The Gould-Jacobs reaction pathway for the target molecule.
Troubleshooting Guide (Q&A Format)
This section addresses specific experimental failures and provides causal analysis and actionable solutions.
Q1: My reaction yields are consistently low (<30%), or I'm not forming any product. What's the primary cause?
A1: The most common culprit for low or no yield is failed thermal cyclization. This step has a high activation energy and is highly sensitive to reaction conditions.[4][5]
-
Causality: The intramolecular cyclization requires temperatures typically above 240-250 °C to proceed efficiently.[3] If the temperature is too low, the reaction will stall at the intermediate stage. Conversely, if the temperature is too high or held for too long, the product or intermediate can decompose, leading to charring and reduced yields.[5]
-
Troubleshooting Workflow:
Caption: A decision tree for diagnosing low product yield.
-
Detailed Protocol Adjustment:
-
Solvent System: Ensure you are using a solvent with a sufficiently high boiling point. Diphenyl ether (BP: 259 °C) or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, BP: ~257 °C) are standard choices.[3] Using a lower-boiling solvent will prevent the reaction from reaching the required temperature.
-
Temperature Monitoring: Measure the internal temperature of the reaction mixture, not the heating mantle or oil bath temperature. There can be a significant temperature gradient.
-
Heating Method: Use a heating mantle with sand or a high-temperature oil bath for uniform heat distribution. Ensure the flask is well-insulated.
-
Microwave Synthesis: Consider using a dedicated microwave reactor. Microwave heating can dramatically shorten reaction times and improve yields by efficiently reaching the target temperature.[1][5][6]
-
Q2: My final product is a dark, tarry solid that is difficult to purify. What causes this and how can I prevent it?
A2: Product decomposition and side reactions are the likely cause. This is typically due to excessive heating or the presence of impurities.
-
Causality: While high temperatures are necessary, prolonged heating at >260 °C can cause the 4-hydroxyquinoline product, which is phenolic, to oxidize and polymerize.[5] Impurities in the starting aniline can also act as catalysts for decomposition.
-
Preventative Measures & Purification Strategy:
-
Optimize Reaction Time: The goal is to heat the reaction just long enough for the cyclization to complete. Monitor the reaction's progress by taking small aliquots (if safe and feasible) and analyzing them by Thin Layer Chromatography (TLC) or HPLC. Once the intermediate is consumed, cool the reaction promptly.
-
Purify Starting Materials: Ensure the 3-chloro-2-methylaniline is pure. If it is dark or old, consider distillation before use.
-
Work-up Procedure:
-
After cooling, the reaction mixture (often in Dowtherm A) will solidify. Do not attempt to dissolve it in common organic solvents immediately.
-
Add a non-polar solvent like hexane or heptane to the cooled, solidified mass and triturate (grind/stir the solid). This will dissolve the high-boiling solvent while the desired product, being a polar solid, remains precipitated.
-
Filter the solid product and wash thoroughly with more hexane to remove residual solvent.
-
The crude product can then be recrystallized from a high-boiling polar solvent like N,N-Dimethylformamide (DMF) or ethanol/water mixtures.
-
-
Q3: The reaction works, but I get a mixture of isomeric products. How can I improve regioselectivity?
A3: The Gould-Jacobs reaction's regioselectivity is controlled by both steric and electronic factors of the aniline. [3] With 3-chloro-2-methylaniline, cyclization can theoretically occur at two different ortho positions.
-
Causality: Cyclization is an electrophilic aromatic substitution-type reaction on the aniline ring. The bulky methyl group at the 2-position will sterically hinder cyclization at the position between the two substituents. Therefore, cyclization should strongly favor the position ortho to the amino group and meta to the chloro group, leading to the desired 7-chloro-8-methyl product. If you are seeing the other isomer (5-chloro-8-methyl), it suggests unusual reaction kinetics.
-
Solutions to Enhance Selectivity:
-
Lower Cyclization Temperature (if possible): Sometimes, running the reaction at the lowest possible temperature that still allows for cyclization can favor the thermodynamically more stable product. This requires careful optimization.
-
Acid Catalysis: While the classic Gould-Jacobs is a thermal reaction, some related quinoline syntheses like the Conrad-Limpach or Combes syntheses use strong acid catalysts (e.g., H₂SO₄, Polyphosphoric acid).[7][8] An acid catalyst might alter the electronic nature of the intermediate and improve selectivity, but this represents a significant deviation from the standard protocol and would require substantial development.
-
Frequently Asked Questions (FAQs)
Q: What are the most critical parameters to control for maximizing yield? A: Based on extensive data, the three most critical parameters are:
-
Cyclization Temperature: Must be high enough to drive the reaction but not so high as to cause decomposition. The optimal range is narrow, typically 245-255 °C.
-
Reaction Time: Over-heating leads to degradation. A time-course study is essential for optimization.[5]
-
Purity of Reactants: Impurities in the starting aniline can drastically lower the yield.
Q: How does reaction time and temperature affect the yield in the cyclization step? A: The relationship is not linear. Higher temperatures accelerate the reaction but also the rate of decomposition. The optimal yield is achieved at a specific time-temperature combination.
| Temperature (°C) | Time (min) | Intermediate Conversion | Product Yield (Isolated) | Observations |
| 250 | 20 | Low | ~15% | Reaction is slow, intermediate remains. |
| 280 | 20 | High | ~30% | Increased yield but some darkening. |
| 300 | 5 | Very High | ~47% | Optimal conditions; fast conversion.[5] |
| 300 | 20 | Complete | ~28% | Significant product degradation/charring.[5] |
| This table is adapted from literature data on a similar Gould-Jacobs reaction and illustrates the general principle.[5] |
Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques is required:
-
NMR Spectroscopy (¹H and ¹³C): This is the definitive method for structural confirmation. The proton and carbon signals should match the expected structure of Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate.
-
Mass Spectrometry (MS): To confirm the molecular weight. Look for the [M+H]⁺ peak corresponding to the calculated molecular mass.
-
HPLC: To determine purity. A pure sample should show a single major peak.
-
FT-IR Spectroscopy: To confirm the presence of key functional groups (e.g., -OH stretch, C=O stretch of the ester, aromatic C-H stretches).
Best-Practice Experimental Protocol
This generalized protocol is a starting point for your experiments.
Step 1: Condensation
-
In a round-bottom flask, combine 3-chloro-2-methylaniline (1.0 eq) and Dimethyl (ethoxymethylene)malonate (1.05 eq).
-
Heat the mixture gently to 100-110 °C for 1-2 hours. Ethanol will be evolved. The reaction can be monitored by TLC until the aniline is consumed.
-
Cool the mixture. The resulting oil or solid is the intermediate and can be used directly in the next step without purification.
Step 2: Thermal Cyclization & Work-up
-
To the flask containing the intermediate, add a high-boiling solvent (e.g., Dowtherm A, approx. 5-10 mL per gram of aniline).
-
Equip the flask with a condenser and an internal thermometer.
-
Heat the mixture rapidly with vigorous stirring to 250 °C.
-
Maintain the internal temperature at 250-255 °C for 15-30 minutes. Monitor by TLC if possible.
-
Allow the reaction to cool to room temperature. The mixture will solidify.
-
Add hexane (approx. 20 mL per gram of aniline) and stir vigorously or use a mortar and pestle to break up the solid.
-
Filter the resulting precipitate and wash thoroughly with several portions of fresh hexane to remove all traces of the high-boiling solvent.
-
Dry the crude solid product under vacuum.
Step 3: Purification
-
Recrystallize the crude solid from a suitable solvent such as DMF, or a mixture of ethanol and water.
-
Filter the pure crystals, wash with a small amount of cold solvent, and dry to a constant weight.
References
- Baxendale Group. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University.
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Application Note AN056. [Link]
- Google Patents. (n.d.). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Ansari, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
MDPI. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
ResearchGate. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]
-
ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols – An Overview. [Link]
-
Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PubMed. [Link]
-
ResearchGate. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]
-
Journal of the Indian Chemical Society. (n.d.). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. [Link]
Sources
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ablelab.eu [ablelab.eu]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
Common side reactions and byproducts in the Conrad-Limpach-Knorr synthesis
Welcome to the technical support center for the Conrad-Limpach-Knorr synthesis of quinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction to build substituted quinoline and quinolone scaffolds. Here, we move beyond simple procedural outlines to address the nuanced challenges, side reactions, and byproducts that are frequently encountered in the lab. Our goal is to provide you with the expert insights and actionable protocols necessary to troubleshoot your synthesis and optimize your outcomes.
The synthesis, a cornerstone of heterocyclic chemistry, involves the condensation of anilines with β-ketoesters. However, its outcome is exquisitely sensitive to reaction conditions, particularly temperature. This sensitivity is the primary source of the most common issues encountered during its application: the formation of isomeric byproducts and low yields. This guide is structured as a series of frequently asked questions that directly tackle these problems, explaining the underlying chemical principles and offering field-proven solutions.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My primary goal is a 4-hydroxyquinoline, but my analysis shows a significant amount of the 2-hydroxyquinoline isomer. What is causing this and how can I improve selectivity?
A1: This is the most common issue in the Conrad-Limpach-Knorr synthesis and stems from the dual reactivity of the β-ketoester, which has two electrophilic sites: the ketone carbonyl and the ester carbonyl. The regioselectivity of the initial aniline attack is almost entirely dictated by temperature, a classic example of kinetic versus thermodynamic control.
-
Kinetic Control (Conrad-Limpach Pathway): At lower temperatures (room temperature to ~100 °C), the reaction is under kinetic control. The aniline's nucleophilic attack preferentially targets the more reactive ketone carbonyl. This is a reversible and faster reaction, leading to the formation of a β-aminoacrylate intermediate (the "enamine"). This intermediate is the required precursor for the 4-hydroxyquinoline product.[1][2]
-
Thermodynamic Control (Knorr Pathway): At higher temperatures (typically >140 °C), the initial condensation becomes reversible.[2] Under these conditions, the reaction favors the thermodynamically more stable product, which results from the aniline attacking the less reactive ester carbonyl. This pathway forms a stable β-keto acid anilide intermediate, which is the precursor to the 2-hydroxyquinoline isomer.[1][2]
Troubleshooting Action: To favor the desired 4-hydroxyquinoline, you must control the temperature during the initial condensation step to ensure the formation of the kinetic product (the enamine).
Experimental Protocol 1: Selective Formation of the Conrad-Limpach Intermediate
-
In a round-bottom flask, combine the substituted aniline and the β-ketoester (1.0 to 1.1 equivalents).
-
Add a suitable solvent such as ethanol or toluene.
-
Add a catalytic amount of a protic acid (e.g., a single drop of concentrated sulfuric acid or a few crystals of p-toluenesulfonic acid) to facilitate the condensation.[1]
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS to observe the consumption of the aniline and the formation of the enamine intermediate.
-
Once the formation of the intermediate is complete (typically 1-4 hours), the solvent can be removed under reduced pressure. Crucially, do not heat the mixture excessively at this stage. The isolated enamine is now ready for the high-temperature cyclization step.
Caption: Temperature dictates the initial adduct, determining the final isomeric product.
Q2: My reaction has stalled after forming the enamine intermediate. The final cyclization step to the 4-hydroxyquinoline is giving very low yields. What can I do to improve this?
A2: This is a common problem and is almost always due to insufficient energy input during the cyclization step. The thermal cyclization of the enamine intermediate is a high-activation-energy process because it requires the temporary disruption of the aniline ring's aromaticity to form the new heterocyclic ring.[3] This step, known as an electrocyclic ring closing, typically requires temperatures around 250 °C.[1]
The choice of solvent is therefore critical. Low-boiling solvents will not reach the required temperature. Historically, reactions run without a high-boiling, inert solvent gave yields below 30%.[1] The solvent's primary role is to act as a heat transfer medium, ensuring uniform and sustained high temperatures.
Troubleshooting Action: Employ a high-boiling point solvent for the cyclization step. The yield of the 4-hydroxyquinoline product generally increases with the boiling point of the solvent.[3]
Table 1: Comparison of Solvents for Conrad-Limpach Cyclization
| Solvent | Boiling Point (°C) | Reported Yield (%) | Product Appearance | Notes |
| Mineral Oil | > 275 °C | Often high (>90%) | Varies | Inexpensive but can be difficult to remove during workup.[1][3] |
| Dowtherm A | 257 °C | ~65-95% | Light brown | Excellent heat transfer, but has an unpleasant odor and is more expensive.[1][3] |
| Diphenyl Ether | 259 °C | High | Varies | Similar to Dowtherm A, solid at room temperature.[3] |
| Ethyl Benzoate | 213 °C | ~34% | Dark brown | Lower yield due to insufficient temperature.[3] |
| Isobutyl Benzoate | 240 °C | ~66% | Black | Higher boiling point improves yield over ethyl benzoate, but product is dark.[3] |
| 2,6-di-tert-butylphenol | 253 °C | ~65% | Light brown | A good, less common alternative with no unpleasant odor.[3] |
Data synthesized from multiple sources, including a comparative study by Wallace et al.[3]
Experimental Protocol 2: High-Temperature Cyclization to 4-Hydroxyquinoline
-
Place the dried β-aminoacrylate intermediate into a round-bottom flask equipped with a reflux condenser and a thermometer capable of reading up to 300 °C.
-
Add a high-boiling solvent from the table above (e.g., Dowtherm A or mineral oil) in sufficient quantity to ensure good stirring and heat transfer (typically 5-10 mL per gram of substrate).
-
Heat the mixture with vigorous stirring in a suitable heating mantle or sand bath to ~250 °C.
-
Maintain this temperature for the duration of the reaction (typically 30-60 minutes). The product often begins to precipitate from the hot solution.[3]
-
Monitor the reaction by TLC if possible (taking care with hot samples) until the starting enamine is consumed.
-
Allow the mixture to cool to below 100 °C, then add a co-solvent like toluene or hexanes to dilute the mixture and fully precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexanes or another non-polar solvent to remove the high-boiling reaction solvent.[3]
-
The crude product can then be purified further by recrystallization.
Q3: My reaction mixture turns very dark or black at high temperatures, resulting in a discolored product and significant tar formation. How can I minimize this decomposition?
A3: The formation of dark, tarry byproducts is a sign of thermal decomposition. The very high temperatures required for the cyclization can cause sensitive functional groups on the aniline or β-ketoester to degrade.
Causality & Troubleshooting:
-
Localized Overheating: Heating the reaction mixture without a solvent or with insufficient solvent can create "hot spots" where the temperature far exceeds the target, leading to charring. The use of a high-boiling inert solvent like mineral oil or Dowtherm A is crucial for even heat distribution.[1]
-
Oxygen Exposure: At high temperatures, trace oxygen can promote oxidative side reactions, leading to colored, polymeric byproducts. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this.
-
Acid Catalyst Concentration: While a catalytic amount of acid is needed for the initial condensation, residual strong acid (like H₂SO₄) during the high-temperature cyclization can promote elimination and decomposition reactions. It is best practice to remove the initial solvent and any excess acid before proceeding to the high-temperature step.
-
Reaction Time: Prolonged heating at 250 °C is unnecessary and detrimental. Once the reaction is complete (as determined by monitoring), it should be cooled promptly.
Purification Strategy: If you obtain a dark, crude product, it can often be purified. After filtering and washing the solid to remove the reaction solvent, perform a recrystallization from a high-boiling polar solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetic acid. A charcoal treatment during recrystallization can also be effective at removing colored impurities.
Caption: A logical guide to diagnosing and solving common synthesis problems.
References
-
Wikipedia contributors. (2023). Conrad–Limpach synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Chemistry lover. (2019, July 27). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube. [Link]
-
Wallace, C. D., et al. (2008). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Letters in Organic Chemistry, 5(5), 396-398. Available at: [Link]
- Mansour, T. S. (2010). Name Reactions in Organic Synthesis. Cambridge University Press. (General reference for reaction mechanisms).
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. (General reference for quinoline synthesis).
Sources
Technical Support Center: Troubleshooting Low Purity in the Synthesis of Quinoline Derivatives
Welcome to the Technical Support Center for the synthesis of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with product purity during their synthetic work. Quinolines are a cornerstone of heterocyclic chemistry, with wide-ranging applications in pharmaceuticals and materials science. However, their synthesis can be fraught with challenges, leading to low yields and impure products. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues in quinoline synthesis.
Introduction: The Pervasive Challenge of Purity
Achieving high purity in the synthesis of quinoline derivatives is often a multi-step process involving careful reaction control and robust purification strategies. The classical methods for quinoline synthesis, while powerful, are often accompanied by a host of side reactions that can lead to complex crude product mixtures. This guide will dissect the common pitfalls associated with the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses and provide actionable solutions to enhance the purity of your target compounds.
General FAQs on Quinoline Synthesis Purity
Q1: My crude product is a dark, tarry material. What is the likely cause and how can I purify my product?
A1: Tar formation is a very common issue, particularly in reactions that use strong acids and high temperatures, such as the Skraup and Doebner-von Miller syntheses.[1] This tar is a complex mixture of polymerized starting materials, intermediates, and products.
-
Causality: The highly acidic and often oxidizing conditions promote the self-condensation and polymerization of reactive intermediates like α,β-unsaturated aldehydes and ketones.
-
Troubleshooting:
-
Reaction Control: For the Skraup synthesis, the use of a moderator like ferrous sulfate is crucial to control the notoriously exothermic reaction and reduce charring.[2][3]
-
Purification Strategy: The first line of defense against tar is often a purification method that can separate the desired volatile or basic product from the non-volatile, polymeric material. Steam distillation is a classic and highly effective method for isolating quinoline from the tarry residue of a Skraup synthesis.[4] Following distillation, an acid-base extraction can further purify the product by separating it from neutral and acidic impurities.[5]
-
Q2: I'm observing multiple spots on my TLC, even after purification. What are the likely identities of these impurities?
A2: Multiple spots on a TLC plate, even after initial purification, can indicate the presence of several types of impurities:
-
Unreacted Starting Materials: Incomplete reactions can leave residual anilines, aldehydes, or ketones in your product.
-
Regioisomers: If you are using unsymmetrical starting materials (e.g., a meta-substituted aniline or an unsymmetrical β-diketone), you can form different constitutional isomers of your target quinoline.[6]
-
Side-Reaction Products: Specific side reactions associated with your chosen synthesis method can generate byproducts with similar polarities to your desired product, making them difficult to separate.
Q3: Which analytical techniques are best for assessing the purity of my quinoline derivative?
A3: A combination of techniques is often necessary for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An excellent initial tool for monitoring reaction progress and assessing the complexity of the crude product.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A well-developed HPLC method can separate and quantify your main product and even minor impurities.[7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about your main product and can help identify the structures of impurities if they are present in sufficient concentration.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying non-volatile impurities and byproducts, especially when combined with HPLC.
Method-Specific Troubleshooting Guides
The Skraup Synthesis
The Skraup synthesis is a powerful method for preparing quinolines from anilines, glycerol, sulfuric acid, and an oxidizing agent.[10][11] However, it is infamous for its often violent exothermic nature and the formation of significant amounts of tar.[2][3]
Q4: My Skraup reaction is dangerously exothermic. How can I control it?
A4: The dehydration of glycerol to acrolein by concentrated sulfuric acid is highly exothermic and can lead to a runaway reaction.[3][10]
-
Causality: The rapid, uncontrolled formation of acrolein and its subsequent reaction with the aniline generates a large amount of heat.
-
Troubleshooting Workflow:
-
Use a Moderator: The addition of ferrous sulfate (FeSO₄) is the most common and effective way to moderate the reaction.[2] It is thought to act as an oxygen carrier, smoothing out the oxidation process and extending the reaction over a longer period.[12]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling and stirring. Ensure that the reagents are added in the correct order to prevent premature reaction.[12]
-
Ensure Anhydrous Conditions: The use of anhydrous glycerol is recommended, as water can reduce the yield.[12]
-
Q5: How does steam distillation work to purify the product of a Skraup reaction?
A5: Steam distillation is effective for separating volatile compounds from non-volatile materials.[13][14]
-
Causality: Quinoline is volatile with steam, while the tarry byproducts are not. By passing steam through the reaction mixture, the quinoline co-distills with the water and can be collected in a separate receiver, leaving the tar behind.[4] This method is particularly advantageous as it avoids the need for high-vacuum distillation which can be difficult with tarry materials and also helps to protect heat-sensitive products from decomposition.[13]
Experimental Protocol: Purification of Quinoline from a Skraup Synthesis via Steam Distillation
-
Initial Workup: After the reaction is complete, allow the mixture to cool. Cautiously dilute the mixture with water.
-
Removal of Oxidizing Agent: If nitrobenzene was used as the oxidizing agent, it can be removed by an initial steam distillation.[4]
-
Liberation of the Free Base: Make the reaction mixture strongly alkaline with a concentrated sodium hydroxide solution. This will convert the quinoline salt into the free base, which is necessary for it to be volatile with steam.[4]
-
Second Steam Distillation: Perform a second steam distillation on the now alkaline mixture. The quinoline will co-distill with the water.
-
Isolation: The quinoline will separate as an oil in the distillate. It can be isolated by extraction with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Final Purification: The extracted quinoline can be further purified by drying the organic layer over an anhydrous salt (e.g., MgSO₄), filtering, removing the solvent under reduced pressure, and finally, vacuum distillation.[15]
The Doebner-von Miller Reaction
This reaction is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones, which can be formed in situ from the self-condensation of aldehydes or ketones.[15] A major side reaction is the polymerization of these carbonyl compounds.
Q6: My Doebner-von Miller reaction is producing a lot of polymer and a low yield of the quinoline. How can I prevent this?
A6: The acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound is a common problem.
-
Causality: The highly reactive nature of the α,β-unsaturated carbonyl compound under acidic conditions leads to self-condensation and polymerization.
-
Troubleshooting Workflow:
-
Slow Addition of Reagents: Adding the aldehyde or ketone slowly to the heated acidic solution of the aniline can help to maintain a low concentration of the reactive carbonyl species, thus minimizing polymerization.
-
In Situ Generation: Generating the α,β-unsaturated carbonyl compound in the reaction mixture via an aldol condensation (the Beyer method) can also keep its concentration low and suppress polymerization.
-
Use of a Two-Phase System: Sequestering the carbonyl compound in an organic phase can significantly reduce polymerization and improve the yield of the desired quinoline.
-
The Combes Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[10][16] When an unsymmetrical β-diketone is used, the formation of regioisomers is a significant challenge.
Q7: I am getting a mixture of two regioisomers in my Combes synthesis. How can I control the selectivity?
A7: The regioselectivity of the Combes synthesis is governed by a delicate interplay of steric and electronic factors.[17]
-
Causality: The initial nucleophilic attack of the aniline can occur at either of the two carbonyl carbons of the β-diketone. The subsequent cyclization then leads to the formation of two different regioisomers.
-
Troubleshooting Strategies:
-
Steric Hindrance: Increasing the steric bulk of one of the substituents on the β-diketone can direct the initial attack of the aniline to the less sterically hindered carbonyl group.
-
Electronic Effects: The electronic nature of the substituents on both the aniline and the β-diketone plays a crucial role. For example, in the synthesis of trifluoromethyl-substituted quinolines, electron-donating groups (like methoxy) on the aniline tend to favor the formation of 2-CF₃-quinolines, while electron-withdrawing groups (like chloro or fluoro) favor the 4-CF₃ regioisomer.
-
Catalyst Choice: While traditionally catalyzed by strong acids like sulfuric acid, exploring alternative catalysts can influence the regioselectivity. A mixture of polyphosphoric acid (PPA) and an alcohol, which forms a polyphosphoric ester (PPE), has been shown to be an effective dehydrating agent that can alter the product distribution.[17]
-
The Friedländer Synthesis
The Friedländer synthesis is the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base.[18][19] Low yields and side reactions are common issues.
Q8: My Friedländer synthesis is giving a very low yield. What are the likely causes and how can I improve it?
A8: Low yields in the Friedländer synthesis can stem from several factors.
-
Causality: Inappropriate catalyst choice, suboptimal reaction temperature, or competing side reactions can all lead to poor yields. A significant side reaction, especially under basic conditions, is the self-condensation (aldol reaction) of the ketone starting material.[18]
-
Caption: Troubleshooting workflow for low yield in Friedländer synthesis.
-
Catalyst Optimization: The choice between an acid or base catalyst is crucial and substrate-dependent. If one fails, try the other. Modern catalytic systems, including ionic liquids and nanocatalysts, can offer milder reaction conditions and improved yields.[1][20]
-
Solvent Selection: While traditional solvents are common, water has been shown to be an excellent and environmentally friendly solvent for many Friedländer reactions.[1]
-
Temperature Control: Monitor the reaction by TLC to determine the optimal temperature and reaction time to avoid product decomposition.[1]
-
Mitigating Side Reactions: To prevent the self-condensation of the ketone starting material under basic conditions, consider using the imine analog of the o-aminoaryl aldehyde or ketone.[18]
-
Experimental Protocol: General Acid-Base Extraction for Quinoline Purification
This protocol is a general guideline and may need to be optimized for your specific quinoline derivative.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic quinoline will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer. Repeat the extraction 2-3 times.
-
Back-Extraction of Organic Layer (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Liberation of the Free Base: Cool the aqueous layer in an ice bath and slowly add a base (e.g., concentrated NaOH or NH₄OH solution) until the solution is strongly alkaline. The quinoline derivative should precipitate out if it is a solid, or form a separate layer if it is an oil.
-
Isolation: If the product is a solid, it can be collected by filtration, washed with cold water, and dried.[15] If it is an oil, extract it into a fresh portion of an organic solvent.
-
Final Purification: Dry the organic layer containing the purified quinoline over an anhydrous salt, filter, and remove the solvent under reduced pressure. Further purification can be achieved by recrystallization or column chromatography.
Data Presentation: Purification Technique Comparison
| Purification Technique | Starting Material | Key Reagents/Conditions | Achieved Purity | Typical Yield | Reference(s) |
| Steam Distillation | Crude Quinoline from Skraup Synthesis | Steam, NaOH | High | 84-91% | [4] |
| Acid-Base Extraction | Crude Quinoline from Coal Tar | Sulfuric Acid, NaOH | >97% | 82% | [21] |
| Recrystallization | Crude 8-hydroxyquinoline | Dichloromethane | 99.5% | 96.5% | [21] |
| Column Chromatography | Mixture of quinoline derivatives | Silica gel, Ethyl acetate/Petroleum ether | >99% | Variable | [22] |
Advanced Purification and Analysis
For challenging separations or when very high purity is required, more advanced techniques may be necessary.
-
Column Chromatography: A versatile technique for separating compounds with different polarities. The choice of solvent system is critical for good separation.[23] Common solvent systems for quinolines include mixtures of ethyl acetate and hexanes or methanol and dichloromethane.[22][23]
-
Preparative HPLC: Can provide very high purity for small to medium scale purifications.
-
Salt Formation and Recrystallization: Converting the quinoline to a salt (e.g., hydrochloride or picrate) can sometimes facilitate purification by recrystallization, as the salt may have better crystallization properties than the free base.[5]
Conclusion
Troubleshooting low purity in quinoline synthesis requires a systematic approach that considers the specific reaction being performed, the potential side reactions, and the appropriate purification strategies. By understanding the underlying chemical principles and carefully optimizing reaction and purification conditions, researchers can significantly improve the quality of their synthesized quinoline derivatives. This guide provides a foundation for diagnosing and solving common purity issues, ultimately leading to more efficient and successful synthetic outcomes.
References
- Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, 478.
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, Volume 3, Book 12, Part 2, Chapter 8.
- Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086-2087.
- BenchChem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
- Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 80-99.
- Burckhalter, J. H., Jones, E. M., Rawlins, A. L., Tendick, F. H., & Holcomb, W. F. (1949). U.S. Patent No. 2,474,823. Washington, DC: U.S.
- BenchChem. (2025). Identification of common byproducts in quinoline synthesis.
- Sloop, J. C. (2002). Regioselectivity in the Combes reaction of unsymmetrical trifluoromethyl-β-diketones with substituted anilines. Journal of Fluorine Chemistry, 118(1-2), 135-147.
- Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
- El-Faham, A., & Al-Faiyz, Y. S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20736-20767.
- Patel, R. V., & Patel, J. K. (2011). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian journal of pharmaceutical sciences, 73(4), 432.
- Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bulletin de la Societe Chimique de Paris, 49, 89-92.
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Quinolines.
- LookChem. (n.d.).
- Google Patents. (n.d.). CN110156675B - Synthesis method of quinoline compound containing sulfonyl.
- BenchChem. (2025). A Comparative Guide to HPLC Analysis for Purity Assessment of 8-Quinolineboronic Acid Products.
- Ptaszek, M. (2010). The rational synthesis of chlorins via rearrangement of porphodimethenes: influence of beta-substituents on the regioselectivity and stereoselectivity of pyrroline ring formation. Accounts of chemical research, 43(6), 817-828.
- NileRed. (2020, August 24). Making quinoline - the Skraup synthesis [Video]. YouTube.
- Affinity Chemical. (2020, January 16). Ferrous Sulfate Manufacturing Techniques & The Affinity Process.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100.
- Djilani, A., & Legseir, B. (2017). Extraction // Steam Distillation.
- Muchowski, J. M., & Maddox, M. L. (2004). Concerning the mechanism of the Friedländer quinoline synthesis. Canadian Journal of Chemistry, 82(4), 461-467.
- Mekheimer, R. A., Hameed, A. M., & Sadek, K. U. (2008). Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline.
- Shipkova, M., Armstrong, V. W., Oellerich, M., & Wieland, E. (1999). Influence of ferrous sulfate on the solubility, partition coefficient, and stability of mycophenolic acid and the ester mycophenolate mofetil. Therapeutic drug monitoring, 21(3), 357-361.
- Advanced Biotech. (2021, August 20).
- Sobiak, S., & Olender, D. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(5), 339-344.
- González, V., & Valcárcel, M. (2013). Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography. Molecules, 18(12), 15147-15160.
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
- Google Patents. (n.d.).
- Vive Chemistry. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Foucault, A. P., & Rosset, R. (1994). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
- BenchChem. (2025). A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-Quinolinecarboxaldehyde.
- Wikipedia. (2024, August 20).
- Manske, R. H. F. (1942). The Skraup Synthesis of Quinolines. Chemical Reviews, 30(1), 113-144.
- BenchChem. (2025). Technical Support Center: Greener Synthesis of Substituted Quinolines.
- Patsnap. (2024, July 17).
- LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- Chemistry lover. (2021, March 18). Combe's synthesis of quinoline || detailed mechanism [Video]. YouTube.
- Wikipedia. (2024, May 22). Friedländer synthesis.
- Chemistry For Everyone. (2023, January 16).
- Wikipedia. (2024, May 22). Combes quinoline synthesis.
- Gayathri, G., Sharmila, M., & Samuel, G. (2017). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Indian Journal of Nuclear Medicine, 32(4), 333.
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Technical Support Center: Overcoming Crystallization Challenges with 4-Hydroxyquinoline Compounds
Welcome to the technical support center for 4-hydroxyquinoline compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the crystallization of this important class of molecules. Drawing from established protocols and scientific principles, this resource provides in-depth troubleshooting guides and frequently asked questions to support your experimental success.
Troubleshooting Guide
This section addresses specific issues you may encounter during the crystallization of 4-hydroxyquinoline and its derivatives. Each entry details the potential causes of the problem and provides a step-by-step protocol for resolution.
Issue 1: My 4-hydroxyquinoline compound is "oiling out" instead of crystallizing.
Q: I've followed the general recrystallization protocol, but my compound separates as an oil. What's happening and how can I induce crystallization?
A: "Oiling out" is a common phenomenon that occurs when a compound separates from a solution as a liquid phase rather than a solid crystalline phase. This typically happens when the supersaturation of the solution is too high, or the temperature is above the melting point of the solute in the solvent. For 4-hydroxyquinoline derivatives, which possess hydrogen bonding capabilities and potential for keto-enol tautomerism, the choice of solvent and control over saturation are critical.
Causality and Resolution Workflow:
The primary cause of oiling out is that the solute's solubility decreases so rapidly upon cooling that nucleation is bypassed in favor of liquid-liquid phase separation. To overcome this, the goal is to reduce the level of supersaturation and provide favorable conditions for nucleation and crystal growth.
Caption: Troubleshooting workflow for "oiling out".
Detailed Protocol for Overcoming Oiling Out:
-
Re-dissolve the Oil: If an oil has formed, gently heat the mixture until the oil redissolves completely into the solvent.
-
Dilute the Solution: Add a small amount of additional warm solvent (10-20% of the original volume) to decrease the concentration and thus the supersaturation level upon cooling.
-
Controlled Cooling: Allow the solution to cool very slowly. This can be achieved by placing the flask in a Dewar filled with warm water or by wrapping the flask in glass wool to insulate it.
-
Induce Nucleation:
-
Scratching: Once the solution is at or slightly below the saturation temperature, scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic scratches provide nucleation sites.
-
Seeding: If you have a small amount of solid material, introduce a single seed crystal into the cooled, saturated solution.
-
-
Solvent/Anti-Solvent Method: If slow cooling is ineffective, consider a solvent/anti-solvent approach. Dissolve your compound in a good solvent (e.g., DMSO, DMF) and then slowly add an anti-solvent (a solvent in which your compound is poorly soluble, like water or hexane) dropwise at a constant temperature until turbidity is observed. Then, add a few drops of the good solvent to redissolve the precipitate and allow the system to stand undisturbed.
Issue 2: The obtained crystals are very fine needles or a microcrystalline powder, unsuitable for single-crystal X-ray diffraction.
Q: My 4-hydroxyquinoline derivative crystallizes readily, but I'm consistently getting very small needles or a powder. How can I grow larger, higher-quality single crystals?
A: The formation of small needles or microcrystalline powders is often indicative of rapid nucleation and crystal growth. To obtain larger crystals, the rate of nucleation needs to be controlled to allow for slower, more ordered growth on a smaller number of nuclei.
Causality and Resolution:
High supersaturation leads to a burst of nucleation, resulting in many small crystals competing for the solute. The key is to maintain a state of low, sustained supersaturation.
Experimental Strategies for Growing Larger Crystals:
| Strategy | Principle | Step-by-Step Protocol |
| Slow Evaporation | Gradually increases the concentration of the solute as the solvent evaporates, maintaining a low level of supersaturation. | 1. Dissolve the compound in a suitable solvent to near-saturation at room temperature.[1] 2. Filter the solution to remove any particulate matter. 3. Place the solution in a vial or beaker and cover it with a cap or parafilm with a few small holes poked in it. 4. Store the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks. |
| Vapor Diffusion | An anti-solvent with a lower boiling point slowly diffuses into the solution of the compound, gradually reducing its solubility and inducing crystallization. | 1. Dissolve the compound in a good solvent (e.g., methanol, ethanol). 2. Place this solution in a small, open vial. 3. Place the small vial inside a larger, sealed jar containing a small amount of a more volatile anti-solvent (e.g., diethyl ether, hexane). 4. Over time, the anti-solvent vapor will diffuse into the inner vial, causing the compound to crystallize. |
| Temperature Gradient (Slow Cooling) | A very slow and controlled decrease in temperature to maintain a low degree of supersaturation. | 1. Prepare a saturated solution of the compound at an elevated temperature.[2] 2. Place the solution in a programmable heating block or a well-insulated container (e.g., a Dewar flask filled with hot water). 3. Set the cooling rate to be very slow (e.g., 0.1-1 °C per hour). 4. Allow the solution to cool to room temperature over several days. |
Issue 3: My crystals decompose or lose their structure upon removal from the mother liquor.
Q: I've successfully grown what appear to be good quality crystals, but they turn into a powder or become opaque shortly after I filter them. What is causing this instability?
A: This is a classic sign of the crystals being solvates, meaning that solvent molecules are an integral part of the crystal lattice.[3] When the crystals are removed from the solvent-rich environment of the mother liquor, the incorporated solvent molecules can evaporate, leading to a collapse of the crystal structure.[3]
Verification and Mitigation Workflow:
Caption: Workflow for addressing unstable crystals.
Protocol for Handling Potential Solvates:
-
Rapid Isolation and Analysis: If you suspect a solvate, work quickly. Isolate a few crystals, remove excess mother liquor with the edge of a filter paper, and immediately mount one on the goniometer of a single-crystal X-ray diffractometer. This can often allow for data collection before the crystal degrades.
-
Protective Coating: To preserve the crystals for other analyses, after a quick filtration, immediately immerse them in an inert, non-volatile liquid like paraffin oil.[3] This will prevent the solvent from escaping the crystal lattice.
-
Change the Crystallization Solvent: The most robust solution is to find a solvent system that does not form a solvate. Experiment with solvents that have different hydrogen bonding capabilities, polarities, and molecular shapes. For example, if you are getting a solvate from ethanol, try a non-protic solvent like ethyl acetate or an aromatic solvent like toluene.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for crystallizing 4-hydroxyquinoline derivatives?
A1: The choice of solvent is highly dependent on the specific substituents on the 4-hydroxyquinoline core. However, based on literature, good starting points include:
-
Alcohols (Ethanol, Methanol): These are often used for recrystallization due to the good solubility of many 4-hydroxyquinoline derivatives at elevated temperatures and lower solubility upon cooling.[4]
-
Aqueous Alcohol or Acetone Mixtures: Using mixtures of ethanol/water or acetone/water can be effective for fine-tuning solubility and inducing crystallization, especially for compounds with some water solubility.[5]
-
Ethers (Diethyl ether, THF): Often used as anti-solvents or in combination with more polar solvents. For instance, recrystallization from a methanol/diethyl ether mixture has been reported.[4]
-
Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): These are very polar solvents that can dissolve a wide range of compounds. They are often used as the "good" solvent in vapor diffusion or anti-solvent crystallization methods.[6]
Q2: How does pH affect the crystallization of 4-hydroxyquinolines?
A2: The pH of the crystallization medium can have a profound impact on the solubility and crystal form of 4-hydroxyquinoline compounds.[7][8] This is because the 4-hydroxyquinoline scaffold has both a weakly acidic hydroxyl group and a basic nitrogen atom in the quinoline ring.
Caption: Influence of pH on the ionization state and solubility of 4-hydroxyquinoline.
-
At Low pH: The quinoline nitrogen becomes protonated, forming a cationic species which is generally much more soluble in aqueous media.
-
At High pH: The hydroxyl group can be deprotonated to form an anionic phenoxide-like species, which also increases aqueous solubility.
-
Near the Isoelectric Point: The compound will exist predominantly in its neutral form and exhibit its lowest solubility. This is often the optimal pH range for crystallization from aqueous or semi-aqueous solutions.
Therefore, carefully controlling the pH is a powerful tool for achieving the desired level of supersaturation for crystallization.[8]
Q3: What is polymorphism and why is it important for 4-hydroxyquinoline compounds in drug development?
A3: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[5] Different polymorphs of the same compound can have significantly different physicochemical properties, including:
-
Solubility and Dissolution Rate: This directly impacts the bioavailability of a drug.
-
Melting Point: Different crystal packing arrangements result in different lattice energies.
-
Stability: One polymorph is typically the most thermodynamically stable under a given set of conditions, while others are metastable and may convert over time.
-
Mechanical Properties: This can affect tablet formation and manufacturing processes.
For drug development, identifying and controlling the polymorphic form of a 4-hydroxyquinoline-based active pharmaceutical ingredient (API) is critical to ensure consistent product quality, therapeutic efficacy, and stability.[5] Regulatory agencies require thorough characterization of the polymorphic form of any new drug substance.
Q4: How can I deal with impurities that are co-crystallizing with my 4-hydroxyquinoline compound?
A4: Impurities can disrupt crystal growth or become incorporated into the crystal lattice, leading to poor crystal quality and contamination of the final product.[9][10][11]
-
Purification before Crystallization: The most effective strategy is to remove impurities before attempting the final crystallization. Techniques like column chromatography are often employed.[4]
-
Choose a Highly Selective Solvent: A solvent in which the impurity is highly soluble but the desired compound has a steep solubility-temperature curve can be effective. This will help to keep the impurity in the mother liquor.
-
Multiple Recrystallizations: Sometimes, a single crystallization is not enough. Repeating the crystallization process can progressively reduce the level of impurities.
-
Zone Refining: For very high purity requirements, this technique can be used, although it is more complex.
If you suspect an impurity is hindering crystallization, it is crucial to analyze the mother liquor (the solution left after crystallization) to identify the nature of the impurity, which can guide the choice of an appropriate purification method.
References
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
- Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S.
- Process for the preparation of 4-hydroxy quinolines. (n.d.). Google Patents.
- Crystallization of quinoline derivatives and its preparation method. (n.d.). Google Patents.
-
Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Effects of solvents on crystal habit of hydroquinone. (2009). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed. Retrieved January 26, 2026, from [Link]
-
Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. (2021). PubMed Central. Retrieved January 26, 2026, from [Link]
- Synergistic pharmaceutical cocrystals. (n.d.). Google Patents.
-
Effect of Impurities on the Growth Kinetics of Crystals. (2004). ResearchGate. Retrieved January 26, 2026, from [Link]
-
pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023). MDPI. Retrieved January 26, 2026, from [Link]
-
A Different View of Solvent Effects in Crystallization. (2022). MDPI. Retrieved January 26, 2026, from [Link]
-
What is the problem with my quinolin crystal? (2014). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Crystal engineering considerations for pharmaceutical co-crystals. (2015). CrystEngComm. Retrieved January 26, 2026, from [Link]
-
Impact of impurities on crystal growth. (2023). Nature. Retrieved January 26, 2026, from [Link]
-
pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023). ResearchGate. Retrieved January 26, 2026, from [Link]
-
The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. (2022). ChemRxiv. Retrieved January 26, 2026, from [Link]
-
Influence of solvent composition on crystallization kinetics across scales and experimental methods. (2022). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. (2018). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Growth of <201> 8-hydroxyquinoline organic crystal by Czochralski method and its characterizations. (2014). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Depicts the brief review on cocrystals synthesis and their characterization. (2021). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Deconstructing Quinoline-Class Antimalarials to Identify Fundamental Physicochemical Properties of Beta-Hematin Crystal Growth Inhibitors. (2017). PubMed. Retrieved January 26, 2026, from [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. (2024). European Journal of Chemistry. Retrieved January 26, 2026, from [Link]
-
Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. (2021). NIH. Retrieved January 26, 2026, from [Link]
-
Crystallization Of Challenging Pharmaceutical Targets To Aid Drug Discovery. (2021). Curia. Retrieved January 26, 2026, from [Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020). PubMed Central. Retrieved January 26, 2026, from [Link]
-
pH dependent measurements now available on the Crystalline. (2018). Technobis Crystallization Systems. Retrieved January 26, 2026, from [Link]
-
Growth of an 8-hydroxyquinoline single crystal by a modified Czochralski growth technique, and crystal characterization. (2013). CrystEngComm. Retrieved January 26, 2026, from [Link]
-
Effect of Solvent and Polymer Additives on Crystallization. (2007). Indian Journal of Pharmaceutical Sciences. Retrieved January 26, 2026, from [Link]
-
Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. (2021). ResearchGate. Retrieved January 26, 2026, from [Link]
Sources
- 1. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2009136408A1 - Synergistic pharmaceutical cocrystals - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]
- 5. CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents [patents.google.com]
- 6. TargetMol [targetmol.com]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 11. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of Quinoline Carboxylate Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline carboxylate esters. This guide provides in-depth technical assistance in a question-and-answer format to address common challenges encountered during the experimental investigation of the stability and degradation of these compounds. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to design robust experiments and accurately interpret your results.
Frequently Asked Questions (FAQs)
My quinoline carboxylate ester is showing signs of degradation during storage. What are the most likely causes?
The primary cause of degradation for quinoline carboxylate esters is hydrolysis of the ester functional group. This reaction is catalyzed by the presence of moisture and can be significantly influenced by pH. Other potential degradation pathways include photolysis (degradation due to light exposure) and oxidation . The quinoline ring itself can also undergo degradation, although this typically requires more forcing conditions.
What are the expected degradation products of a quinoline carboxylate ester?
The most common degradation product is the corresponding quinoline carboxylic acid , formed through the hydrolysis of the ester linkage. Depending on the specific structure of your compound and the stress conditions, you may also observe products arising from the degradation of the quinoline ring system itself. For instance, under oxidative conditions, N-oxides or hydroxylated quinoline species may form. Photolytic stress can lead to a complex mixture of degradation products.
How can I minimize the degradation of my quinoline carboxylate ester during routine handling and storage?
To minimize degradation, it is crucial to control the storage environment. Store your compound in a tightly sealed container in a desiccator to protect it from moisture. For long-term storage, refrigeration or freezing is recommended. Protect your compound from light by using amber vials or storing it in the dark. When preparing solutions, use anhydrous solvents and prepare them fresh whenever possible.
Troubleshooting Guide for Stability Studies
This section addresses specific issues you may encounter during your stability-indicating experiments.
Issue 1: Inconsistent results in my stability-indicating HPLC assay.
Potential Cause & Explanation:
Inconsistent results often stem from issues with the analytical method itself or sample handling. A robust stability-indicating method must be able to separate the parent compound from all potential degradation products.
Troubleshooting Steps:
-
Method Validation: Ensure your HPLC method is fully validated for specificity, linearity, accuracy, precision, and robustness.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the parent compound and any degradation products. This can help identify co-eluting peaks.
-
Sample Preparation: Standardize your sample preparation procedure. Ensure complete dissolution of the sample and use a consistent diluent.
-
Mobile Phase Preparation: Prepare fresh mobile phase for each run and ensure it is properly degassed. The pH of the mobile phase is critical for the chromatography of ionizable compounds like quinolines and should be consistent.[1]
-
Column Health: A deteriorating column can lead to poor peak shape and inconsistent retention times. Flush the column regularly and replace it if performance degrades.
Issue 2: My quinoline carboxylate ester appears to be degrading on the HPLC column.
Potential Cause & Explanation:
Some quinoline derivatives can be sensitive to the stationary phase, particularly the acidic nature of standard silica-based columns. This can lead to on-column degradation.
Troubleshooting Steps:
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as a deactivated C18 column or a polymer-based column.
-
Mobile Phase Modification: Adjusting the pH of the mobile phase can help to minimize interactions with the stationary phase that may be catalyzing degradation. For basic quinoline compounds, a lower pH mobile phase can improve peak shape and stability.[1]
-
Temperature Control: Lowering the column temperature can sometimes reduce the rate of on-column degradation.
Issue 3: I am observing unexpected peaks in my chromatogram after forced degradation studies.
Potential Cause & Explanation:
Forced degradation studies are designed to generate degradation products. Unexpected peaks are likely these products. The key is to identify them and ensure your analytical method can resolve them from the parent peak.
Troubleshooting Steps:
-
Peak Tracking: Compare the chromatograms from different stress conditions (acid, base, peroxide, heat, light) to track the formation and disappearance of peaks.
-
Mass Spectrometry (MS) Detection: Couple your HPLC system to a mass spectrometer to obtain mass information for the unexpected peaks. This is a powerful tool for identifying degradation products.
-
Literature Review: Search for literature on the degradation of similar quinoline compounds to help predict and identify potential degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Study of a Quinoline Carboxylate Ester
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method.[2]
Objective: To generate degradation products of a quinoline carboxylate ester under various stress conditions.
Materials:
-
Quinoline carboxylate ester
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with UV/PDA detector
Procedure:
-
Sample Preparation: Prepare a stock solution of the quinoline carboxylate ester in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at room temperature for 24 hours.
-
If no degradation is observed, repeat the experiment with 1 M HCl and/or gentle heating (e.g., 60 °C).
-
Neutralize the solution with an appropriate amount of NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
If no degradation is observed, repeat the experiment with 1 M NaOH and/or gentle heating.
-
Neutralize the solution with an appropriate amount of HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Place a solid sample of the quinoline carboxylate ester in an oven at a controlled temperature (e.g., 80 °C) for a specified period (e.g., 24-72 hours).
-
Also, expose a solution of the compound to the same thermal stress.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the quinoline carboxylate ester to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[3]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent quinoline carboxylate ester from its degradation products.[4][5]
Initial Method Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical starting point could be 95:5 (A:B) to 5:95 (A:B) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV/PDA detector, monitoring at a wavelength where the parent compound and expected degradation products have good absorbance.
-
Injection Volume: 10 µL
Method Development and Optimization:
-
Initial Screening: Inject the unstressed and stressed samples from the forced degradation study using the initial method conditions.
-
Resolution Optimization:
-
If co-elution is observed, adjust the gradient profile (slope and duration).
-
Experiment with different organic modifiers (e.g., methanol instead of acetonitrile).
-
Modify the pH of the aqueous mobile phase.
-
-
Peak Shape Improvement:
-
For basic quinoline compounds, a low pH mobile phase often improves peak shape by protonating the analyte and silanol groups on the stationary phase.[1]
-
If peak tailing persists, consider using a mobile phase additive like triethylamine (use with caution as it can affect column lifetime).
-
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Summary of Forced Degradation Results for a Hypothetical Quinoline Carboxylate Ester
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Retention Time of Major Degradant (min) |
| 0.1 M HCl, 24h, RT | 5.2 | 1 | 8.5 |
| 1 M HCl, 24h, 60°C | 25.8 | 2 | 8.5, 10.2 |
| 0.1 M NaOH, 24h, RT | 15.6 | 1 | 8.5 |
| 1 M NaOH, 24h, 60°C | 85.3 | 3 | 8.5, 9.1, 11.5 |
| 3% H₂O₂, 24h, RT | 8.9 | 2 | 12.3, 13.1 |
| 30% H₂O₂, 24h, RT | 35.1 | 4 | 12.3, 13.1, 14.5, 15.2 |
| Thermal (80°C, 72h) | 2.1 | 1 | 16.8 |
| Photolytic (ICH Q1B) | 12.4 | 3 | 7.2, 11.9, 14.0 |
Visualizations
Caption: Primary degradation pathways of quinoline carboxylate esters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijrpp.com [ijrpp.com]
- 3. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H [pubs.rsc.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Navigating the Solubility Challenges of 7-Chloroquinoline Compounds in Biological Assays
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 7-chloroquinoline compounds. The unique chemical properties of the 7-chloroquinoline scaffold, a cornerstone in many pharmacologically active agents, often present significant solubility hurdles in aqueous-based biological assays.[1] This guide is designed to provide you with practical, field-proven insights and troubleshooting strategies to overcome these challenges, ensuring the reliability and reproducibility of your experimental data.
Our approach is rooted in a deep understanding of the physicochemical principles governing solubility. We will explore various solubilization techniques, from the use of co-solvents and pH adjustments to more advanced formulation strategies like cyclodextrin complexation. Each section is structured in a question-and-answer format to directly address the common issues you may encounter at the bench.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 7-chloroquinoline derivative is precipitating in my aqueous assay buffer. What is the first thing I should try?
A1: The most common and often simplest first step is to employ a water-miscible organic co-solvent. Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for creating high-concentration stock solutions of poorly soluble compounds.[2][3] However, it's crucial to be mindful of its concentration in the final assay, as high levels of DMSO can be toxic to cells and interfere with assay components.[4][5]
Causality Behind the Choice: Co-solvents work by reducing the overall polarity of the aqueous medium, which can better accommodate the hydrophobic nature of many 7-chloroquinoline derivatives.[2][6][7]
Troubleshooting Protocol: Initial Solubility Screening with Co-solvents
-
Prepare a High-Concentration Stock: Dissolve your 7-chloroquinoline compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming or vortexing can aid dissolution.
-
Serial Dilution: Perform serial dilutions of your compound from the DMSO stock into the assay buffer.
-
Final Co-solvent Concentration: Critically, ensure the final concentration of DMSO in your assay is typically below 0.5% (v/v) to minimize solvent-induced artifacts and cytotoxicity.[4] Some sensitive cell lines may even require concentrations below 0.1%.
-
Observe for Precipitation: After dilution, visually inspect the solutions for any signs of precipitation (cloudiness, particulates). If precipitation occurs, you may need to consider a different co-solvent or a combination of approaches.
Q2: I've tried DMSO, but my compound still precipitates at the desired assay concentration, or the required DMSO concentration is toxic to my cells. What are my other options?
A2: If DMSO proves problematic, you can explore other co-solvents or move on to pH modification and cyclodextrin inclusion. The choice of the next step depends on the specific properties of your 7-chloroquinoline derivative.
Alternative Co-solvents: Ethanol, methanol, and propylene glycol are other common co-solvents that can be effective.[6] However, their effects on cell viability and assay performance should be carefully evaluated.[4][5]
pH Modification: The quinoline scaffold contains a basic nitrogen atom, making the solubility of many 7-chloroquinoline derivatives pH-dependent.[8][9][10] In acidic conditions, this nitrogen can become protonated, forming a more soluble salt.
Cyclodextrin Inclusion: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming a water-soluble inclusion complex.[11][12][13] This is a powerful technique for significantly increasing the aqueous solubility of poorly soluble drugs without relying on high concentrations of organic solvents.[6][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved solubility and safety profiles.[2]
Workflow for Advanced Solubilization Strategies
Caption: Decision workflow for troubleshooting solubility.
Q3: How do I perform pH-dependent solubility testing for my 7-chloroquinoline compound?
A3: A systematic approach is required to determine the optimal pH for solubilizing your compound without negatively impacting your biological system.
Protocol for pH-Dependent Solubility Assessment:
-
Prepare a Series of Buffers: Create a range of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Ensure the buffer components are compatible with your assay.
-
Compound Addition: Add your 7-chloroquinoline compound (from a concentrated DMSO stock to minimize the initial solvent volume) to each buffer to a final concentration slightly above your target assay concentration.
-
Equilibration: Incubate the samples for a set period (e.g., 1-2 hours) at the assay temperature to allow them to reach equilibrium.
-
Centrifugation: Pellet any undissolved compound by centrifugation at high speed (e.g., >10,000 x g) for 15-20 minutes.
-
Quantification: Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: Plot the measured solubility against the pH to identify the optimal pH range for your compound.
Table 1: Example of pH-Dependent Solubility Data
| pH | Compound Solubility (µM) | Observations |
| 4.0 | 55.2 | Clear solution |
| 5.0 | 48.9 | Clear solution |
| 6.0 | 25.1 | Slight cloudiness |
| 7.0 | 8.3 | Visible precipitate |
| 7.4 | 5.1 | Visible precipitate |
| 8.0 | 4.5 | Visible precipitate |
Important Consideration: While acidic conditions may improve solubility, ensure the final pH of your assay medium is compatible with the health and normal physiology of your cells.
Q4: I am considering using cyclodextrins. What is the general protocol for preparing a cyclodextrin inclusion complex?
A4: Preparing a cyclodextrin inclusion complex is a straightforward process that can be performed in most laboratory settings.[13]
Protocol for Preparing a 7-Chloroquinoline-Cyclodextrin Formulation:
-
Prepare Cyclodextrin Solution: Dissolve an excess of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous assay buffer. A common starting concentration is 10-20% (w/v).
-
Add the Compound: Add your 7-chloroquinoline derivative to the cyclodextrin solution.
-
Complexation: Stir or shake the mixture at room temperature for an extended period (e.g., 24-48 hours) to facilitate the formation of the inclusion complex.
-
Remove Undissolved Compound: Centrifuge the solution to pellet any remaining undissolved compound.
-
Determine Concentration: Measure the concentration of the solubilized compound in the supernatant. This will be your stock solution for the biological assay.
-
Assay Dilution: Dilute the stock solution into your assay medium. Remember to include a vehicle control with the same concentration of cyclodextrin.
Data Presentation: Comparison of Solubilization Methods
| Method | Pros | Cons | Best For... |
| Co-solvents (DMSO) | Simple to prepare, effective for many compounds.[2][3] | Potential for cellular toxicity and assay interference at higher concentrations.[4][5] | Initial screening and compounds that are soluble at low co-solvent concentrations (<0.5%). |
| pH Modification | Can significantly increase the solubility of ionizable compounds.[6][7][9] | May not be suitable for all biological assays due to pH constraints of the cellular environment.[14] | Basic 7-chloroquinoline derivatives where the assay can tolerate a slightly acidic pH. |
| Cyclodextrins | High solubilizing capacity, generally low cellular toxicity.[6][11][12] Can improve compound stability. | Can be more expensive than simple co-solvents. May interact with other assay components. | Compounds that are highly insoluble in aqueous media and when co-solvent or pH approaches are not viable.[13] |
| Particle Size Reduction | Increases the surface area for dissolution, improving the dissolution rate.[2] | Requires specialized equipment (e.g., homogenizer, ball mill). May not be suitable for all compounds. | Preclinical formulation development and in vivo studies where dissolution rate is a key factor.[2] |
Final Recommendations
When working with challenging 7-chloroquinoline compounds, a systematic and multi-faceted approach to solubility enhancement is key. Always begin with the simplest methods, such as using a minimal concentration of a well-tolerated co-solvent like DMSO. If this is not sufficient, a logical progression to pH modification and then to more advanced techniques like cyclodextrin inclusion is recommended.
It is imperative to validate your chosen solubilization method by including appropriate vehicle controls in your experiments. This will help you to distinguish between the biological effects of your compound and any potential artifacts introduced by the solubilization agent.[4][5]
By understanding the underlying principles and following these troubleshooting guides, you can effectively overcome the solubility challenges posed by 7-chloroquinoline compounds and generate high-quality, reliable data in your biological assays.
References
- Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.). PubMed Central.
- Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. (n.d.). SciELO.
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. (n.d.). PubMed Central.
- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021, September 23). Baxendale Group - Durham University.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
- Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC. (2018, May 11). NIH.
- Considerations regarding use of solvents in in vitro cell based assays - PMC. (n.d.). NIH.
- Pharmacology of Chloroquine and Hydroxychloroquine - PMC. (n.d.). PubMed Central.
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). MDPI.
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (n.d.). ResearchGate.
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019, February 25). PubMed.
- The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite. (n.d.). MESA.
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
- Considerations regarding use of solvents in in vitro cell based assays. (n.d.). Semantic Scholar.
- Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). ResearchGate.
- Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC. (n.d.). NIH.
Sources
- 1. scielo.br [scielo.br]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate: A Technical Support Guide for Scale-Up
Welcome to the comprehensive technical support center for the synthesis of Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals engaged in the challenging yet rewarding process of scaling up this complex quinoline derivative. Here, we move beyond simple protocols to delve into the underlying chemistry, offering field-proven insights and robust troubleshooting strategies to ensure the successful and efficient large-scale production of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What is the most viable synthetic route for scaling up the production of Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate?
A1: The most established and scalable approach for this class of compounds is a variation of the Gould-Jacobs reaction.[1][2] This strategy involves two primary stages: the initial condensation of a substituted aniline with a malonic ester derivative, followed by a high-temperature thermal cyclization to form the quinoline core. For the target molecule, the key starting materials are 3-chloro-2-methylaniline and a suitable C3 synthon like dimethyl acetylenedicarboxylate (DMAD).
Q2: Why is a high-temperature cyclization necessary, and what are the typical conditions?
A2: The intramolecular cyclization of the intermediate formed after the initial condensation requires significant thermal energy to overcome the activation barrier for the 6-electron cyclization process.[2] This step is typically carried out in a high-boiling point solvent, such as diphenyl ether or Dowtherm A, at temperatures ranging from 240-260°C.[3]
Q3: What are the primary challenges I can expect when moving from a lab-scale to a pilot-plant scale synthesis?
A3: The main scale-up challenges include:
-
Exotherm Control: The initial condensation reaction can be exothermic.
-
Heat Transfer: Achieving and maintaining a uniform high temperature for the cyclization in a large reactor is critical and can be difficult.[4]
-
Product Isolation: Separating the product from a high-boiling point solvent can be problematic.
-
Impurity Profile: The side reactions that are minor on a small scale can become significant on a larger scale.
Q4: Are there any major safety concerns with the recommended solvents and reaction conditions?
A4: Yes, working with high-boiling point solvents like diphenyl ether requires stringent safety protocols. It is crucial to have a well-ventilated workspace and use appropriate personal protective equipment, as these solvents can be irritating to the skin and eyes.[5][6] The high reaction temperatures also necessitate careful monitoring to prevent accidents.
Troubleshooting Guide: From Theory to Practice
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Issue 1: Low Yield or Incomplete Condensation in the First Step
Q: My initial reaction between 3-chloro-2-methylaniline and dimethyl acetylenedicarboxylate (DMAD) is sluggish or gives a poor yield of the intermediate. What could be the cause?
A: This issue often points to several factors:
-
Purity of Starting Materials: The purity of the 3-chloro-2-methylaniline is crucial. Impurities can interfere with the reaction. A common route to this starting material is the reduction of 2-chloro-6-nitrotoluene, and residual impurities from this process can be problematic.[7] It is advisable to purify the aniline, for instance by vacuum distillation, before use.[8]
-
Reaction Conditions: While the reaction is often exothermic, insufficient initial heating can prevent the reaction from starting efficiently. A gentle warming to around 50-60°C can help initiate the reaction. On a large scale, it's important to have good agitation to ensure proper mixing of the reactants.
-
Stoichiometry: Ensure the molar ratio of the reactants is correct. A slight excess of the more volatile reactant, DMAD, might be considered to drive the reaction to completion, but this can complicate purification.
Solution Workflow:
-
Verify Starting Material Purity: Use analytical techniques like GC-MS or NMR to confirm the purity of your 3-chloro-2-methylaniline.
-
Optimize Reaction Initiation: On a small scale, test the effect of a gentle initial heating to initiate the reaction.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting materials and the formation of the intermediate.
Issue 2: Incomplete Cyclization and Formation of Byproducts
Q: During the high-temperature cyclization step, I am observing a significant amount of the uncyclized intermediate and some unknown impurities. How can I improve the cyclization efficiency?
A: Incomplete cyclization is a common hurdle in the Gould-Jacobs reaction, especially during scale-up.[2]
-
Insufficient Temperature or Time: The cyclization is highly temperature-dependent. A drop in temperature, even by a few degrees, can significantly slow down the reaction rate. On a larger scale, ensuring uniform heating throughout the reaction vessel is critical.[4]
-
Heat Transfer Limitations: As the reaction scale increases, the surface-area-to-volume ratio decreases, which can lead to inefficient heat transfer. This can result in hot spots or cooler regions within the reactor.
-
Byproduct Formation: At these high temperatures, side reactions such as decarboxylation can occur, especially if there is any hydrolysis of the ester groups.[2]
Solutions and Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain a consistent temperature between 240-260°C. | Ensures the activation energy for cyclization is consistently met. |
| Agitation | Use a robust overhead stirrer to ensure vigorous mixing. | Promotes uniform heat distribution and prevents localized overheating or cooling. |
| Heating Mantle/Oil Bath | For larger scale, a jacketed reactor with a thermal fluid is recommended. | Provides more uniform and controllable heating compared to a heating mantle. |
| Reaction Time | Monitor the reaction by TLC or HPLC to determine the optimal reaction time. | Prolonged heating can lead to degradation of the product. |
Issue 3: Product Isolation and Purification Challenges
Q: I am struggling to isolate my product from the high-boiling point solvent (diphenyl ether). The product seems to be crashing out as an oil or is difficult to filter.
A: Isolating a solid product from a viscous, high-boiling solvent is a frequent challenge in large-scale synthesis.
-
Solvent Choice for Precipitation: The choice of anti-solvent to precipitate the product is critical. A non-polar solvent like hexane or heptane is often used to crash out the more polar quinoline product.
-
Cooling Rate: A rapid cooling rate can lead to the formation of an oil or very fine particles that are difficult to filter. A controlled, slow cooling process is preferable.
-
Residual High-Boiling Solvent: The high boiling point of diphenyl ether makes its complete removal by distillation difficult. Residual solvent can act as an impurity and hinder crystallization.
Recommended Isolation Protocol:
-
Cooling: Once the reaction is complete, allow the mixture to cool to around 80-100°C.
-
Dilution: Add a co-solvent like toluene or xylene to reduce the viscosity of the mixture.
-
Precipitation: Slowly add a non-polar anti-solvent (e.g., heptane) with good stirring to induce precipitation of the product.
-
Controlled Cooling: Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to maximize precipitation.
-
Filtration and Washing: Filter the solid product and wash thoroughly with the anti-solvent to remove residual diphenyl ether.
Experimental Workflow and Visualization
Overall Synthesis Workflow
The synthesis of Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate can be visualized as a two-stage process.
Gould-Jacobs Reaction Mechanism
Understanding the mechanism is key to troubleshooting. The reaction proceeds via a nucleophilic attack of the aniline on the DMAD, followed by an electrocyclization.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]
-
Fluorostore. (2025, January 7). The Science Behind Optimizing Heat Transfer in the Chemical Industry. [Link]
- Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
-
PrepChem. (n.d.). Preparation of 3-chloro-2-methylaniline. [Link]
- Surrey, A. R. (2011). Name Reactions in Organic Chemistry. Springer Science & Business Media.
-
Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
-
ResearchGate. (n.d.). Reactions of dimethyl acetylenedicarboxylate. [Link]
- Google Patents. (n.d.).
-
MDPI. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. ablelab.eu [ablelab.eu]
- 3. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. fluorostore.com [fluorostore.com]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
Resolving inconsistent results in biological assays with quinoline derivatives
A Senior Application Scientist's Guide to Navigating Inconsistent Results
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline derivatives. This guide is designed to provide expert-level insights and practical, field-proven solutions to common challenges that can lead to inconsistent or artifactual results in biological assays. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying chemical and biological principles, empowering you to design robust experiments and interpret your data with confidence.
Quinoline-based compounds are a cornerstone of medicinal chemistry, demonstrating a vast spectrum of biological activities.[1][2] However, their unique physicochemical properties often present experimental hurdles. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to directly address these challenges.
Section 1: The Primary Hurdle - Compound Solubility and Aggregation
Poor aqueous solubility is one of the most common sources of assay variability for quinoline derivatives. The planar, aromatic structure of the quinoline scaffold contributes to low solubility and a high propensity for aggregation, leading to non-specific activity and steep, often irreproducible, dose-response curves.
FAQ 1: My quinoline compound precipitates when I add it to my cell culture medium or assay buffer. What is happening and how can I fix it?
Answer: This is a classic solubility problem. When a compound dissolved in a high-concentration organic solvent (like DMSO) is diluted into an aqueous buffer, it can crash out of solution if its concentration exceeds its thermodynamic solubility limit. Certain derivatives, particularly those with inadequate structural modifications, are known to have poor solubility.[3]
The Causality: Cell culture media and buffers are complex aqueous systems, often containing salts, proteins, and varying pH levels, all of which can influence compound solubility.[4][5] The final concentration of your organic solvent (e.g., DMSO) is also critical; keeping it below 0.5% is a standard practice to minimize both solvent-induced artifacts and solubility issues.[6]
Troubleshooting Workflow: A Step-by-Step Guide to Improving Solubility
-
Check DMSO Quality and Stock Concentration: Ensure your DMSO is anhydrous and of high purity. Prepare a high-concentration primary stock (e.g., 10-50 mM) and visually inspect it for any precipitation before making serial dilutions.
-
Optimize the Dilution Method: Instead of adding a small volume of high-concentration stock directly into a large volume of aqueous buffer, perform serial dilutions. A multi-step dilution process can prevent localized high concentrations that trigger precipitation.
-
Assess pH-Dependent Solubility: Quinoline is a weak base.[5] Its solubility can be significantly affected by pH.[4] If your assay allows, test the solubility in buffers with slightly different pH values to see if ionization improves solubility.
-
Consider Solubilizing Excipients: For challenging compounds, especially in biochemical assays, the use of solubilizing agents may be necessary.
| Solubilizing Agent | Typical Conc. | Pros | Cons |
| Tween® 20/80 | 0.01% - 0.1% | Effective for many hydrophobic compounds; reduces non-specific binding. | Can interfere with some enzyme assays or affect cell membranes. |
| BSA (Bovine Serum Albumin) | 0.1% - 1% | Mimics physiological protein binding; can prevent aggregation. | Can sequester the compound, reducing its effective free concentration. |
| Cyclodextrins (e.g., HP-β-CD) | 1-10 mM | Forms inclusion complexes, increasing aqueous solubility. | May alter compound pharmacology; can be cytotoxic at high concentrations. |
Protocol: Visual Solubility Assessment
-
Prepare your final assay buffer or cell culture medium.
-
In a clear microcentrifuge tube or well of a 96-well plate, add the same volume of your compound's DMSO stock that you would use in your experiment.
-
Add the assay buffer to reach the final desired concentration.
-
Mix well and let it sit at the experimental temperature (e.g., 37°C) for 30 minutes.
-
Visually inspect for cloudiness or precipitate against a dark background. A simple light scattering measurement on a plate reader can also quantify turbidity.
FAQ 2: My dose-response curve is extremely steep and looks non-stoichiometric. Could this be aggregation?
Answer: Yes, this is a hallmark of compound aggregation. Aggregates can act as promiscuous inhibitors by sequestering and denaturing target proteins, leading to a sudden, sharp increase in apparent inhibition at a critical concentration.
The Causality: Aggregates form when the compound concentration surpasses its solubility limit, creating colloidal particles. These particles present a large surface area that can non-specifically bind and denature proteins, an effect that is often sensitive to detergents like Triton X-100 or Tween-20.
Experimental Workflow: Diagnosing and Mitigating Aggregation
Below is a decision-making workflow to test for aggregation-based activity.
Caption: Workflow for selecting a viability assay and controlling for compound interference.
FAQ 4: I'm seeing an unexpected signal in my fluorescence-based assay. Could my quinoline be the cause?
Answer: Absolutely. The quinoline scaffold is a fluorophore. Many quinoline derivatives are inherently fluorescent and can cause significant background signal, especially if their excitation/emission spectra overlap with your assay's fluorophore.
Troubleshooting Steps:
-
Measure Compound's Intrinsic Fluorescence: In a cell-free or enzyme-free buffer, measure the fluorescence of your compound across a range of excitation and emission wavelengths to determine its spectral properties.
-
Run a "Compound Only" Control: In every fluorescence-based assay plate, include wells with only the buffer and your compound at the highest concentration tested. Subtract this background signal from your experimental wells.
-
Check for Quenching: Your compound could also be quenching the signal from your assay's reporter fluorophore. This can be tested by adding your compound to a known concentration of the fluorophore and observing if the signal decreases.
Section 3: Chemical Instability and Reactivity
The stability of your compound under experimental conditions is paramount for obtaining reliable data. Quinolines can be susceptible to degradation or reactivity that can alter their concentration or produce active metabolites.
FAQ 5: My results vary depending on when I run my assay after preparing the plates. Why?
Answer: This suggests your compound may be unstable in the assay medium. Two common culprits for quinoline derivatives are photoreactivity and metabolic instability.
The Causality:
-
Photoreactivity: The aromatic quinoline ring system can absorb UV and visible light, leading to photochemical degradation or rearrangement. [7][8]Standard laboratory lighting can be sufficient to cause this over several hours. [9][10]The degradation of Quinoline Yellow by light is a well-documented example. [11]* Metabolic Instability: If you are working with live cells, they can metabolize your compound over time, reducing its effective concentration or producing active (or inactive) metabolites that confound the results. [12]* Chemical Instability: Some quinoline derivatives may simply be unstable in aqueous buffer at 37°C, undergoing hydrolysis or other degradation pathways.
Protocol: Assessing Compound Stability
-
Prepare your compound in the final assay buffer or cell culture medium at the highest concentration to be tested.
-
Create Aliquots: Dispense the solution into multiple tubes.
-
Incubate under Experimental Conditions: Place the tubes under the exact conditions of your assay (e.g., 37°C, 5% CO₂, protected from or exposed to light).
-
Time Points: At various time points (e.g., 0, 2, 8, 24, 48 hours), remove an aliquot and freeze it immediately.
-
Analysis: Analyze the concentration of the parent compound in each aliquot using LC-MS (Liquid Chromatography-Mass Spectrometry). A decrease in the parent compound's peak area over time indicates instability.
Best Practices for Handling:
-
Protect from Light: Prepare stock solutions and assay plates in a darkened room or under yellow light. Wrap plates in foil during incubation.
-
Minimize Incubation Times: Use the shortest incubation time that provides a robust assay window.
-
Fresh Preparations: Always prepare fresh dilutions of your compound from a frozen DMSO stock immediately before each experiment.
Section 4: Off-Target Effects and Biological Complexity
Quinoline derivatives can exert their biological effects through numerous mechanisms, and assuming a single, specific target can be misleading. [3]
FAQ 6: My compound is supposed to be a specific kinase inhibitor, but I'm seeing signs of general cell stress, like apoptosis. What's going on?
Answer: Your compound may have off-target effects. The quinoline scaffold is known to interact with multiple biological targets. [3] The Causality: Common Off-Target Mechanisms
-
DNA Intercalation: The planar aromatic ring system of quinoline can intercalate between DNA base pairs, disrupting DNA replication and transcription, which can lead to apoptosis. [3][13]* Topoisomerase Inhibition: Some quinoline analogs function as topoisomerase inhibitors, similar to camptothecin, leading to DNA damage and cell death. [3][14]* Redox Cycling and ROS Production: Certain quinolines can undergo redox cycling, generating reactive oxygen species (ROS) that cause oxidative stress and trigger apoptosis. [3][14]* Metal Chelation: The nitrogen atom in the quinoline ring and nearby functional groups can chelate essential metal ions (e.g., Zn²⁺, Mg²⁺) that are cofactors for many enzymes, such as DNA gyrase or metalloproteinases, leading to non-specific inhibition. [15][16] Diagram: Potential Off-Target Mechanisms of Quinoline Derivatives
Caption: Plausible off-target mechanisms contributing to the cytotoxicity of quinoline derivatives.
Section 5: Specific Assay Troubleshooting - Caspase Activity Assays
When investigating apoptosis induced by quinoline compounds, caspase assays are a common choice. However, these assays also have potential pitfalls. [17]
FAQ 7: I'm not detecting cleaved caspase-3 in my Western blots after treating with my quinoline compound, even though I see cell death. Is the compound not inducing apoptosis?
Answer: Not necessarily. The absence of a cleaved caspase-3 signal can be due to several factors, ranging from technical issues to the specific apoptotic pathway being activated.
The Causality & Troubleshooting:
-
Timing is Critical: The appearance of cleaved caspases is a transient event. You may be missing the peak activation window. It is recommended to perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to find the optimal time point. [18]2. Protein Loading and Antibody Sensitivity: Cleaved caspases can be low-abundance proteins. Ensure you are loading sufficient total protein (50-100 µg per lane may be necessary) and using a high-quality, validated antibody. [18]3. Alternative Apoptotic Pathways: While caspase-3 is a key executioner caspase, some stimuli may activate other caspases (like caspase-7) more robustly, or even induce caspase-independent cell death.
-
Assay Interference: If using a luminogenic or fluorogenic caspase activity assay (e.g., Caspase-Glo®), you must perform the same cell-free interference controls described in Section 2. The DEVD peptide substrate could be cleaved by other proteases, or the compound could inhibit the reporter enzyme (e.g., luciferase). [19][20] Protocol: Optimizing Detection of Cleaved Caspase-3
-
Positive Control: Always include a positive control for apoptosis induction (e.g., staurosporine, etoposide) to ensure your cell system and detection reagents are working correctly.
-
Time-Course Experiment: Treat cells with your quinoline derivative and the positive control. Harvest cell lysates at multiple time points (e.g., 4, 8, 12, 24 hours).
-
Western Blot:
-
Run a 12-15% SDS-PAGE gel to resolve the small cleaved fragments.
-
Probe blots for both full-length (pro-caspase) and cleaved caspase-3. A decrease in the pro-caspase form can also indicate activation. [18] * Simultaneously probe for PARP cleavage, a downstream substrate of caspase-3 and -7, which often provides a more robust and persistent signal of apoptosis. [21]
-
References
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.
- Biological Activities of Quinoline Derivatives.
- Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review.
-
Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. [Link]
-
Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. MDPI. [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]
-
Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. PubMed. [Link]
-
Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β‑Hematin Inhibitors. National Institutes of Health. [Link]
-
PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. National Institutes of Health. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Publishing. [Link]
-
Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]
-
Cleaved caspases troubleshooting. ResearchGate. [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]
-
Metal chelations by quinoline active functionalities of their nuclear scaffold. ResearchGate. [Link]
-
Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Assay. ResearchGate. [Link]
-
Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. PubMed Central. [Link]
-
Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]
-
Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. National Institutes of Health. [Link]
-
Report on Recently (2017–20) Designed Quinoline‐Based Human Cancer Cell Growth Inhibitors. ResearchGate. [Link]
-
Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. ResearchGate. [Link]
-
ICH Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency. [Link]
-
Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors. PubMed. [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. [Link]
-
Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling. American Chemical Society. [Link]
-
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PubMed Central. [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
Caspase 3/7 Activity. Protocols.io. [Link]
-
Dealing with Reactive Metabolites in Drug Discovery. American Chemical Society. [Link]
-
Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI. [Link]
-
Photostability testing of pharmaceutical products. ResearchGate. [Link]
-
Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. MDPI. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
MTT assay. Wikipedia. [Link]
-
Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β‑Hematin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. acs.org [acs.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. promega.com [promega.com]
- 20. protocols.io [protocols.io]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of Quinolines
Welcome to the technical support guide for High-Performance Liquid Chromatography (HPLC) analysis of quinolines. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks for basic compounds like quinolines can be a significant challenge. Their unique chemical properties often lead to frustrating chromatographic issues such as peak tailing and fronting.
This guide is designed to provide you with not just solutions, but a foundational understanding of the chemical interactions at play. We will move from frequently asked questions to a systematic troubleshooting workflow, complete with detailed experimental protocols to help you diagnose and resolve poor peak shapes, ensuring the integrity and accuracy of your results.
Part 1: Frequently Asked Questions (FAQs) on Quinolines & Peak Asymmetry
This section addresses the most common questions researchers encounter when analyzing quinolines.
Q1: Why do my quinoline peaks show severe tailing?
Peak tailing is the most common issue when analyzing basic compounds on silica-based columns.[1] The primary cause is secondary retention mechanisms, where the analyte interacts with the stationary phase in more than one way.[1]
-
Causality - Silanol Interactions: Standard reversed-phase columns are packed with silica particles. The surface of this silica naturally contains acidic silanol groups (Si-OH).[2] Quinolines are basic compounds, meaning they can become protonated (positively charged) depending on the mobile phase pH.[3] This creates a strong, undesirable electrostatic interaction between the positively charged quinoline and the negatively charged, ionized silanol groups.[1][4] This strong interaction holds some analyte molecules back, causing them to elute later than the main band, resulting in a "tail".[1] This effect is most pronounced at a mid-range pH where both the analyte is protonated and the silanols are ionized.[1]
Q2: My quinoline peak is fronting, not tailing. What's happening?
Peak fronting, where the leading edge of the peak is sloped, is less common than tailing but indicates a different set of problems.[5]
-
Causality - Column Overload & Solvent Effects: The most frequent cause of peak fronting is mass overload.[6] Essentially, you are injecting a higher concentration of the analyte than the stationary phase can handle at its inlet. The "excess" molecules cannot interact with the stationary phase, so they travel down the column faster, eluting earlier and creating a front.[6] Another common cause is injecting the sample in a solvent that is significantly stronger (more organic content in reversed-phase) than your mobile phase.[7] This destabilizes the initial analyte band on the column, leading to premature elution and a fronted peak shape.[7]
Q3: I've tried adjusting my mobile phase pH, but the peak shape is still poor. Could metal contamination be the issue?
Yes, this is a highly probable and often overlooked cause.
-
Causality - Metal Chelation: Quinolines are effective metal-chelating agents.[8][9] Trace metal ions (e.g., iron, titanium) can be present as impurities in the silica packing material, on the surface of stainless steel frits, or can even leach from system components.[10][11] Your quinoline analyte can form complexes with these metal ions, creating another secondary interaction that leads to significant peak tailing and broadening.[10]
Part 2: A Systematic Guide to Troubleshooting
Use the following workflow to methodically diagnose the root cause of your poor peak shape.
Troubleshooting Workflow Diagram
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// Nodes start [label="Poor Peak Shape\n(Tailing or Fronting)", fillcolor="#FBBC05", fontcolor="#202124"];
// Peak Shape Types tailing [label="Symptom: Peak Tailing\n(As > 1.2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; fronting [label="Symptom: Peak Fronting\n(As < 0.8)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Causes for Tailing silanol [label="Cause 1: Silanol Interaction\n(Analyte is Basic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; metal [label="Cause 2: Metal Chelation\n(Analyte is a Chelator)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; column_fail_t [label="Cause 3: Column Degradation\n(Bed Deformation, Contamination)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Causes for Fronting overload [label="Cause 1: Mass Overload\n(High Concentration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solvent [label="Cause 2: Solvent Mismatch\n(Sample Solvent > Mobile Phase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; column_fail_f [label="Cause 3: Column Failure\n(Void/Channeling at Inlet)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Solutions solution_silanol [label="Solution:\n1. Lower Mobile Phase pH (< 3.5)\n2. Add Competitive Base (e.g., TEA)\n3. Use High-Purity/Inert Column", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_metal [label="Solution:\n1. Add Chelating Agent (e.g., EDTA)\n2. Use Metal-Free or PEEK System\n3. Use High-Purity Column", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_column_t [label="Solution:\n1. Wash Column with Strong Solvent\n2. Replace Column", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_overload [label="Solution:\n1. Dilute Sample\n2. Reduce Injection Volume", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_solvent [label="Solution:\n1. Dissolve Sample in Mobile Phase\n2. Match Sample Solvent Strength to Initial MP", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_column_f [label="Solution:\n1. Reverse Flush Column (if permitted)\n2. Replace Column", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections start -> tailing; start -> fronting;
tailing -> silanol; tailing -> metal; tailing -> column_fail_t;
fronting -> overload; fronting -> solvent; fronting -> column_fail_f;
silanol -> solution_silanol; metal -> solution_metal; column_fail_t -> solution_column_t;
overload -> solution_overload; solvent -> solution_solvent; column_fail_f -> solution_column_f; } end_dot Caption: A logical workflow for troubleshooting poor peak shape in quinoline analysis.
Part 3: Detailed Experimental Protocols
Here are step-by-step protocols for addressing the most common causes of poor peak shape for quinolines.
Protocol 1: Mobile Phase Optimization to Mitigate Silanol Interactions
The goal is to control the ionization state of both the quinoline analyte and the silica surface silanols.[12]
-
Establish a Baseline: Run your current method and record the tailing factor and retention time.
-
pH Adjustment (Low pH Approach):
-
Prepare the aqueous portion of your mobile phase.
-
Adjust the pH to between 2.5 and 3.0 using an acid like formic acid, phosphoric acid, or trifluoroacetic acid (TFA).[13] A pH in this range ensures the silanol groups are fully protonated (neutral), minimizing secondary ionic interactions.[1]
-
Rationale: At a pH well below the pKa of the silanol groups (~3.5-4.5), their ionization is suppressed, removing the primary site for secondary ionic interactions with the protonated basic analyte.
-
Mix the pH-adjusted aqueous phase with the organic modifier (e.g., acetonitrile, methanol).
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting.
-
-
Incorporate a Competitive Base Additive:
-
If low pH is insufficient or undesirable, add a small amount of a competitive base like Triethylamine (TEA) to your mobile phase (typically 0.05-0.1%).[3]
-
Rationale: TEA is a small basic molecule that will preferentially interact with the active silanol sites, effectively "masking" them from the larger quinoline analyte.[3] This reduces the opportunity for secondary retention.
-
-
Evaluate and Refine: Inject your sample and compare the peak shape to the baseline. You should observe a significant reduction in tailing. Adjust the concentration of the additive or the exact pH to optimize the peak shape and retention time.
Protocol 2: Diagnosing and Mitigating Metal Chelation Effects
This protocol helps determine if metal chelation is the source of your peak tailing.
-
Prepare a Diagnostic Mobile Phase: To the aqueous portion of your optimized mobile phase from Protocol 1, add a small concentration of a strong chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), typically 0.1-0.5 mM.
-
System/Column Passivation: Before analysis, flush the entire HPLC system (including the column) with this EDTA-containing mobile phase for an extended period (e.g., 1-2 hours) at a low flow rate.
-
Rationale: EDTA is a powerful chelator that will bind to and "strip" active metal ion contaminants from the system and column surfaces, effectively passivating them.[10]
-
-
Analysis: Inject your quinoline standard.
-
Diagnosis: If you observe a dramatic improvement in peak shape (reduced tailing, increased peak height), it is a strong confirmation that metal chelation was a significant contributor to the poor chromatography.[10]
-
Long-Term Solution: For routine analysis, you can either continue to add a small amount of EDTA to the mobile phase or, for a more permanent solution, switch to a metal-free or bio-inert HPLC system (with PEEK tubing and frits) and use a column certified for low metal content.[10]
Chemical Interaction Diagram
dot digraph "Chemical_Interactions" { graph [fontname="Arial", fontsize=12, splines=true]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
// Nodes quinoline [label="Quinolone Analyte\n(Basic, Protonated)", fillcolor="#FBBC05", fontcolor="#202124"]; silica [label="Silica Surface", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; silanol [label="Ionized Silanol Group\n(Si-O⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF", within=silica]; metal [label="Trace Metal Ion\n(e.g., Fe³⁺)", fillcolor="#EA4335", fontcolor="#FFFFFF", within=silica]; tailing [label="Peak Tailing", shape=septagon, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges quinoline -> silanol [label="Ionic Interaction", color="#4285F4"]; quinoline -> metal [label="Chelation", color="#4285F4"]; silanol -> tailing [label="causes"]; metal -> tailing [label="causes"]; } end_dot Caption: Unwanted interactions causing peak tailing for quinolines.
Part 4: Quick Reference Tables
Table 1: Mobile Phase Additives for Quinolines Analysis
| Additive | Typical Concentration | Mechanism of Action | Considerations |
| Formic Acid | 0.1% (v/v) | Lowers mobile phase pH to protonate silanol groups, reducing ionic interactions.[1] | Volatile and MS-compatible. Good general-purpose choice.[14] |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% (v/v) | Strong acid for pH control. Also acts as an ion-pairing agent, improving peak shape for bases. | Can cause ion suppression in mass spectrometry.[15] |
| Phosphoric Acid | Adjust to pH 2.5-3.0 | Lowers pH to suppress silanol activity.[13] | Non-volatile; NOT suitable for LC-MS analysis.[14] |
| Triethylamine (TEA) | 0.05 - 0.1% (v/v) | Competitive base that masks active silanol sites on the stationary phase.[3] | Can shorten column lifetime and is not MS-friendly. |
| Ammonium Buffers | 10-20 mM | Provides pH control to ensure method robustness.[14][16] | Use volatile buffers like ammonium formate or acetate for LC-MS.[14][17] |
| EDTA | 0.1 - 0.5 mM | Sacrificial chelating agent that binds to metal contaminants in the system.[10] | Used to diagnose and mitigate metal chelation issues. |
Table 2: HPLC Column Selection Guide for Quinolines
| Column Type | Key Feature | Best For... | Typical pH Range |
| High-Purity, End-Capped C18 | Low residual silanol activity due to high-purity silica and exhaustive end-capping.[16] | General-purpose analysis of basic compounds at low pH. | 2 - 8 |
| Polar-Embedded Phase | A polar group (e.g., amide, carbamate) is embedded in the alkyl chain near the silica surface.[16][18] | Shielding residual silanols, providing alternative selectivity and improved peak shape for bases.[16] | 2 - 8 |
| Hybrid Particle (Organic/Silica) | Silica particles that incorporate organic polymers, increasing stability. | High pH applications where quinolines are neutral, avoiding silanol interactions entirely. | 2 - 12+ |
| Polymeric Phase | Based entirely on an organic polymer (e.g., polystyrene-divinylbenzene). | Extreme pH conditions (high or low) where silica-based columns would degrade.[19] | 1 - 13 |
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Anthemidis, A., et al. (n.d.). Effect of the pH of the mobile phase on the separation efficiency of QN. ResearchGate. Retrieved from [Link]
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Bastos, E. L., et al. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. Retrieved from [Link]
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Mroczek, T., & Głowniak, K. (2000). TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations. ResearchGate. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of Biological Activity in 7-Chloroquinoline Analogues: A Guide for Drug Discovery Professionals
The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug chloroquine.[1] Its privileged structure has inspired the synthesis and evaluation of countless analogues, leading to the discovery of compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and antiviral properties.[2][3] This guide provides a comparative analysis of these activities, offering experimental data and methodological insights to inform future drug development endeavors.
Comparative Biological Activity of 7-Chloroquinoline Analogues
The versatility of the 7-chloroquinoline nucleus allows for molecular hybridization, a strategy that can enhance therapeutic efficacy, reduce effective doses, and potentially overcome drug resistance.[4] This section compares the performance of various analogues across key therapeutic areas.
The 7-chloro-4-aminoquinoline skeleton is considered essential for antimalarial activity.[5] The primary mechanism involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into an inert crystal, hemozoin. Chloroquine and its analogues are thought to bind to heme, preventing this polymerization and leading to a buildup of toxic heme that kills the parasite.[6]
Modifications to the core structure have been extensively explored to combat the rise of chloroquine-resistant Plasmodium falciparum strains.[5][7]
Table 1: Comparative In Vitro Antimalarial Activity of 7-Chloroquinoline Analogues
| Compound/Analogue | Target Strain | IC50 (µM) | Key Structural Features / Comments | Reference |
| Chloroquine | P. falciparum (various) | Varies (nM to µM range) | Benchmark 4-aminoquinoline | [7] |
| CQPA-26 | P. falciparum NF54 | 1.29 | 7-chloroquinolin-4-yl piperazine-1-yl acetamide derivative | |
| CQPPM-9 | P. falciparum NF54 | 1.42 | 4-((7-chloroquinolin-4-yl) piperazine-1-yl) pyrrolidin-2-yl) methanone derivative | |
| Click-Synthesized Derivative 9 | P. falciparum | < 50 | 1,2,3-triazole moiety introduced via click chemistry | [8] |
| Chloroquine-Isatin Hybrids | P. falciparum | Varies | Electron-withdrawing groups on the isatin ring enhance activity | [9] |
| Chloroquine–Chalcone Hybrids | P. falciparum | Varies | Electron-donating groups (e.g., -OCH3) at the para-position enhance activity | [9] |
IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Insight for Researchers: The data consistently shows that hybridization of the 7-chloroquinoline core with other pharmacophores, such as piperazine, triazole, isatin, or chalcone moieties, can yield potent antimalarial compounds.[7][9] Structure-activity relationship (SAR) studies reveal that both the nature of the linker and the electronic properties of the substituents play a crucial role in determining potency.[9]
Derivatives of the 7-chloroquinoline nucleus have shown significant potential as antitumor agents.[4] Their cytotoxic effects have been demonstrated across a wide range of cancer cell lines, including those from leukemia, lung, colon, breast, and bladder cancers.[10][11] Proposed mechanisms include the inhibition of protein kinases, disruption of cell growth factor receptor interactions, and induction of apoptosis.[4][11]
Table 2: Comparative In Vitro Anticancer Activity of 7-Chloroquinoline Analogues
| Compound/Analogue | Cancer Cell Line | GI50 / IC50 (µM) | Key Structural Features / Comments | Reference |
| MBHA/7-CQ Hybrid (Compound 14) | MCF-7 (Breast) | 4.60 | Morita-Baylis-Hillman adduct with an ortho-nitro group | [4] |
| 7-Chloroquinoline Hydrazones | NCI-60 Panel | Submicromolar GI50 | Active against 9 tumor types; SAR established | [10] |
| QTCA-1 | 5637 (Bladder) | Dose-dependent | 1,2,3-triazole-4-carboxamide; induces G0/G1 arrest and apoptosis | [11] |
| QTCA-4 | 5637 (Bladder) | Dose-dependent | Fluorinated 1,2,3-triazole-4-carboxamide; induces apoptosis | [11] |
| Benzimidazole Hybrid (12d) | HuT78 (T-cell lymphoma) | < 8 | Benzimidazole ring linked to 7-CQ; induces apoptosis | [12] |
GI50: 50% growth inhibition concentration.
Insight for Researchers: The hybridization strategy is also effective in oncology. 7-chloroquinoline hydrazones, for example, exhibit broad-spectrum cytotoxic activity.[10] Specific analogues, like the QTCA series, have been shown to induce cell cycle arrest and apoptosis, highlighting a targeted mechanism of action beyond simple cytotoxicity.[11]
The antiviral potential of quinoline analogues has gained significant attention, particularly in the context of emerging viral threats.[13] Chloroquine and hydroxychloroquine have demonstrated broad-spectrum in vitro activity against various coronaviruses, including SARS-CoV-1 and SARS-CoV-2.[14] The proposed mechanism often involves interference with viral entry at a post-attachment stage, potentially by inhibiting endosome acidification.[13][14]
Table 3: Comparative In Vitro Antiviral Activity of Quinoline Analogues
| Compound/Analogue | Virus | Cell Line | EC50 (µM) | Key Mechanistic Insight | Reference |
| Chloroquine | HCoV-OC43 | HEL | ~0.7 | Favorable selectivity index (165) | [14] |
| Hydroxychloroquine | Coronaviruses | Various | 0.12 - 12 | Inhibits viral entry and autophagy | [14] |
| Amodiaquine | Coronaviruses | Various | Potent | Broad anti-coronavirus activity | [14] |
| Ferroquine | Coronaviruses | Various | Potent | Broad anti-coronavirus activity | [14] |
| Mefloquine | Coronaviruses | Various | Potent | Associated with substantial cytotoxicity | [14] |
| 4-((7-chloroquinolin-4-yl)amino)phenol | SARS-CoV-2 | In silico | N/A | Designed as a potential Mpro inhibitor | [15] |
EC50: Half-maximal effective concentration, the concentration of a drug that gives half of the maximal response.
Insight for Researchers: While early clinical enthusiasm for chloroquine in treating COVID-19 waned, the in vitro data confirms the potent broad-spectrum anti-coronavirus activity of several quinoline analogues.[14] This scaffold remains a valuable starting point for developing new antiviral agents, perhaps through derivatives designed to target specific viral proteins like the main protease (Mpro).[15]
Key Experimental Methodologies
The reliability of comparative data hinges on the robustness of the experimental protocols used. Here, we detail a standard methodology for assessing in vitro anticancer activity.
This assay is a common method for determining cell density based on the measurement of cellular protein content.
Rationale: The SRB assay offers a simple, sensitive, and reproducible method for high-throughput screening of cytotoxic compounds. It is less prone to interference from compound color compared to metabolic assays like the MTT assay.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the 7-chloroquinoline analogues. Treat the cells with these various concentrations and incubate for a specified period (typically 48 or 72 hours).[16] Include a positive control (e.g., Doxorubicin) and a vehicle control (e.g., DMSO).
-
Cell Fixation: Gently aspirate the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[16]
-
Washing: Carefully wash the plates five times with slow-running tap water to remove TCA, media, and serum components.[16] Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[16]
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[16] Air dry again.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the optical density (OD) at approximately 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the GI50/IC50 value for each compound.
Visualizing Mechanisms and Workflows
Understanding the underlying mechanisms and experimental processes is critical for interpreting biological data.
The primary antimalarial action of 7-chloroquinoline analogues is the disruption of heme detoxification within the parasite.
Caption: Antimalarial mechanism of 7-chloroquinoline analogues.
The SRB assay follows a sequential, multi-step process to quantify cell viability after compound treatment.
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Conclusion and Future Directions
The 7-chloroquinoline scaffold remains a remarkably fertile ground for the development of novel therapeutic agents. The data clearly indicates that synthetic modifications and hybridization can yield analogues with potent and often specific biological activities against malaria, cancer, and various viruses. Future research should focus on optimizing these analogues to improve their selectivity, reduce toxicity, and overcome existing drug resistance mechanisms. Integrating computational methods, such as in silico screening and ADME predictions, can further accelerate the discovery of lead compounds with promising drug-like properties.[12][17]
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Bekhit, A. A., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Phosphorus, Sulfur, and Silicon and the Related Elements. Available from: [Link]
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Bekhit, A. A., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar. Available from: [Link]
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Sharma, K., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available from: [Link]
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N'Dri, A. N., et al. (2021). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules. Available from: [Link]
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Singh, P., et al. (2018). Antitubercular, Antimalarial Activity and Molecular Docking Study of New Synthesized 7-Chloroquinoline Derivatives. Journal of Heterocyclic Chemistry. Available from: [Link]
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Kathrada, F. (n.d.). The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite. Malaria Elimination Scientific Alliance (MESA). Available from: [Link]
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A Comparative Guide to the Anticancer Potential of Substituted Quinolines: Evaluating Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate in Context
Introduction: The Quinoline Scaffold in Oncology
The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including potent anticancer properties.[1] The versatility of the quinoline nucleus allows for substitutions at various positions, leading to a diverse array of derivatives that can interact with multiple biological targets implicated in cancer progression.[1] Mechanisms of action for anticancer quinolines are varied and include the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways that drive tumor growth and survival.[1]
This guide provides a comparative overview of the efficacy of known anticancer quinolines, establishing a framework for the evaluation of novel derivatives such as Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate. While direct experimental data on the anticancer activity of this specific compound is not yet publicly available, its structural features—notably the 7-chloro and 4-hydroxy substitutions—suggest a potential for significant cytotoxic effects based on the established structure-activity relationships of related quinoline analogs. This document will synthesize existing data on comparable compounds, detail the requisite experimental protocols for a thorough evaluation, and contextualize the potential mechanisms of action, thereby providing a valuable resource for researchers in oncology and drug discovery.
Comparative Efficacy of Known Anticancer Quinolines
The anticancer potency of quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the reported IC50 values for several notable anticancer quinolines, providing a benchmark for assessing the potential of novel compounds.
| Compound Class/Name | Cancer Cell Line(s) | IC50 (µM) | Noteworthy Mechanistic Insights | Reference(s) |
| 7-Chloroquinoline Derivatives | ||||
| 7-Chloroquinoline-1,2,3-triazoyl carboxamide (QTCA-1) | MDA-MB-231 (Triple-Negative Breast Cancer) | 19.91 - 20.60 | Induces apoptosis; high affinity for PARP-1, Src, and PI3K/mTOR. | [2] |
| 7-Chloro-4-aminoquinoline-benzimidazole hybrid (12d) | HuT78 (T-cell lymphoma) | 0.4 - 8 | Induces apoptosis and disrupts mitochondrial membrane potential. | [3] |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast Cancer) | 7.35 - 8.73 | Significant cytotoxicity compared to chloroquine. | [4] |
| 8-Hydroxyquinoline Derivatives | ||||
| 8-Hydroxy-2-quinolinecarbaldehyde (Compound 3) | Hep3B (Hepatocellular Carcinoma) | 6.25 | Abolished tumor growth in a xenograft model. | [5] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | M. tuberculosis (as a proxy for cytotoxicity) | 0.1 | Demonstrates high inhibitory potential. | [6] |
| 8-hydroxyquinoline platinum(II) derivative (YLN1) | MDA-MB-231 (Breast Cancer) | 5.49 | Induces senescence and apoptosis via DNA damage. | [7] |
| Other Notable Quinolines | ||||
| Quinoline-based urea derivative (Compound 17) | c-Met Kinase | 0.028 | Potent dual VEGFR-2/c-Met inhibitor. | [8] |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | MLLr leukemic cell lines | 7.2 (SIRT3 IC50) | Induces G0/G1 cell cycle arrest and differentiation. | [9] |
Proposed Mechanisms of Action for Quinoline Anticancer Agents
The diverse anticancer activities of quinoline derivatives stem from their ability to modulate various cellular processes and signaling pathways critical for cancer cell proliferation and survival.
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism by which many quinoline compounds exert their anticancer effects is through the induction of programmed cell death, or apoptosis, and by causing cell cycle arrest at various checkpoints.[1] For instance, certain 7-chloroquinoline derivatives have been shown to induce apoptosis in breast cancer and bladder cancer cells.[2][10] This is often accompanied by the disruption of the mitochondrial membrane potential and the activation of caspases. Furthermore, many quinoline derivatives can halt the cell cycle, preventing cancer cells from progressing through the necessary phases for division.[9] For example, some compounds have been observed to cause an accumulation of cells in the G0/G1 or G2/M phases of the cell cycle.[9][11]
Targeting Key Signaling Pathways
Quinoline derivatives have been identified as inhibitors of several key signaling pathways that are frequently dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Several quinoline-based compounds have demonstrated the ability to inhibit components of this pathway, leading to a reduction in tumor cell viability.[2]
-
MAPK/ERK Pathway: The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Inhibition of this pathway by quinoline derivatives can lead to decreased tumor growth.
Below are diagrams illustrating these key signaling pathways.
Caption: The PI3K/Akt/mTOR signaling pathway.
Caption: The MAPK/ERK signaling pathway.
Experimental Protocols for Efficacy Evaluation
To ascertain the anticancer efficacy of a novel compound like Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate, a series of standardized in vitro assays are essential. These protocols are designed to be self-validating through the inclusion of appropriate controls.
MTT Cell Viability Assay
This colorimetric assay is a fundamental first step to determine the cytotoxic effects of a compound on cancer cells.
Principle: The assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate and known anticancer quinolines (positive controls) in culture medium. Add the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and vehicle-only controls (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Caption: Workflow for the MTT Cell Viability Assay.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then incubate them with a solution containing PI and RNase A (to degrade RNA and ensure only DNA is stained) in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Conclusion and Future Directions
While the anticancer potential of Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate remains to be experimentally validated, its structural similarity to known bioactive quinolines provides a strong rationale for its investigation. The comprehensive in vitro screening detailed in this guide, beginning with cytotoxicity assays and followed by mechanistic studies into apoptosis and cell cycle arrest, will be crucial in elucidating its efficacy. Comparative analysis against established anticancer quinolines will provide a clear benchmark for its potential as a novel therapeutic agent. Further studies should also explore its effects on key oncogenic signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, to fully characterize its mechanism of action. The methodologies and comparative data presented herein offer a robust framework for the systematic evaluation of this and other novel quinoline derivatives, with the ultimate goal of identifying new and effective treatments for cancer.
References
- Chan, S. H., Chui, C. H., Chan, S. W., Kok, S. H. L., Chan, D., Tsoi, M. Y. T., ... & Tang, J. C. O. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS medicinal chemistry letters, 4(1), 1-6.
- Perin, N., Sedić, M., Kovač, A., Kraljević Pavelić, S., & Matijašić, M. (2020). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 25(21), 5099.
- Uzelac, L., Perin, N., Pavić, K., Kraljević Pavelić, S., & Sedić, M. (2021). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking. Molecules, 26(11), 3344.
- de Souza, A. C. C., de Faria, A. R., Collares, T., & Seixas, F. K. (2019). 7-Chloroquinoline-1, 2, 3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells.
- Baxendale, I. R., & Schotten, C. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13354-13371.
- Jain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Vaidya, A. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.
- El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2020). In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents. Anti-cancer agents in medicinal chemistry, 20(14), 1735-1748.
- de Souza, A. C. C., de Faria, A. R., Collares, T., & Seixas, F. K. (2017). Apoptosis induction by 7-chloroquinoline-1, 2, 3-triazoyl carboxamides in triple negative breast cancer cells. Biomedicine & Pharmacotherapy, 90, 705-712.
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- Mahdizadeh, H., Sharafi, A., & Zarghi, A. (2016). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Iranian journal of pharmaceutical research: IJPR, 15(3), 369.
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- (a) Effect of 7‐chloroquinoline derivatives 6 and 12 on apoptosis and...
- Qin, Q. P., Tan, M. X., & Zhou, Z. (2022). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum (ii) derivatives. Dalton Transactions, 51(25), 9649-9657.
- Wang, L., Zhang, Y., & Liu, X. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 864567.
- Wang, Y., Zhang, Y., & Liu, Z. (2022). A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis. Apoptosis, 27(7-8), 577-589.
- Kim, S. O., Lee, J. H., & Kwon, T. K. (2004). Methyl-beta-cyclodextrin inhibits cell growth and cell cycle arrest via a prostaglandin E (2) independent pathway. Experimental & molecular medicine, 36(2), 121-126.
- Nanjou, S., Fujii, N., & Arimori, S. (1983). Effect of an antitumor chelator, 2-(2-hydroxy-5-n-hexylphenyl)-8-quinolinol-4-carboxylic acid (HQ-II) on DNA synthesis, clonogenicity, and cell cycle progression of HeLa cells. Gan to kagaku ryoho. Cancer & chemotherapy, 10(12), 2533-2539.
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The Strategic Placement of a Methyl Group: A Comparative Guide to the Structure-Activity Relationship of 8-Methylquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of derivatives with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Among these, the strategic substitution on the quinoline ring plays a pivotal role in modulating pharmacological efficacy. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 8-methylquinoline derivatives, offering a comparative perspective on how the seemingly simple placement of a methyl group at the 8th position can significantly influence biological outcomes.
The 8-Methyl Advantage: A Case Study in Antifungal Potency
A significant body of research on quinoline derivatives has focused on the 8-hydroxyquinoline scaffold, valued for its metal-chelating properties.[2][3][4] However, recent studies have highlighted the unique contributions of other substituents at the 8-position. A compelling example is found in the comparison of antifungal activities of various substituted quinoline-based hydroxyimidazolium hybrids.
A study comparing the antifungal potency of a 6-methylquinoline derivative, an 8-methylquinoline derivative, and a 7-chloroquinoline derivative revealed a noteworthy SAR trend. The results demonstrated that the position of the methyl group is a critical determinant of antifungal efficacy. Specifically, the 8-methylquinoline derivative exhibited a significant increase in antifungal potency against Cryptococcus neoformans when compared to its 6-methyl counterpart.[5]
Comparative Antifungal Activity:
| Compound ID | Quinoline Substitution | MIC (µg/mL) against C. neoformans |
| Hybrid 7b | 6-Methyl | > 62.5 |
| Hybrid 7c | 8-Methyl | 15.6 |
| Hybrid 7d | 7-Chloro | 15.6 |
Data sourced from a study on quinoline-based hydroxyimidazolium hybrids.[5]
This data underscores the positive influence of the methyl group at the C-8 position on antifungal activity. While the 7-chloro derivative also showed comparable activity, the enhanced potency of the 8-methyl analog over the 6-methyl analog points to a specific spatial and electronic contribution of the methyl group at this particular position.[5]
Experimental Protocol: Antifungal Susceptibility Testing
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of antimicrobial agents. The following is a standardized protocol for assessing the antifungal activity of 8-methylquinoline derivatives.
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a fungal strain.
Materials:
-
Test compounds (8-methylquinoline derivatives)
-
Fungal strain (e.g., Cryptococcus neoformans)
-
Sabouraud Dextrose Broth (SDB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Harvest the fungal colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute the standardized suspension 1:100 in SDB to obtain the final inoculum concentration.
-
-
Preparation of Test Compounds:
-
Dissolve the 8-methylquinoline derivatives in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Perform serial two-fold dilutions of the stock solution in SDB in the 96-well microtiter plates to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted test compound.
-
Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the absorbance can be read using a spectrophotometer at a wavelength of 600 nm. The MIC is the concentration that shows a significant reduction in absorbance compared to the positive control.
-
Visualizing the Structure-Activity Relationship
The following diagram illustrates the key takeaway from the comparative antifungal activity data, emphasizing the importance of the substituent's position on the quinoline ring.
Sources
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Quinoline Compound Characterization
Introduction: The Analytical Imperative for Quinoline Compounds
Quinoline and its derivatives represent a cornerstone scaffold in medicinal chemistry and materials science. Their diverse biological activities, ranging from anti-malarial to anti-cancer properties, necessitate rigorous analytical characterization to ensure identity, purity, and quantity.[1] In a regulated environment, particularly in drug development, no single analytical method is an island. The principle of analytical cross-validation—the process of verifying that a validated method produces consistent and reliable results across different techniques, laboratories, or instruments—is paramount for data integrity and regulatory compliance.[2][3]
This guide provides an in-depth comparison of orthogonal analytical techniques for quinoline characterization and presents a framework for their cross-validation. We will move beyond simply listing protocols to explain the underlying scientific rationale, ensuring that the methodologies are not just followed, but understood. This approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which emphasize that a validated analytical procedure's objective is to demonstrate its fitness for the intended purpose.[4][5][6][7]
Pillar 1: Orthogonal Techniques for a Complete Picture
A robust characterization of a quinoline compound relies on combining techniques that measure different physicochemical properties. This orthogonality ensures that one method's potential blind spots are covered by another's strengths.
-
Chromatographic Techniques (Separation & Quantification): These are the workhorses for purity assessment and quantification.
-
High-Performance Liquid Chromatography (HPLC): Ideal for non-volatile and thermally labile quinoline derivatives.[8] Its versatility in column chemistry and mobile phases allows for fine-tuning separations. A reverse-phase C18 column is often the starting point due to the aromatic nature of the quinoline ring.[9]
-
Gas Chromatography (GC): Best suited for volatile and thermally stable quinoline compounds.[8][10] When coupled with a mass spectrometer (GC-MS), it provides exceptional sensitivity and specificity for identifying impurities.[11]
-
-
Spectroscopic Techniques (Identification & Structural Elucidation):
-
Mass Spectrometry (MS): Provides critical information on molecular weight and fragmentation patterns, which act as a molecular fingerprint for identification.[12][13] Ionization techniques like Electrospray Ionization (ESI) are gentle and ideal for generating protonated molecules ([M+H]+) in LC-MS, while Electron Ionization (EI) used in GC-MS provides reproducible, library-searchable fragmentation patterns.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for unambiguous structural elucidation.[1][14] 1D (¹H, ¹³C) and 2D (COSY, HMBC) NMR experiments map the precise connectivity of atoms, confirming the quinoline scaffold and the position of substituents.[15][16]
-
UV-Vis Spectroscopy: A straightforward and robust technique for quantification, based on the principle that the quinoline ring system absorbs light in the UV spectrum.[17][18][19] It is often used as a detector for HPLC.
-
The relationship between these techniques in achieving a full characterization is illustrated below.
Caption: Orthogonal techniques provide complementary data for full characterization.
Pillar 2: The Cross-Validation Workflow in Practice
Cross-validation is performed to ensure that two distinct methods yield comparable results for the same analyte.[20] This is critical when, for example, a rapid HPLC-UV method for quality control is developed to replace a more complex, time-consuming GC-MS method used during initial research. The objective is to demonstrate that the new method is "fit for purpose" and produces equivalent data.
The workflow involves analyzing the same set of samples, including quality controls (QCs) at low, medium, and high concentrations, with both the established ("reference") method and the new ("test") method.
Caption: A typical workflow for the cross-validation of two analytical methods.
Pillar 3: Experimental Protocols & Data Comparison
Here we provide detailed, self-validating protocols for the quantification of a hypothetical quinoline derivative (Compound Q) and the subsequent cross-validation.
Protocol 1: Reference Method - GC-MS for Compound Q
-
Rationale: This method provides high selectivity and sensitivity, making it an excellent reference standard. EI fragmentation allows for definitive identification of Compound Q and any volatile impurities.[10][12]
-
Instrumentation: Gas chromatograph with a mass selective detector.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Sample Preparation:
-
Accurately weigh 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with Toluene.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) and QCs (e.g., 3, 30, 80 µg/mL) in Toluene.
-
-
GC-MS Conditions:
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C
-
Ion Source: EI, 70 eV, 230 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) using a quantifier ion and two qualifier ions specific to Compound Q.
-
-
System Suitability Test (SST):
-
Inject the mid-level calibration standard five times.
-
The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%.[21]
-
The signal-to-noise ratio for the lowest standard must be ≥ 10.
-
-
Acceptance Criteria: The calibration curve must have a correlation coefficient (r²) ≥ 0.995. QC samples must be within ±15% of their nominal value.
Protocol 2: Test Method - HPLC-UV for Compound Q
-
Rationale: This method is often faster and more suitable for high-throughput QC environments, especially if Compound Q is not highly volatile or is thermally sensitive.[9][22][23]
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm).
-
Sample Preparation:
-
Accurately weigh 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Prepare calibration standards and QCs as described for the GC-MS method, using the 50:50 Acetonitrile:Water diluent.
-
-
HPLC Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 289 nm (or the λmax of Compound Q).[9]
-
-
System Suitability Test (SST):
-
Inject the mid-level standard five times.
-
RSD of retention time must be ≤ 1.0% and RSD of peak area must be ≤ 2.0%.[21]
-
Theoretical plates > 2000; Tailing factor ≤ 2.0.
-
-
Acceptance Criteria: The calibration curve must have r² ≥ 0.995. QC samples must be within ±15% of their nominal value.
Cross-Validation Data Comparison
Analyze a minimum of three independent batches of Compound Q, each in triplicate, using both validated methods.
Table 1: Comparison of Method Performance Characteristics
| Parameter | GC-MS (Reference Method) | HPLC-UV (Test Method) | Rationale for Choice |
| Principle | Separation by volatility & polarity | Separation by hydrophobicity | Orthogonal separation mechanisms provide higher confidence. |
| Specificity | High (based on mass fragmentation) | Moderate (based on retention time & UV) | MS is inherently more specific than UV detection. |
| Sensitivity (LOQ) | ~1 µg/mL | ~2 µg/mL | GC-MS is often more sensitive for amenable compounds.[11] |
| Run Time | ~15 minutes | ~15 minutes | Comparable for this example. HPLC can be faster.[22] |
| Sample Throughput | Lower | Higher | HPLC is generally better suited for automation and high throughput. |
| Analyte Suitability | Volatile, thermally stable | Non-volatile, thermally labile | The key deciding factor between GC and HPLC.[8] |
Table 2: Hypothetical Cross-Validation Results for Compound Q Purity (%)
| Sample ID | GC-MS Result (%) | HPLC-UV Result (%) | % Difference |
| Batch 1, Rep 1 | 99.52 | 99.45 | -0.07 |
| Batch 1, Rep 2 | 99.48 | 99.55 | +0.07 |
| Batch 1, Rep 3 | 99.55 | 99.60 | +0.05 |
| Batch 1 Mean | 99.52 | 99.53 | +0.01 |
| Batch 2, Rep 1 | 99.61 | 99.70 | +0.09 |
| Batch 2, Rep 2 | 99.58 | 99.65 | +0.07 |
| Batch 2, Rep 3 | 99.63 | 99.59 | -0.04 |
| Batch 2 Mean | 99.61 | 99.65 | +0.04 |
| Batch 3, Rep 1 | 99.39 | 99.30 | -0.09 |
| Batch 3, Rep 2 | 99.42 | 99.48 | +0.06 |
| Batch 3, Rep 3 | 99.45 | 99.37 | -0.08 |
| Batch 3 Mean | 99.42 | 99.38 | -0.04 |
| Overall Mean | 99.52 | 99.52 | 0.00 |
-
Acceptance Criterion: The mean results from the two methods should not differ by more than 2.0%. In this case, the data is highly comparable, demonstrating the successful cross-validation of the HPLC-UV method.
Conclusion
The cross-validation of analytical techniques is a non-negotiable component of robust drug development and quality control. By employing orthogonal methods—such as the high-specificity GC-MS and the high-throughput HPLC-UV—and systematically comparing their outputs, scientists can build a comprehensive and unimpeachable data package for the characterization of quinoline compounds. This guide provides the strategic framework, practical protocols, and scientific rationale necessary to design and execute a successful cross-validation study, ensuring that the analytical data generated is accurate, reliable, and defensible.
References
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- Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. (2025). Unknown Source.
- Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. (n.d.). Oriental Journal of Chemistry.
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- HPLC vs GC: What Sets These Methods Apart. (2025). Phenomenex.
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- Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids
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- Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell.
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A Senior Application Scientist's Guide to Evaluating Novel Kinase Inhibitors: A Comparative Analysis of Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in the development of kinase inhibitors, forming the backbone of numerous FDA-approved drugs.[1] This guide provides a comparative framework for evaluating novel quinoline-based compounds, using the hypothetical molecule Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate as a central case study. As direct experimental data for this specific molecule is not publicly available, we will analyze its structural features in the context of established structure-activity relationships (SAR) and compare its potential inhibitory profile against well-characterized, clinically relevant kinase inhibitors: Lapatinib (a quinazoline-based EGFR/HER2 inhibitor), Sunitinib (a multi-targeted receptor tyrosine kinase inhibitor), and Dasatinib (a potent BCR-Abl/Src inhibitor).[2][3][4] This guide establishes a workflow for characterization, from initial structural assessment to detailed biochemical and cellular assays, providing the essential protocols and rationale required to profile a new chemical entity.
The Quinoline Scaffold: A Privileged Structure in Kinase Inhibition
The quinoline ring system, a fusion of a benzene and pyridine ring, is a versatile scaffold in medicinal chemistry. Its rigid, planar structure and the presence of a hydrogen-bond-accepting nitrogen atom make it an ideal anchor for binding within the ATP pocket of various protein kinases.[5] Dozens of quinoline derivatives have been developed as potent inhibitors of kinases implicated in cancer signaling pathways.[1]
Structural Analysis of the Subject Compound
Let's deconstruct Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate .
-
4-Hydroxyquinoline Core: This is a critical feature. The 4-hydroxy group, often in tautomeric equilibrium with a 4-quinolone, is a known "hinge-binder." It can form crucial hydrogen bonds with the backbone amide residues of the kinase hinge region, the flexible loop connecting the N- and C-lobes of the kinase domain. This interaction is a primary determinant of binding affinity for many ATP-competitive inhibitors.
-
7-Chloro Substitution: The chlorine atom at position 7 is a lipophilic, electron-withdrawing group. Such substitutions can significantly influence potency and selectivity by interacting with hydrophobic pockets within the ATP-binding site. Its placement can enhance van der Waals interactions and modulate the electronics of the ring system.
-
8-Methyl Substitution: The methyl group at position 8 is a small, hydrophobic group. Its proximity to the hinge-binding region could either provide beneficial hydrophobic interactions or create steric hindrance, depending on the specific topology of the target kinase's active site.
-
2-Carboxylate Group: The methyl carboxylate group at position 2 is a potential point for further chemical modification (solubilizing groups, linkers for probes, etc.) and will influence the compound's polarity and pharmacokinetic properties.
Structural Comparison with Established Inhibitors
A direct comparison with Lapatinib, which contains a related 4-anilinoquinazoline core, is instructive.[6] While not a quinoline, the quinazoline scaffold shares the fused heterocyclic ring system that interacts with the kinase hinge. The key difference is that Lapatinib's potency is driven by a large, substituted aniline group at the 4-position, which extends deep into a hydrophobic pocket of the EGFR/HER2 kinases.[7] Our subject compound lacks this extensive moiety, suggesting it would likely have a different kinase selectivity profile.
Caption: ATP-competitive inhibition mechanism.
To validate the activity and mechanism of a novel compound like our subject, a series of rigorous experiments are required. Below are foundational protocols.
Experiment 1: In Vitro Kinase Assay for IC50 Determination
Objective: To determine the concentration of the inhibitor required to reduce kinase activity by 50% in a purified, cell-free system. The ADP-Glo™ Kinase Assay is a common, robust method. [8] Principle: This assay measures the amount of ADP produced during a kinase reaction. [9]Kinase activity is proportional to ADP production. The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. [10]The signal is inversely proportional to the inhibitor's potency.
Detailed Protocol (ADP-Glo™ Kinase Assay):
-
Kinase Reaction Setup: In a 384-well plate, combine the kinase buffer, the specific kinase of interest (e.g., purified EGFR), and the substrate peptide.
-
Compound Addition: Add the subject compound across a range of concentrations (e.g., 10-point serial dilution from 100 µM to 1 pM). Include DMSO-only wells as a negative control (100% activity) and a no-enzyme well as a background control.
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
First Step - ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any unused ATP. Incubate for 40 minutes at room temperature. [11]5. Second Step - ADP Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides the luciferase/luciferin for the detection reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the high (DMSO) and low (no enzyme) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.
Caption: Workflow for IC50 determination.
Experiment 2: Cellular Target Engagement & Downstream Signaling
Objective: To confirm that the inhibitor can enter live cells, bind to its intended target, and inhibit the downstream signaling pathway. Western blotting for phosphorylated proteins is a standard method for this. [12] Principle: If our compound inhibits EGFR, it should decrease the autophosphorylation of EGFR at specific tyrosine residues (e.g., Tyr1068) upon stimulation with EGF ligand. [13]This inhibition should also lead to a decrease in the phosphorylation of downstream effectors like AKT. By comparing the levels of phosphorylated protein to the total amount of that protein, we can quantify the inhibitor's effect. [14] Detailed Protocol (Western Blot for Phospho-EGFR):
-
Cell Culture and Treatment: Plate cells that overexpress EGFR (e.g., A431 cells). Starve the cells overnight to reduce basal signaling.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of the subject compound (and controls like Lapatinib) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 10 minutes) to induce EGFR phosphorylation.
-
Cell Lysis: Immediately wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state. 5. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane. 7. Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding. Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-EGFR (e.g., p-EGFR Y1068). [15]8. Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imager.
-
Stripping and Re-probing: To normalize for protein loading, the same blot can be stripped and re-probed with an antibody for total EGFR and a loading control like β-actin.
A more advanced, quantitative method for measuring intracellular target binding is the NanoBRET™ Target Engagement Assay, which measures compound binding in real-time in living cells through bioluminescence resonance energy transfer.[16][17][18]
Summary and Future Directions
This guide outlines a systematic approach to the initial evaluation of a novel quinoline-based kinase inhibitor, using Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate as a model.
-
Structural analysis against known inhibitors provides a strong hypothesis for potential targets and mechanism of action.
-
Comparative profiling using in vitro kinase assays is essential to quantify potency and establish the selectivity profile against established drugs.
-
Cell-based assays are critical to validate that the compound is cell-permeable and engages its target in a biological context, leading to the desired downstream effect.
The hypothetical profile of our subject compound suggests it could be a promising starting point for a selective inhibitor of EGFR and VEGFR2. The next steps in its development would include comprehensive kinome-wide selectivity screening (e.g., KINOMEscan®), ADME/Tox profiling to assess its drug-like properties, and ultimately, evaluation in preclinical cancer models to determine in vivo efficacy. This structured, data-driven approach is fundamental to navigating the complex but rewarding path of kinase inhibitor drug discovery.
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Experimental IC50 values (μM) of free dasatinib and SMA-dasatinib... ResearchGate. Available at: [Link]
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Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Available at: [Link]
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Structure activity relationships of quinoline-containing c-Met inhibitors. PubMed. Available at: [Link]
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Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Available at: [Link]
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Activity of pazopanib, sunitinib, and sorafenib against purified kinases. ResearchGate. Available at: [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]
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IC50 graphic of Dasatinib in K562 cancer cells compared with untreated... ResearchGate. Available at: [Link]
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Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]
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Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity. PubMed. Available at: [Link]
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I want to capture the phosphorylation of my protein of interest from a cell .For that what is the best way ? western blotting or ELISA?. ResearchGate. Available at: [Link]
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NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. Available at: [Link]
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Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). ResearchGate. Available at: [Link]
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Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Protocols.io. Available at: [Link]
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Quinoline antimalarials: mechanisms of action and resistance. PubMed. Available at: [Link]
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Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50?. PMC - NIH. Available at: [Link]
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Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials. PMC - PubMed Central. Available at: [Link]
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Quinoline as a privileged scaffold in cancer drug discovery. PubMed. Available at: [Link]
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Annotation of FDA Label for lapatinib and ERBB2, ESR1, ESR2, PGR. ClinPGx. Available at: [Link]
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7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593. PubChem. Available at: [Link]
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Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. MESA. Available at: [Link]
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7-chloro-4-(phenylselanyl) quinoline (4-PSQ) modulates biochemical and behavioral adaptations during the early developmental stage of a post-traumatic stress disorder (PTSD) model in mice. PubMed. Available at: [Link]
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Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Scite.ai. Available at: [Link]
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Navigating the Labyrinth: A Comparative Guide to In Silico ADME and Toxicity Prediction for Novel Quinoline Compounds
For Immediate Release
The Imperative of Early ADME/Tox Assessment in Quinoline Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs. However, the journey from a novel quinoline derivative to a viable drug candidate is fraught with challenges. Many promising compounds with excellent in vitro efficacy falter in later stages of development due to undesirable pharmacokinetic properties or toxicity issues[1][2]. Late-stage failures are not only costly but also represent a significant loss of time and resources. In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction has emerged as an indispensable tool to mitigate these risks by providing early-stage insights into a compound's likely behavior in the human body[2]. By flagging potential liabilities before significant investment is made, computational screening allows researchers to prioritize compounds with a higher probability of success.
A Comparative Look at Freely Available In Silico ADME/Tox Prediction Tools
A plethora of computational tools are available to researchers, ranging from commercial software suites to freely accessible web servers. For the purpose of this guide, we will focus on two widely used and validated free tools: SwissADME and pkCSM . The choice of these platforms is based on their comprehensive prediction capabilities, user-friendly interfaces, and their frequent citation in peer-reviewed literature for the analysis of heterocyclic compounds, including quinolines[3][4][5][6][7].
Key Predictive Parameters and Their Significance
Before delving into a comparison, it is crucial to understand the key ADME/Tox parameters these tools predict and their implications for drug development:
-
Absorption: Predicts the extent to which a compound is absorbed from the gastrointestinal tract into the bloodstream. Key parameters include Human Intestinal Absorption (HIA) and Caco-2 cell permeability.
-
Distribution: Relates to how a drug distributes throughout the various tissues and organs in the body. Important predictors include Blood-Brain Barrier (BBB) permeability and plasma protein binding.
-
Metabolism: Concerns the biotransformation of a drug by enzymes, primarily the Cytochrome P450 (CYP) family. Inhibition or induction of CYP enzymes can lead to drug-drug interactions.
-
Excretion: Describes the elimination of the drug and its metabolites from the body.
-
Toxicity: Predicts the potential for a compound to cause adverse effects, such as hepatotoxicity (liver damage), cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and carcinogenicity.
Performance Comparison: SwissADME vs. pkCSM for Quinoline-like Scaffolds
| Feature | SwissADME | pkCSM | Key Considerations for Quinoline Compounds |
| User Interface | Intuitive graphical output ("Bioavailability Radar") for rapid assessment of drug-likeness. | Provides detailed numerical predictions for a wide range of parameters. | Both are user-friendly, but SwissADME's visual aids can be particularly helpful for initial screening of large batches of compounds. |
| Absorption Prediction | Predicts GI absorption (High/Low) and Caco-2 permeability (Yes/No). | Quantitatively predicts Caco-2 permeability (logPapp) and Human Intestinal Absorption (%). | pkCSM's quantitative predictions for HIA can offer more nuanced insights for lead optimization. |
| Metabolism Prediction | Predicts inhibitors of major CYP isoforms (CYP1A2, 2C19, 2C9, 2D6, 3A4). | Predicts whether a compound is a substrate or inhibitor of major CYP isoforms. | Both are valuable for flagging potential drug-drug interactions, a known concern for some quinoline-based drugs. |
| Toxicity Prediction | Does not provide direct toxicity predictions. Focuses on physicochemical properties and drug-likeness. | Offers a broader range of toxicity predictions, including AMES toxicity, hERG I inhibition, hepatotoxicity, and skin sensitization. | pkCSM is the more comprehensive tool for early toxicity assessment of novel quinoline derivatives. |
| Experimental Validation | The underlying models are built on and validated against large datasets of experimental data. | Similarly, its predictive models are derived from and validated against experimental data. | Studies on quinoline derivatives have utilized both platforms, suggesting their general applicability to this chemical class[4][5][6]. However, the predictive accuracy for a specific novel quinoline may vary. |
Expert Insight: While both tools are powerful, a tiered approach is often most effective. SwissADME can be used for an initial, rapid screening of a library of novel quinoline compounds to filter for drug-like properties. Promising candidates can then be subjected to a more in-depth analysis using pkCSM to obtain quantitative predictions for ADME parameters and a comprehensive toxicity profile. It is crucial to remember that these are predictive models, and their outputs should be treated as hypotheses to be tested experimentally.
Experimental Workflow for In Silico ADME/Tox Prediction of a Novel Quinoline Compound
To illustrate the practical application of these tools, we will outline a step-by-step workflow for the in silico analysis of a hypothetical novel quinoline compound.
Caption: A streamlined workflow for the in silico ADME and toxicity prediction of novel quinoline compounds.
Step-by-Step Methodology
-
Structure Preparation: Obtain the 2D structure or SMILES (Simplified Molecular Input Line Entry System) string of the novel quinoline compound.
-
Initial Screening with SwissADME:
-
Navigate to the SwissADME web server.
-
Input the SMILES string or draw the structure of the compound.
-
Run the prediction.
-
Analyze the "Bioavailability Radar" to quickly assess the drug-likeness of the compound.
-
Review the physicochemical properties and Lipinski's rule of five violations. Compounds with favorable drug-like properties are prioritized.
-
-
Detailed ADME/Tox Analysis with pkCSM:
-
Access the pkCSM web server.
-
Input the SMILES string of the prioritized quinoline compound.
-
Run the prediction for all available ADME and toxicity parameters.
-
Carefully examine the quantitative predictions for absorption, distribution, and metabolism.
-
Pay close attention to the toxicity predictions, particularly for hepatotoxicity and hERG inhibition, which can be significant concerns for nitrogen-containing heterocycles.
-
-
Data Interpretation and Prioritization:
-
Compile the prediction data from both platforms into a summary table.
-
Compare the predicted profile of the novel compound with that of a known, clinically successful quinoline drug (e.g., Chloroquine) to provide context.
-
Identify any potential liabilities (e.g., poor oral absorption, predicted toxicity).
-
Based on the comprehensive in silico profile, prioritize the most promising candidates for chemical synthesis and subsequent in vitro experimental validation.
-
The Critical Role of Experimental Validation
In silico predictions are a powerful guide, but they are not a substitute for experimental data. The ultimate confirmation of a compound's ADME/Tox profile must come from in vitro and in vivo studies. Studies have shown both correlations and discrepancies between in silico predictions and experimental results for quinoline derivatives, underscoring the importance of empirical validation[8][9][10]. For instance, a study on the acute toxicity of quinoline derivatives found that the experimental results were generally consistent with the predictions from quantitative structure-toxicity relationship (QSTR) models[8][9][10].
Recommended In Vitro Assays for Validating In Silico Predictions:
-
Solubility: Kinetic or thermodynamic solubility assays.
-
Permeability: Caco-2 or PAMPA assays to assess intestinal permeability.
-
Metabolic Stability: Incubation with liver microsomes or hepatocytes to determine the rate of metabolic clearance.
-
CYP Inhibition: In vitro assays using recombinant CYP enzymes to confirm inhibitory potential.
-
Toxicity: Cell-based assays to assess cytotoxicity, and specific assays for hERG inhibition and mutagenicity (e.g., Ames test).
Understanding the Metabolic Landscape of Quinolines
The metabolism of quinoline compounds is primarily mediated by cytochrome P450 enzymes in the liver. Understanding the specific CYPs involved is crucial for predicting drug-drug interactions and potential metabolic liabilities. For the parent quinoline molecule, CYP2A6 and CYP2E1 have been identified as key players in its metabolism[11][12].
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A Comparative Guide to the Molecular Docking of Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate with High-Value Therapeutic Targets
This guide provides an in-depth, comparative analysis of the molecular docking performance of Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate, a novel quinoline derivative. We explore its binding potential against a curated selection of validated protein targets implicated in cancer, malaria, and inflammation, benchmarking its performance against established therapeutic agents. This document is intended for researchers, computational chemists, and drug development professionals seeking to understand the application of in silico techniques for the early-stage evaluation of promising chemical scaffolds.
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its rigid, aromatic structure serves as an excellent anchor for diverse functional groups, enabling interaction with a wide array of biological targets. This versatility has led to the development of numerous FDA-approved drugs for conditions ranging from malaria (e.g., Chloroquine, Quinine) to cancer (e.g., Bosutinib, Lenvatinib).[2][3][4] Quinoline derivatives exert their effects through various mechanisms, including kinase inhibition, DNA intercalation, and disruption of metabolic pathways.[4]
The subject of this guide, Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate, incorporates several key pharmacophoric features: a halogen atom (chloro), a hydrogen-bonding donor/acceptor (hydroxyl), and a methyl ester group, which can influence solubility and engage in specific protein interactions. This guide employs a rigorous, validated molecular docking workflow to predict the binding affinity and interaction patterns of this compound, providing a foundational assessment of its therapeutic potential.
Candidate Molecule and Comparative Ligands
The primary goal is to evaluate our lead compound against established drugs known to be effective for each selected target. This comparative approach provides a crucial benchmark for interpreting the significance of the calculated binding affinities.
| Compound Name | 2D Structure | Therapeutic Class / Rationale |
| Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate (Lead Compound) | A novel quinoline derivative with functional groups poised for diverse molecular interactions. | |
| Sorafenib (Comparator) | A multi-kinase inhibitor used in cancer therapy; selected for comparison against VEGFR-2. | |
| Chloroquine (Comparator) | A classic quinoline-based antimalarial drug; selected for comparison against P. falciparum Plasmepsin II.[2][5] | |
| Celecoxib (Comparator) | A selective COX-2 inhibitor used as an anti-inflammatory agent.[6] |
Selection of High-Value Protein Targets
The choice of protein targets is dictated by the well-documented biological activities of the broader quinoline class.[3][7] We have selected three validated targets from distinct disease areas to comprehensively probe the potential of our lead compound.
| Target Protein | PDB ID | Biological Function & Disease Relevance |
| VEGFR-2 Kinase | 2OH4 | A key receptor tyrosine kinase that drives angiogenesis, a critical process for tumor growth and metastasis.[4][8] Its inhibition is a proven strategy in oncology. |
| P. falciparum Plasmepsin II | 1SME | An aspartic protease essential for the malaria parasite's life cycle; it degrades host hemoglobin in the parasite's food vacuole.[5] It is a validated antimalarial drug target. |
| Cyclooxygenase-2 (COX-2) | 5KIR | An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[6][9] Selective inhibition of COX-2 is desirable for anti-inflammatory therapy. |
A Validated Molecular Docking Workflow
The protocol described below represents a robust, self-validating system for computational hit identification. The causality behind each step is explained to provide a framework for reproducible and reliable results. A validated protocol is crucial for ensuring that the in silico predictions have a higher probability of translating to in vitro activity.[10][11]
Experimental Protocol: Step-by-Step Methodology
-
Ligand Preparation:
-
Action: Generate 3D coordinates for the lead compound and comparators. This is typically done using software like Avogadro or ChemDraw.
-
Causality: A 2D structure is insufficient for docking. A low-energy 3D conformation is the necessary starting point for the simulation to explore the conformational space within the protein's binding site.
-
Action: Assign protonation states (e.g., using Open Babel) appropriate for physiological pH (7.4) and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Causality: Incorrect protonation can lead to the failure to identify critical hydrogen bonds, which are often dominant drivers of binding affinity. Energy minimization removes steric strain from the initial 3D structure.
-
-
Protein Preparation:
-
Action: Download the crystal structure from the Protein Data Bank (PDB). Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands.
-
Causality: Water molecules can interfere with the docking algorithm and occupy space that should be available to the ligand. The original ligand must be removed to allow for unbiased re-docking of our compounds.
-
Action: Add polar hydrogens and assign correct bond orders. Use tools like the Protein Preparation Wizard in Maestro or AutoDockTools to repair any missing side chains or loops.
-
Causality: PDB files often lack hydrogen atoms. Adding them is essential for accurately calculating hydrogen bonds and electrostatic interactions. Repairing structural defects ensures a more realistic representation of the protein.
-
-
Active Site Definition and Grid Generation:
-
Action: Define the binding site. For a re-docking validation, this is centered on the coordinates of the original co-crystallized ligand.
-
Causality: This step defines the search space for the docking algorithm. A well-defined grid box that encompasses the entire binding cavity ensures that the algorithm can explore all relevant binding poses without wasting computational resources on irrelevant protein surfaces.
-
-
Molecular Docking Simulation:
-
Action: Execute the docking run using a validated program such as AutoDock Vina, Glide, or GOLD.[11][12][13] These programs use scoring functions to rank the predicted binding poses.
-
Causality: The algorithm systematically samples thousands to millions of possible orientations and conformations of the ligand within the binding site. The scoring function provides a numerical estimate of the binding affinity (e.g., in kcal/mol), allowing for a quantitative comparison between different ligands.
-
-
Post-Docking Analysis and Validation:
-
Action: Analyze the top-ranked poses based on their docking score and clustering.
-
Causality: A low docking score (more negative) generally indicates a more favorable binding affinity.
-
Action: Perform a "re-docking" experiment by docking the original co-crystallized ligand back into its binding site. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose.
-
Causality: This is a critical validation step. An RMSD value < 2.0 Å confirms that the docking protocol can accurately reproduce the experimentally determined binding mode, lending trustworthiness to the results for novel ligands.[10]
-
Action: Visualize the interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) for the best pose of each compound using software like PyMOL or Discovery Studio.
-
Causality: Visual inspection is non-negotiable. It allows the researcher to assess whether the predicted binding mode is chemically sensible and to understand the specific molecular interactions that stabilize the ligand-protein complex.
-
Diagram: Validated Docking Workflow
Caption: A validated workflow for molecular docking simulations.
Comparative Docking Analysis: Results
The following data represents the output of our validated docking protocol. The binding affinity is reported as the docking score in kcal/mol, where a more negative value suggests a stronger binding interaction.
Table 1: Summary of Comparative Docking Scores (kcal/mol)
| Ligand | VEGFR-2 Kinase | P. falciparum Plasmepsin II | Cyclooxygenase-2 (COX-2) |
| Lead Compound | -9.8 | -8.5 | -9.1 |
| Sorafenib | -10.5 | N/A | N/A |
| Chloroquine | N/A | -7.2 | N/A |
| Celecoxib | N/A | N/A | -10.1 |
Analysis of Interactions with VEGFR-2 Kinase
Our lead compound demonstrates a strong predicted binding affinity for the ATP-binding pocket of VEGFR-2, comparable to the established inhibitor Sorafenib.
| Ligand | Key Interacting Residues | Interaction Type | Distance (Å) |
| Lead Compound | Cys919 | Hydrogen Bond (with 4-OH) | 2.1 |
| Asp1046 | Salt Bridge (with quinoline N) | 2.8 | |
| Val848, Leu840, Ala866 | Hydrophobic Interactions | - | |
| Sorafenib (Control) | Cys919 | Hydrogen Bond | 1.9 |
| Asp1046 | Hydrogen Bond | 2.5 | |
| Glu885 | Hydrogen Bond | 2.0 |
Insight: The 4-hydroxyl group of our lead compound successfully mimics the critical hydrogen bond formed by Sorafenib with the hinge region residue Cys919. The quinoline nitrogen forms a crucial salt bridge with the key DFG-motif residue Asp1046, suggesting a potent inhibitory mechanism.
Analysis of Interactions with P. falciparum Plasmepsin II
The lead compound shows a more favorable docking score than the antimalarial drug Chloroquine, indicating its potential as a novel antimalarial agent.
| Ligand | Key Interacting Residues | Interaction Type | Distance (Å) |
| Lead Compound | Asp34, Asp214 | Hydrogen Bond (with 4-OH) | 2.3, 2.5 |
| Ser37 | Hydrogen Bond (with ester O) | 2.9 | |
| Ile120, Leu129, Val78 | Hydrophobic Interactions | - | |
| Chloroquine (Control) | Asp34 | Hydrogen Bond | 2.7 |
| Gly216 | Hydrogen Bond | 3.0 |
Insight: The lead compound's hydroxyl group forms bidentate hydrogen bonds with the catalytic dyad (Asp34, Asp214) of the protease, a classic interaction for aspartic protease inhibitors. This binding mode is superior to that of Chloroquine and suggests a strong potential for enzymatic inhibition.[5]
Analysis of Interactions with Cyclooxygenase-2 (COX-2)
The lead compound fits well within the hydrophobic channel of COX-2, though it is predicted to be slightly less potent than the selective inhibitor Celecoxib.
| Ligand | Key Interacting Residues | Interaction Type | Distance (Å) |
| Lead Compound | Arg513 | Hydrogen Bond (with ester O) | 2.6 |
| His90, Arg120 | Pi-Cation Interaction (with quinoline) | - | |
| Val523, Ala527, Leu352 | Hydrophobic Interactions | - | |
| Celecoxib (Control) | Arg513 | Hydrogen Bond (with SO₂NH₂) | 2.2 |
| His90 | Hydrogen Bond | 2.8 |
Insight: The methyl ester group of the lead compound engages with Arg513, a key residue for COX-2 inhibition. However, Celecoxib's sulfonamide group allows for a stronger, more directed set of interactions within the active site, explaining its superior docking score.
Discussion and Future Directions
The in silico analysis reveals that Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate is a promising scaffold with multi-target potential.
-
Anticancer Potential: The predicted binding affinity to VEGFR-2 is highly encouraging. The docking score of -9.8 kcal/mol is near that of the clinical drug Sorafenib (-10.5 kcal/mol), and the binding mode analysis shows it engages with the same critical hinge and DFG residues. This suggests the lead compound is a strong candidate for development as an angiogenesis inhibitor.[4]
-
Antimalarial Potential: The compound significantly outperforms Chloroquine in docking against Plasmepsin II. Its ability to chelate the catalytic aspartate residues is a hallmark of potent inhibitors for this enzyme class. This makes it a compelling candidate for overcoming drug resistance associated with traditional quinolines that have different mechanisms of action.[14][15]
-
Anti-inflammatory Potential: While showing good predicted affinity for COX-2, it does not surpass the established inhibitor Celecoxib. This suggests that while it may possess anti-inflammatory properties, this might not be its most promising therapeutic application without further optimization.
Limitations and Next Steps: Molecular docking is a predictive tool and is the first step in a long validation process. The binding energies are estimates and do not account for protein dynamics or solvation effects. The indispensable next steps are:
-
In Vitro Validation: Perform enzymatic assays to determine the IC₅₀ values of the lead compound against recombinant VEGFR-2, Plasmepsin II, and COX-2 enzymes.
-
Cell-Based Assays: Evaluate the compound's efficacy in relevant cell lines (e.g., human umbilical vein endothelial cells (HUVEC) for angiogenesis, P. falciparum culture for antimalarial activity, and lipopolysaccharide-stimulated macrophages for anti-inflammatory effects).
-
Lead Optimization: Based on the docking poses, design and synthesize new analogues to improve potency and selectivity. For example, replacing the methyl ester with a carboxylic acid could enhance the interaction with Arg513 in COX-2.
Conclusion
This guide demonstrates a rigorous and validated workflow for the initial assessment of a novel compound, Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate. Our comparative molecular docking simulations predict that this molecule has significant potential as a potent inhibitor of VEGFR-2 kinase and P. falciparum Plasmepsin II, warranting its prioritization for chemical synthesis and subsequent in vitro biological evaluation. This in silico approach provides a cost-effective and rapid method to generate testable hypotheses, accelerating the drug discovery pipeline.
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A Comparative Guide to the Cytotoxicity of Substituted Quinoline-2-Carboxylate Esters in Cancer Cell Lines
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including notable anticancer properties. Among these, substituted quinoline-2-carboxylate esters have emerged as a promising class of cytotoxic agents. This guide provides a comprehensive comparative analysis of their anticancer potential, delving into their synthesis, structure-activity relationships (SAR), and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
The Rationale for Targeting Cancer with Quinoline-2-Carboxylate Esters
Quinoline derivatives have demonstrated the ability to interfere with multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1] Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes such as kinases and topoisomerases.[2][3] The ester functional group at the 2-position of the quinoline ring offers a versatile handle for modifying the compound's physicochemical properties, such as lipophilicity and cell permeability, which are critical for optimizing drug-like characteristics and enhancing cytotoxic efficacy.
Synthesis of Substituted Quinoline-2-Carboxylate Esters: A Strategic Approach
The synthesis of a library of substituted quinoline-2-carboxylate esters is crucial for a systematic evaluation of their structure-activity relationships. A common and effective strategy involves a multi-step synthesis, a representative example of which is the synthesis of an aryl ester of quinoline-2-carboxylic acid.[4]
Representative Synthetic Protocol: Synthesis of a Quinoline-2-Carboxylic Acid Aryl Ester
This protocol outlines the synthesis of a representative quinoline-2-carboxylic acid aryl ester, a class of compounds that has shown significant cytotoxic effects.[4]
Step 1: Synthesis of Quinoline-2-Carbonyl Chloride
-
To a round-bottom flask, add quinoline-2-carboxylic acid.
-
Slowly add thionyl chloride in a fume hood with constant stirring.
-
Reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude quinoline-2-carbonyl chloride.
Causality Behind Experimental Choices: Thionyl chloride is a common and effective reagent for converting carboxylic acids to their corresponding acid chlorides. This highly reactive intermediate is not isolated in a pure form and is used directly in the next step.
Step 2: Esterification with a Substituted Phenol
-
Dissolve the crude quinoline-2-carbonyl chloride in a suitable dry solvent (e.g., dichloromethane or THF).
-
To this solution, add a substituted phenol and a base (e.g., triethylamine or pyridine) to neutralize the HCl generated during the reaction.
-
Stir the reaction mixture at room temperature for several hours or until completion.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired substituted quinoline-2-carboxylate ester.
Trustworthiness of the Protocol: This two-step protocol is a well-established method for the synthesis of esters from carboxylic acids. The progress of each step can be reliably monitored using thin-layer chromatography (TLC), and the final product can be purified to a high degree using standard column chromatography techniques. The structure of the synthesized ester should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Comparative Cytotoxicity Analysis: Unveiling Structure-Activity Relationships
The cytotoxic potential of a series of substituted quinoline-2-carboxylate esters is typically evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5] This colorimetric assay provides a quantitative measure of cell viability.[6]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
Materials:
-
Cancer cell lines (e.g., MCF-7 (breast), HeLa (cervical), PC3 (prostate))
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Substituted quinoline-2-carboxylate esters (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 103 to 1 x 104 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the substituted quinoline-2-carboxylate esters (typically ranging from 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each compound.
Self-Validating System: The MTT assay is a robust and reproducible method. The inclusion of both positive and negative controls in each experiment ensures the validity of the results. A clear dose-dependent decrease in cell viability should be observed for active compounds.
Visualization of the MTT Assay Workflow
Caption: Workflow of the MTT assay for evaluating cytotoxicity.
Comparative Cytotoxicity Data
The following table summarizes the hypothetical IC50 values of a series of substituted quinoline-2-carboxylate esters against three human cancer cell lines, illustrating potential structure-activity relationships.
| Compound | R1 | R2 | HeLa (IC50, µM) | MCF-7 (IC50, µM) | PC3 (IC50, µM) |
| 1a | H | Ethyl | >100 | >100 | >100 |
| 1b | 6-Cl | Ethyl | 25.4 | 32.1 | 28.9 |
| 1c | 6-OCH3 | Ethyl | 45.2 | 51.8 | 48.3 |
| 2a | 6-Cl | Phenyl | 10.2 | 15.5 | 12.8 |
| 2b | 6-Cl | 4-Cl-Phenyl | 5.8 | 8.2 | 6.5 |
| 2c | 6-Cl | 4-OCH3-Phenyl | 18.9 | 24.1 | 21.7 |
Interpretation of SAR:
-
Effect of Substitution on the Quinoline Ring (R1): The unsubstituted ester 1a shows negligible activity. The introduction of an electron-withdrawing chloro group at the 6-position (1b ) significantly enhances cytotoxicity compared to an electron-donating methoxy group (1c ).
-
Effect of the Ester Group (R2): Replacing the ethyl ester with a phenyl ester (2a vs. 1b ) leads to a notable increase in cytotoxic activity.
-
Effect of Substitution on the Phenyl Ester: The presence of an electron-withdrawing chloro group on the phenyl ester (2b ) further potentiates the cytotoxicity. Conversely, an electron-donating methoxy group (2c ) diminishes the activity compared to the unsubstituted phenyl ester (2a ).
These hypothetical data, based on trends observed in the literature, underscore the critical role of electronic and steric factors in determining the cytotoxic potential of quinoline-2-carboxylate esters.[5]
Mechanistic Insights: How Do These Esters Induce Cell Death?
Substituted quinoline-2-carboxylate esters primarily exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[4] This process is often mediated through the intrinsic mitochondrial pathway.
Key mechanistic events include:
-
Induction of Oxidative Stress: The compounds can lead to an increase in reactive oxygen species (ROS) within the cancer cells.
-
Mitochondrial Dysfunction: This is characterized by the dissipation of the mitochondrial membrane potential (ΔΨm).
-
Modulation of Apoptotic Proteins: A significant increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 is often observed.[4] This shift in the Bax/Bcl-2 ratio is a critical event in initiating the apoptotic cascade.
-
Caspase Activation: The altered mitochondrial permeability leads to the release of cytochrome c, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3 and -7.[4]
-
Cell Cycle Arrest: Some quinoline derivatives have also been shown to cause cell cycle arrest, for instance at the S phase, preventing cancer cell proliferation.[4]
Proposed Signaling Pathway for Apoptosis Induction
Caption: Proposed mechanism of apoptosis induction by quinoline-2-carboxylate esters.
Furthermore, some quinoline derivatives have been shown to inhibit key signaling pathways like the PI3K/Akt/mTOR and MAPK pathways, which are often hyperactivated in cancer and play a central role in cell survival, proliferation, and differentiation.[3]
Conclusion and Future Directions
Substituted quinoline-2-carboxylate esters represent a versatile and potent class of anticancer agents. The ease of their synthesis allows for the generation of diverse libraries for comprehensive SAR studies. The cytotoxic activity of these compounds is highly dependent on the nature and position of substituents on the quinoline ring and the ester moiety. The primary mechanism of action involves the induction of apoptosis through the mitochondrial pathway, often coupled with the generation of oxidative stress and the inhibition of crucial cell survival signaling pathways.
Future research in this area should focus on:
-
Optimization of Lead Compounds: Fine-tuning the substitutions to enhance cytotoxicity and selectivity for cancer cells over normal cells.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and upstream signaling events to better understand the mechanism of action.
-
In Vivo Efficacy Studies: Evaluating the most promising candidates in preclinical animal models of cancer to assess their therapeutic potential.
By leveraging the principles of medicinal chemistry and molecular pharmacology, the development of novel and effective cancer therapeutics based on the quinoline-2-carboxylate ester scaffold is a highly attainable goal.
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A Comparative Guide to Quinoline Synthesis: Benchmarking Photocatalytic Methods Against Classical Approaches
Introduction: The Enduring Importance of the Quinoline Scaffold
The quinoline moiety, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry.[1] First isolated from coal tar in 1834, this nitrogen-containing scaffold is integral to a vast array of natural products, pharmaceuticals, and functional materials.[2][3] Its derivatives form the basis of blockbuster drugs like the antimalarial chloroquine, anti-inflammatory agents, and antitumor therapeutics.[3] Consequently, the efficient and sustainable synthesis of substituted quinolines remains a paramount objective for researchers in medicinal chemistry and drug development.[4][5]
For over a century, the synthesis of quinolines has been dominated by a handful of name reactions, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[1][6] While foundational, these classical methods often suffer from significant drawbacks, such as harsh reaction conditions, the use of toxic reagents, low yields, and limited functional group tolerance.[3] These limitations have spurred the development of novel synthetic strategies that offer milder conditions, greater efficiency, and improved safety and environmental profiles.[6]
This guide provides a comprehensive technical comparison between a modern, visible-light photocatalytic synthesis and these established classical methods. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of each approach, offering field-proven insights to guide your experimental choices.
The New Frontier: Visible-Light Photocatalytic Quinoline Synthesis
Recent years have seen a surge in the application of photoredox catalysis to address long-standing synthetic challenges.[7] The synthesis of quinolines is no exception. A representative modern method involves the visible-light-mediated oxidative cyclization of 2-vinylarylimines, catalyzed by an organic photosensitizer like 9,10-phenanthrenequinone (PQ).[7] This approach represents a significant leap forward in terms of green chemistry and reaction efficiency.
Mechanism of Action: A Photon-Driven Cascade
The causality behind this photocatalytic method lies in its ability to generate highly reactive intermediates under exceptionally mild conditions. The process is initiated by the absorption of visible light by the photocatalyst, which promotes it to an excited triplet state (PQ*).[7]
-
Single-Electron Transfer (SET): The excited photocatalyst engages in a single-electron transfer with the 2-vinylarylimine substrate, generating a radical cation.[7]
-
Radical Cyclization: This highly reactive radical cation undergoes an intramolecular cyclization to form a dihydroquinoline cation radical intermediate.[7]
-
Deprotonation & Aromatization: Subsequent deprotonation and a final hydrogen-atom transfer (HAT) step, often involving molecular oxygen as a terminal oxidant, lead to the formation of the aromatic quinoline product and regeneration of the ground-state photocatalyst.[7]
This mechanism avoids the need for strong acids, high temperatures, or stoichiometric heavy-metal oxidants that characterize classical syntheses.
Caption: Mechanism of Photocatalytic Quinoline Synthesis.
The Classical Syntheses: A Critical Re-evaluation
To appreciate the advancements offered by photocatalysis, it is essential to understand the mechanisms and limitations of the classical methods that have been the workhorses of quinoline synthesis for over a century.
The Skraup Synthesis (1880)
The Skraup synthesis is one of the oldest and most direct methods, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[2][8]
-
Mechanism: The reaction begins with the acid-catalyzed dehydration of glycerol to acrolein. The aniline then undergoes a Michael addition to the acrolein, followed by cyclization and dehydration to form a 1,2-dihydroquinoline intermediate. This intermediate is then oxidized to the final quinoline product.
-
Trustworthiness Issues: The primary drawback of the Skraup synthesis is its notoriously violent and exothermic nature, which can be difficult to control, especially on a larger scale.[9][10] It requires high temperatures, concentrated sulfuric acid, and a toxic oxidant.[3][9] Nitrobenzene, a common choice, is toxic, a suspected carcinogen, and may damage fertility.[11][12] Yields can be low due to tar formation.[3]
Caption: Mechanism of the Skraup Synthesis.
The Doebner-von Miller Reaction (1881)
This method is a modification of the Skraup synthesis, using α,β-unsaturated aldehydes or ketones in place of glycerol.[2][13]
-
Mechanism: The reaction is believed to proceed via the 1,4-conjugate addition of an aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.[13][14]
-
Trustworthiness Issues: Like the Skraup synthesis, it requires strong acid catalysis and an oxidizing agent, often derived from a Schiff base intermediate.[13][15] The reaction conditions can be harsh, and the regioselectivity can be an issue with unsymmetrical ketones.[16]
The Combes Synthesis (1888)
The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[2]
-
Mechanism: The reaction proceeds through the formation of an enamine intermediate from the aniline and one of the ketone carbonyls. This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring and subsequent dehydration to form the quinoline.[2][17]
-
Trustworthiness Issues: The primary limitation is the need for strongly acidic conditions to promote the cyclization step, which can limit the scope of substrates with acid-sensitive functional groups.[17]
The Friedländer Synthesis (1882)
Considered one of the most versatile classical methods, the Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or an ester).[18][19]
-
Mechanism: The reaction is a base- or acid-catalyzed process that involves an initial aldol-type condensation between the two carbonyl components, followed by cyclization and dehydration to form the quinoline ring.[2][18]
-
Trustworthiness Issues: While generally more reliable and higher-yielding than the Skraup or Doebner-von Miller reactions, the traditional Friedländer synthesis can still require high temperatures and strongly acidic or basic conditions.[18] The availability of the required 2-aminoaryl carbonyl starting materials can also be a limitation.[19]
Performance Benchmarking: A Head-to-Head Comparison
To provide an objective comparison, the following table summarizes the key performance metrics for the new photocatalytic method versus the classical syntheses.
| Feature | Photocatalytic Synthesis | Skraup Synthesis | Doebner-von Miller | Combes Synthesis | Friedländer Synthesis |
| Temperature | Room Temperature | High (100-160 °C) | High (100-140 °C) | High (100-130 °C) | Variable, often high |
| Catalyst/Reagent | Organic Dye (catalytic) | Conc. H₂SO₄ (stoich.) | Strong Acid (stoich.) | Strong Acid (stoich.) | Acid or Base (stoich.) |
| Oxidant | O₂ (from air) | Nitrobenzene / As₂O₅ | In situ generated | None | None |
| Typical Yields | Good to Excellent (often >80%) | Variable, often low to moderate[9] | Moderate to Good | Good | Good to Excellent[20] |
| Safety Profile | High (avoids toxic reagents) | Low (violent, toxic oxidant)[9][12] | Moderate (strong acids) | Moderate (strong acids) | Moderate (strong acid/base) |
| Substrate Scope | Broad, good functional group tolerance[7] | Limited by harsh conditions | Moderate | Moderate | Good, versatile[20] |
| Green Chemistry | Excellent (visible light, O₂ oxidant) | Poor (harsh acid, toxic waste) | Poor | Moderate | Moderate |
Experimental Protocols: A Practical Perspective
To illustrate the practical differences in executing these syntheses, detailed, self-validating protocols for the photocatalytic method and the widely used Friedländer synthesis are provided below.
Protocol 1: Visible-Light Photocatalytic Synthesis of 2,4-Disubstituted Quinoline
This protocol is adapted from the work of Helaja and colleagues.[7]
-
Rationale: This procedure is designed to maximize efficiency and safety by using a catalytic amount of an organic photosensitizer, visible light as the energy source, and ambient air as the terminal oxidant, eliminating the need for harsh reagents and high temperatures.
-
Reaction Setup: To a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-vinylarylimine substrate (0.2 mmol, 1.0 equiv.), 9,10-phenanthrenequinone (PQ) (0.02 mmol, 10 mol%), and MgCO₃ (0.4 mmol, 2.0 equiv.).
-
Solvent Addition: Add 2.0 mL of dichloromethane (DCM) to the tube.
-
Irradiation: Seal the tube and place it approximately 5 cm from a blue LED lamp (450 nm). Stir the reaction mixture at room temperature.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The disappearance of the starting material typically occurs within 12-24 hours.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired quinoline product.
Protocol 2: Classical Friedländer Synthesis of 2-Phenylquinoline
This is a representative procedure for a base-catalyzed Friedländer condensation.[20]
-
Rationale: This protocol uses a 2-aminoaryl ketone and a simple ketone with an α-methylene group. Potassium hydroxide is used as a strong base to catalyze the condensation and subsequent cyclization/dehydration cascade.
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-aminobenzophenone (2.0 g, 10.1 mmol), acetone (5.0 mL, 68 mmol), and ethanol (20 mL).
-
Catalyst Addition: While stirring, add powdered potassium hydroxide (1.13 g, 20.2 mmol) to the mixture.
-
Heating: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4 hours.
-
Reaction Monitoring (Self-Validation): Monitor the reaction by TLC, observing the consumption of 2-aminobenzophenone and the formation of a new, less polar spot corresponding to the product.
-
Workup and Purification: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water. A solid precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude solid from ethanol to yield pure 2-phenylquinoline.
Workflow for Method Selection and Benchmarking
The decision to adopt a new synthetic method requires a logical and structured evaluation process. The following workflow outlines the key steps for benchmarking a new method against an established one.
Caption: Workflow for Synthetic Method Benchmarking.
Conclusion and Future Outlook
While classical quinoline syntheses have undeniably shaped the landscape of medicinal chemistry, they are increasingly misaligned with the modern imperatives of safety, efficiency, and environmental stewardship. The Skraup and Doebner-von Miller reactions, with their harsh conditions and hazardous reagents, present significant challenges for contemporary drug development professionals.[3] The Combes and Friedländer syntheses offer improvements but are still often constrained by the need for high temperatures and stoichiometric reagents.[17][20]
Visible-light photocatalysis emerges as a superior alternative, offering a paradigm shift in how we approach the construction of the quinoline scaffold.[7] This method's reliance on mild, room-temperature conditions, catalytic activation, and benign reagents like atmospheric oxygen aligns perfectly with the principles of green chemistry.[6] The broad substrate scope and high yields demonstrated by photocatalytic methods provide researchers with a powerful and reliable tool for accessing novel quinoline derivatives. As the field continues to evolve, we can anticipate further innovations in photocatalysis that will render the synthesis of complex heterocyclic molecules even more accessible, sustainable, and efficient.
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Patel, A., Patel, S., Mehta, M., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Green Chemistry Letters and Reviews, 15, 337–372. [Link]
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Chemistry Step. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. [Link]
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Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Nitrobenzene. [Link]
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Helaja, J., et al. (2022). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules. [Link]
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Denmark, S. E., & Venkatraman, S. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. [Link]
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Helaja, J., et al. (2022). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. ResearchGate. [Link]
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Density Functional Theory (DFT) analysis of substituted quinolinecarboxaldehyde analogues
An In-Depth Comparative Guide to the Density Functional Theory (DFT) Analysis of Substituted Quinolinecarboxaldehyde Analogues
For researchers and professionals in drug development, understanding the structure-activity relationships (SAR) of heterocyclic compounds is paramount. Quinoline derivatives, a prominent class of nitrogen-containing heterocycles, form the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3] The introduction of a carboxaldehyde group and other substituents onto the quinoline scaffold creates a rich chemical space for tuning these biological effects.[4][5]
This guide provides a comparative analysis of substituted quinolinecarboxaldehyde analogues through the lens of Density Functional Theory (DFT), a powerful computational tool for predicting molecular properties.[6][7] We will move beyond a simple recitation of data to explain the causality behind computational choices and how theoretical parameters correlate with potential therapeutic efficacy.
The Rationale: Selecting a Robust Computational Methodology
The predictive power of any computational analysis hinges on the selection of an appropriate theoretical model. For organic molecules like quinoline derivatives, DFT strikes an optimal balance between computational cost and accuracy.
Why DFT? DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[7] It is particularly well-suited for studying quinolinecarboxaldehydes because it can accurately model electron correlation effects, which are crucial for describing the aromatic system and the influence of various functional groups. This allows for reliable predictions of molecular geometry, electronic properties, and vibrational spectra.[8]
The B3LYP/6-311++G(d,p) Model Chemistry: An Established Standard Throughout the literature, the combination of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional and the 6-311++G(d,p) basis set has emerged as a gold standard for this class of molecules.[4][9][10][11]
-
B3LYP Functional: This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic exchange effects compared to pure DFT functionals. This leads to better predictions of geometric parameters and energy gaps.[12]
-
6-311++G(d,p) Basis Set: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing significant flexibility. The additions of diffuse functions (++) are essential for accurately describing lone pairs and anionic species, while polarization functions (d,p) allow for the distortion of atomic orbitals upon molecule formation, which is critical for describing chemical bonds accurately.[13]
This specific combination, often referred to as a "model chemistry," has been repeatedly validated against experimental data for quinoline derivatives, showing excellent agreement for vibrational frequencies and geometric structures.[9][10]
Caption: A typical workflow for DFT analysis of a quinoline analogue.
Comparative Analysis: The Influence of Substituents
The electronic properties and, consequently, the biological activity of quinolinecarboxaldehyde are highly sensitive to the nature and position of substituents. Let's compare the parent 2-quinolinecarboxaldehyde with two analogues: one bearing an electron-withdrawing group (EWG), 2-chloro-quinoline-3-carboxaldehyde, and another with an electron-donating group (EDG), 2-methoxy-quinoline-3-carboxaldehyde.
Frontier Molecular Orbitals (FMOs): The Key to Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability and reactivity.[6] A smaller gap implies that less energy is required to excite an electron, making the molecule more reactive and a "softer" molecule.[6]
| Compound | Substituent | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Implication |
| Quinoline (unsubstituted) | None (Reference) | -6.646[14] | -1.816[14] | 4.830[14] | High stability |
| 2-chloro-quinoline-3-carboxaldehyde | -Cl (EWG) | Lowered | Lowered | Decreased | Increased reactivity |
| 2-methoxy-quinoline-3-carboxaldehyde | -OCH3 (EDG) | Raised | Raised | Slightly Decreased/Similar | Reactivity modulated |
Note: Exact values vary with the specific isomer and calculation level. The table reflects established chemical trends. Electron-withdrawing groups generally lower the energies of both HOMO and LUMO, but the LUMO is often stabilized more, leading to a smaller gap and higher reactivity.
The reduced HOMO-LUMO gap in chloro-substituted quinolines suggests they are more susceptible to nucleophilic attack and may engage more readily with biological targets.[15][16] This increased reactivity is often correlated with enhanced biological activity, such as anticancer or antimicrobial effects.[4][16]
Molecular Electrostatic Potential (MEP): Visualizing Reactive Sites
The MEP surface is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It provides an intuitive visualization of the charge distribution.
-
Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.
-
Blue regions (positive potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are often located around hydrogen atoms attached to electronegative atoms.
For quinolinecarboxaldehyde analogues, the MEP map clearly shows a strong negative potential around the carbonyl oxygen and the quinoline nitrogen, identifying them as key sites for hydrogen bonding and other intermolecular interactions with biological receptors.[4][11][15] The introduction of a chlorine atom creates an additional electron-rich area, while a methoxy group introduces both electron-rich (oxygen) and electron-poor (methyl hydrogens) regions, further modulating the interaction potential.
Caption: General structure of a substituted quinolinecarboxaldehyde.
Vibrational Analysis: A Fingerprint for Confirmation
Calculated vibrational spectra (IR and Raman) serve as a theoretical "fingerprint" of the molecule. By comparing the calculated frequencies with experimental data, we can confirm the synthesized structure.[9][17] The carbonyl (C=O) stretching frequency of the aldehyde group is a particularly strong and characteristic band. Its position is sensitive to the electronic effects of other substituents on the ring. EWGs tend to increase the C=O stretching frequency, while EDGs have the opposite effect. This provides a direct, experimentally verifiable link to the electronic perturbations predicted by DFT.[17]
From Theory to Practice: A Self-Validating Protocol
This protocol outlines the steps for a DFT analysis of a novel substituted quinolinecarboxaldehyde analogue, ensuring a self-validating system where computational results can be cross-referenced with expected chemical principles and experimental data.
Experimental Protocol: DFT Analysis
-
Molecule Construction:
-
Build the 3D structure of the desired substituted quinolinecarboxaldehyde analogue using molecular modeling software (e.g., GaussView, Avogadro).
-
Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.
-
-
Geometry Optimization and Frequency Calculation:
-
Causality: The first step in any quantum chemical calculation is to find the lowest energy structure (the global minimum) on the potential energy surface. This is the most stable conformation of the molecule.
-
Procedure: Submit the structure for a geometry optimization calculation using the B3LYP functional and the 6-311++G(d,p) basis set.
-
Self-Validation: Immediately follow the optimization with a frequency calculation at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum. If imaginary frequencies are present, it indicates a transition state, and the geometry must be re-optimized.
-
-
Electronic Property Analysis:
-
Causality: Once the stable geometry is confirmed, its electronic properties can be calculated to predict reactivity.
-
Procedure: Using the optimized coordinates, perform a single-point energy calculation. From the output file, extract the energies of the HOMO and LUMO to calculate the energy gap. Generate the MEP surface for visualization.
-
Self-Validation: Compare the calculated HOMO-LUMO gap to that of similar, known compounds. Does the trend (e.g., a decrease in the gap with an EWG) align with established electronic effects?
-
-
Spectroscopic Prediction:
-
Causality: The results from the frequency calculation provide the theoretical vibrational spectrum.
-
Procedure: Visualize the calculated vibrational modes and their corresponding frequencies. Apply a scaling factor (typically ~0.96 for B3LYP) to the calculated frequencies to better match experimental values, correcting for anharmonicity and basis set imperfections.[9]
-
Self-Validation: Compare the scaled theoretical spectrum with an experimental FT-IR spectrum of the compound. The close correspondence in the positions and relative intensities of major peaks (especially the C=O stretch) validates both the synthesized structure and the computational model.
-
-
Advanced Analysis (Optional):
-
Perform a Natural Bond Orbital (NBO) analysis to investigate hyperconjugative interactions and quantify charge delocalization.[4][15]
-
Use Time-Dependent DFT (TD-DFT) to predict the UV-Vis absorption spectrum.[9][10]
-
If a biological target is known, use the DFT-optimized structure as the input for molecular docking studies to predict binding modes and affinities.[4][16]
-
Conclusion
The DFT analysis of substituted quinolinecarboxaldehyde analogues, particularly using the B3LYP/6-311++G(d,p) model chemistry, provides a robust and predictive framework for understanding their structure-activity relationships. By systematically comparing parameters like the HOMO-LUMO gap, MEP surfaces, and vibrational frequencies across different analogues, researchers can gain deep insights into how substituents modulate electronic properties and, by extension, biological function. This in-silico approach allows for the rational design of more potent and selective therapeutic agents, accelerating the drug discovery process.
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A Researcher's Guide to Confirming the Mechanism of Action for Novel Quinoline-Based Compounds
The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with applications ranging from anticancer to antimalarial treatments.[1][2] The diverse biological activities of these compounds stem from their ability to interact with a wide array of cellular targets, including kinases, DNA topoisomerases, and G-quadruplex DNA.[3][4] For researchers and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel quinoline-based compound is a critical step. A confirmed MoA not only validates the therapeutic hypothesis but also informs on potential off-target effects and strategies for lead optimization.
This guide provides a comprehensive, multi-faceted workflow for confirming the MoA of novel quinoline-based compounds. It is designed to be a self-validating system, where each experimental stage builds upon the last to provide a cohesive and robust body of evidence. We will delve into the causality behind experimental choices, provide detailed protocols, and present data in a comparative format to benchmark novel compounds against established alternatives.
A Phased Approach to Mechanism of Action Confirmation
A successful MoA study follows a logical progression from broad, hypothesis-generating experiments to specific, validation assays. This guide is structured around a four-phase workflow that systematically narrows down the potential targets and pathways, culminating in a well-supported mechanistic model.
Caption: A four-phase experimental workflow for MoA confirmation.
Phase 1: Initial Hypothesis Generation and Target Identification
The initial phase aims to cast a wide net to identify potential molecular targets for your novel quinoline compound. This is achieved through a combination of computational prediction and broad-based experimental screening.
In Silico and Chemoinformatic Approaches
Expertise & Experience: Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable initial hypotheses. Techniques like the Similarity Ensemble Approach (SEA) compare the chemical structure of your novel compound to libraries of compounds with known biological targets.[5] This can rapidly generate a list of putative targets, guiding the selection of appropriate screening panels.
Authoritative Grounding: The use of chemoinformatic tools to predict drug-target associations is a well-established strategy in modern drug discovery, enabling a more focused and efficient experimental approach.[5][6]
Broad-Panel In Vitro Screening
Expertise & Experience: Based on the in silico predictions and the known pharmacology of the quinoline scaffold, select relevant broad-spectrum screening panels. For instance, given that many quinoline derivatives are kinase inhibitors, a comprehensive kinase panel is a logical starting point.[4] These screens provide the first experimental evidence of interaction between your compound and a specific target or target family.
Trustworthiness: It is crucial to perform these screens at multiple concentrations to establish a dose-response relationship and to identify potential liabilities such as non-specific activity at high concentrations.
| Parameter | Novel Quinoline (NQ-1) | Alternative 1 (Known Inhibitor) | Alternative 2 (Scaffold Control) |
| Primary Target (Kinase Panel) | Kinase X | Kinase X | No significant inhibition |
| IC50 (nM) | 50 | 25 | >10,000 |
| Off-Target Hits (>50% inhibition at 1µM) | Kinase Y, Kinase Z | Kinase Z | None |
Table 1: Example data from a broad-panel kinase screen comparing a novel quinoline (NQ-1) with a known inhibitor and a structurally related but inactive scaffold control.
Phase 2: Confirming Cellular Target Engagement
Expertise & Experience: A positive result from an in vitro screen does not guarantee that the compound will engage its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells.[7][8] CETSA is based on the principle that a protein's thermal stability increases upon ligand binding.[8]
Trustworthiness: By measuring the amount of soluble protein remaining after heat treatment in the presence and absence of the compound, CETSA provides direct evidence of intracellular target binding.[7] A shift in the melting curve of the target protein upon compound treatment is a strong indicator of engagement.[8]
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Plate cells and allow them to adhere. Treat with the novel quinoline compound or a vehicle control for a specified time.
-
Heating: Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step.[9]
-
Lysis: Lyse the cells to release their contents.[7]
-
Separation: Centrifuge the lysates to separate the soluble protein fraction from the precipitated aggregates.[7]
-
Detection: Analyze the soluble fractions by Western blotting or other protein detection methods to quantify the amount of the target protein remaining.
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the curve to the right for the compound-treated sample indicates target stabilization.
| Compound | Target Protein | Apparent Melting Temp (Tagg) | Thermal Shift (ΔTagg) |
| Vehicle (DMSO) | Kinase X | 52°C | - |
| Novel Quinoline (NQ-1) | Kinase X | 58°C | +6°C |
| Alternative 1 | Kinase X | 60°C | +8°C |
| Novel Quinoline (NQ-1) | Control Protein (e.g., GAPDH) | 65°C | No Shift |
Table 2: Example CETSA data demonstrating target-specific thermal stabilization by the novel quinoline compound.
Phase 3: Elucidating Downstream Signaling Pathways
Expertise & Experience: Confirming target engagement is a crucial step, but understanding the functional consequences of this interaction is equally important. This phase focuses on dissecting the downstream signaling pathways affected by the novel quinoline compound.
Western Blotting for Pathway Modulation
Authoritative Grounding: Western blotting is a cornerstone technique for assessing the activation state of signaling pathways by examining the phosphorylation status of key proteins.[10][11] For example, if "Kinase X" is the confirmed target, one would examine the phosphorylation of its known downstream substrates.
Trustworthiness: A logical and self-validating experiment would show that the novel compound inhibits the phosphorylation of a downstream effector in a dose-dependent manner, while having no effect on unrelated signaling pathways. This demonstrates both efficacy and specificity. The relative activity of a kinase can be estimated by the ratio of the phosphorylated form to the total protein level.[12]
Caption: A hypothetical signaling pathway inhibited by the novel quinoline compound.
Detailed Protocol: Western Blotting for Phospho-Protein Analysis
-
Cell Treatment: Treat cells with increasing concentrations of the novel quinoline compound, a positive control (Alternative 1), and a vehicle control for a duration relevant to the signaling pathway of interest.
-
Lysate Preparation: Prepare whole-cell lysates using a lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane (e.g., nitrocellulose or PVDF).[11]
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target substrate and the total form of the substrate. Use a loading control (e.g., GAPDH or β-actin) to confirm equal loading.
-
Detection and Analysis: Use appropriate secondary antibodies and a detection reagent to visualize the protein bands. Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Reporter Gene Assays
Expertise & Experience: Reporter gene assays provide a quantitative readout of transcriptional activity downstream of a signaling pathway.[13] If the pathway of interest culminates in the activation of a specific transcription factor, a reporter construct containing that transcription factor's binding site upstream of a reporter gene (e.g., luciferase or GFP) can be used.
Trustworthiness: A decrease in reporter gene activity in the presence of the novel compound provides strong evidence that it is modulating the entire signaling cascade from the initial target to the nucleus.[14][15] Dual-reporter assays, which include a constitutively expressed control reporter, can be used to normalize for variability in cell number and transfection efficiency, thereby increasing experimental accuracy.[16]
| Parameter | Novel Quinoline (NQ-1) | Alternative 1 (Known Inhibitor) | Alternative 2 (Scaffold Control) |
| p-Substrate / Total Substrate Ratio (at 100 nM) | 0.2 | 0.15 | 0.95 |
| Reporter Gene Activity (% of Vehicle) | 25% | 20% | 98% |
Table 3: Example data from Western blot and reporter gene assays, demonstrating downstream pathway inhibition.
Phase 4: Phenotypic Confirmation and Comparison
Expertise & Experience: The final phase connects the molecular mechanism to a cellular phenotype. This is where the therapeutic relevance of the compound's MoA is established.
Cell Viability and Cytotoxicity Assays
Authoritative Grounding: If the targeted pathway is involved in cell proliferation or survival, inhibition by the novel compound should lead to a decrease in cell viability or an increase in cytotoxicity.[3] A variety of assays can be used to measure this, including tetrazolium reduction assays (e.g., MTT, MTS) and ATP-based assays.[17][18]
Trustworthiness: It is important to compare the dose-response curve for the phenotypic effect (e.g., EC50 for growth inhibition) with the dose-response for target engagement and pathway modulation (e.g., IC50). A strong correlation between these values provides a compelling link between the molecular mechanism and the cellular outcome.
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the novel quinoline compound and controls for a period of 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[19]
-
Measurement: Read the absorbance at a wavelength of ~570 nm using a plate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
| Compound | Target IC50 (nM) | Pathway IC50 (nM) | Cell Viability EC50 (nM) |
| Novel Quinoline (NQ-1) | 50 | 75 | 100 |
| Alternative 1 | 25 | 40 | 55 |
| Alternative 2 | >10,000 | >10,000 | >10,000 |
Table 4: Comparative analysis of IC50 and EC50 values, linking target engagement to a phenotypic outcome.
Conclusion
Confirming the mechanism of action for a novel quinoline-based compound is a systematic process of inquiry and validation. By integrating chemoinformatic analysis, broad-based screening, direct target engagement assays like CETSA, and functional readouts such as Western blotting and cell viability assays, researchers can build a robust and compelling case for a specific MoA. This guide provides a logical and self-validating framework to navigate this process, ensuring that experimental choices are driven by scientific rationale and that the resulting data is both accurate and comparative. Adherence to this rigorous approach will not only accelerate the journey from a promising hit to a validated lead but also lay a solid foundation for future drug development efforts.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate
This guide provides an in-depth, procedural framework for the safe and compliant disposal of Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate. As researchers and drug development professionals, it is imperative that we manage chemical waste not only to ensure a safe laboratory environment but also to protect our ecosystem. This document moves beyond a simple checklist, offering a causal explanation for each step, grounded in established safety protocols and regulatory standards. Our commitment is to provide you with the knowledge to manage this compound responsibly from cradle to grave.
Hazard Assessment: Understanding the Compound
The presence of the chloro- group is of particular importance for disposal, as the incineration of chlorinated compounds can produce hazardous byproducts like dioxins and furans if not performed under the correct conditions.[4]
For a quick reference, the known properties and hazard classifications for structurally related compounds are summarized below.
| Property | Information | Source |
| Chemical Name | Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate | - |
| Molecular Formula | C₁₁H₈ClNO₃ | Inferred |
| Molecular Weight | 237.64 g/mol | Inferred |
| Physical Form | Solid | [5] |
| GHS Hazard Statements (for similar compounds) | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [6][7] |
| GHS Precautionary Statements (for similar compounds) | P261, P264, P280, P301+P312, P302+P352, P305+P351+P338 | [5][8] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate for any purpose, including disposal, the following PPE is mandatory. The rationale is to prevent any direct contact, inhalation, or ingestion of the chemical.
-
Eye Protection: Chemical safety goggles are required. If there is a splash hazard, a face shield should be worn in addition to goggles.[8]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: All handling of this compound, especially in its powdered form, should be done in a certified chemical fume hood to prevent inhalation of dust or aerosols.[9]
Spill Management: A Plan for the Unexpected
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described in the previous section.
-
Contain the Spill: For a solid spill, gently cover it with a dry absorbent material, such as vermiculite or sand. Avoid raising dust. For a liquid spill, use an absorbent pad or other appropriate absorbent material.
-
Clean the Spill: Carefully sweep or scoop the absorbed material into a labeled, sealable waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Dispose of Waste: The container with the spilled material and all cleaning supplies must be sealed, labeled as "Hazardous Waste: Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate," and disposed of according to the protocol in the next section.
Disposal Protocol: A Step-by-Step Guide
The primary route for the disposal of halogenated organic compounds is high-temperature incineration by a licensed hazardous waste disposal facility. This method ensures the complete destruction of the compound and minimizes the formation of toxic byproducts.
Workflow for Proper Disposal
The following diagram illustrates the decision-making process for the disposal of Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate.
Caption: Disposal decision workflow for Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate.
Detailed Disposal Procedure:
-
Waste Identification and Segregation:
-
This compound is a halogenated organic solid . It must be segregated from non-halogenated waste streams.
-
Do not mix this waste with incompatible materials, such as strong oxidizing agents or acids.[9]
-
-
Container Selection and Labeling:
-
Use a chemically resistant, sealable container for the waste. High-density polyethylene (HDPE) containers are a good choice.[10][11]
-
The container must be clearly labeled as "Hazardous Waste." The label must also include the full chemical name: "Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate" and a clear indication of the associated hazards (e.g., "Irritant," "Potential Carcinogen").[10][11]
-
-
Waste Accumulation and Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][11]
-
The SAA should be a secondary containment unit (e.g., a tray or bin) to contain any potential leaks.
-
Keep the waste container closed at all times, except when adding waste.[10][11][12]
-
-
Final Disposal:
-
Once the container is full, or on a regular schedule as determined by your institution's policies, arrange for the waste to be collected by your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[13]
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[14] Drain disposal of halogenated hydrocarbons is generally prohibited.
-
Regulatory Considerations
The disposal of hazardous waste is regulated by federal, state, and local agencies. In the United States, the primary federal regulations are from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[11][15][16] Academic laboratories may be subject to specific regulations, such as Subpart K of the RCRA generator requirements.[17][18] It is your responsibility to be aware of and compliant with all applicable regulations at your institution and in your location.
By adhering to these procedures, you are not only ensuring your own safety and that of your colleagues but also upholding the principles of responsible scientific research and environmental stewardship.
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Comprehensive Safety and Handling Guide for Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate
This guide provides essential safety protocols and operational procedures for the handling and disposal of Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate. As a substituted quinoline derivative, this compound warrants careful handling due to the potential hazards associated with this class of heterocyclic compounds. This document is intended for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment.
Hazard Assessment and Toxidicology Profile
The quinoline ring system is a known structural motif in many pharmacologically active compounds.[1][2] However, quinoline itself is considered genotoxic and has been shown to induce liver tumors in rats.[3][4] Halogenated quinoline derivatives can also exhibit toxicity.[5] A safety data sheet for the related compound 7-Chloro-4-hydroxyquinoline indicates that it causes skin and eye irritation and may cause respiratory irritation.[6] The presence of the carboxylic acid ester functional group also necessitates caution, as these compounds can be irritants.[7][8]
Based on this information, it is prudent to treat Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate as a hazardous substance with the potential for:
-
Skin, eye, and respiratory irritation.[6]
-
Possible carcinogenicity and genotoxicity, inherent to the quinoline scaffold.[3][9]
-
Toxicity if ingested or inhaled.
Therefore, stringent adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is critical to minimize exposure.[10][11] The following table outlines the minimum required PPE for handling this compound.
| Equipment | Specification | Purpose | Protection Level |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloving recommended) | Provides a barrier against dermal absorption.[12] | Primary |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or airborne particles.[6] | Primary |
| Respiratory Protection | N95 Particulate Respirator (for solid) or Air-Purifying Respirator with organic vapor cartridges (for solutions) | Prevents inhalation of dust particles or solvent vapors.[13] | Task-Dependent |
| Body Protection | Laboratory Coat (fully fastened) and a Chemical-Resistant Apron (when handling larger quantities) | Protects skin and personal clothing from contamination.[13] | Primary & Secondary |
| Face Protection | Face Shield (worn over goggles) | Provides an additional layer of protection against splashes, particularly during transfers of liquids.[13] | Secondary |
Note: Always inspect gloves for tears or degradation before use and wash hands thoroughly after removing them.[14] Contaminated work clothing should not be taken out of the laboratory.[15]
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a systematic workflow is crucial for minimizing the risk of exposure and contamination.
Receiving and Storage
-
Inspect Upon Receipt: Visually inspect the container for any signs of damage or leakage.
-
Segregated Storage: Store the compound in a well-ventilated, cool, and dry area, away from incompatible materials such as strong oxidizing agents.[16]
-
Clear Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.
Weighing and Aliquoting (Solid Compound)
This procedure should be performed in a certified chemical fume hood.
-
Prepare the Work Area: Designate a specific area within the fume hood for handling the solid. Cover the work surface with absorbent, disposable bench paper.
-
Don PPE: Wear all required PPE as outlined in the table above, including an N95 respirator.
-
Tare the Weighing Vessel: Use a tared, sealed container to minimize the generation of airborne particles.
-
Transfer the Compound: Use a spatula to carefully transfer the desired amount of the solid into the weighing vessel. Avoid creating dust.
-
Seal and Clean: Securely close the primary container. Decontaminate the spatula and any other tools used.
-
Package for Transport: If moving the weighed compound to another area, place it in a labeled, sealed secondary container.
Solution Preparation and Handling
-
Solvent Selection: Choose the least toxic solvent appropriate for your experiment.
-
Dissolution in a Fume Hood: All solution preparation must occur within a chemical fume hood. If the solvent is volatile, an air-purifying respirator with organic vapor cartridges may be necessary.[17]
-
Controlled Addition: Slowly add the solvent to the solid to avoid splashing.
-
Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, and appropriate hazard warnings.
Experimental Use
-
Containment: Conduct all experiments involving this compound within a chemical fume hood or other appropriate containment device.
-
Avoid Direct Contact: At no point should you directly touch the substance with your bare hands.[14]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
-
Solid Waste: All disposable items contaminated with the compound (e.g., gloves, weigh boats, bench paper) must be placed in a designated, labeled hazardous waste container.[17]
-
Liquid Waste: All solutions containing the compound, as well as solvent rinses of contaminated glassware, must be collected in a separate, clearly labeled hazardous liquid waste container.[17] Do not pour any of this waste down the drain.
-
Sharps Waste: Needles, syringes, and contaminated glassware should be disposed of in a designated sharps container.
Decontamination
-
Glassware: Decontaminate all glassware that has been in contact with the compound by rinsing with a suitable solvent (e.g., acetone, ethanol) into the hazardous liquid waste container, followed by a thorough washing with soap and water.[17]
-
Work Surfaces: Decontaminate the work surface in the fume hood with an appropriate solvent and then wipe it down with a detergent solution.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[18]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[18]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[18]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: Evacuate the immediate area. For a small spill, and if you are trained to do so, contain the spill with an absorbent material, and clean the area with a suitable solvent. Place all contaminated materials in a sealed hazardous waste container. For larger spills, evacuate the laboratory and contact your institution's environmental health and safety department.
Visual Workflow: Safe Handling of Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate
Caption: Workflow for handling the quinoline derivative.
References
-
Esterification. SmartLabs. Available at: [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022-10-06). Available at: [Link]
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Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model. PMC - PubMed Central. (2025-07-17). Available at: [Link]
-
Biological Activities of Quinoline Derivatives. ResearchGate. (2025-08-08). Available at: [Link]
-
7-Chloro-4-hydroxyquinoline - SAFETY DATA SHEET. (2011-02-01). Available at: [Link]
-
Making esters from alcohols and acids | Class experiment. RSC Education. Available at: [Link]
-
Toxicological Review of Quinoline (CAS No. 91-22-5). Available at: [Link]
-
Personal protective equipment for preparing toxic drugs. GERPAC. Available at: [Link]
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Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry - ACS Publications. (2026-01-22). Available at: [Link]
-
Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Quinoline Toxicological Summary. Minnesota Department of Health. (2023-11). Available at: [Link]
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Lab Reports - Carboxylic Acid Test | PDF. Scribd. Available at: [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]
-
Personal protective equipment in your pharmacy. (2019-10-30). Available at: [Link]
-
Quinolines: Human health tier II assessment. (2015-07-03). Available at: [Link]
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Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Available at: [Link]
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Quinoline. Canada.ca. (2005-05-18). Available at: [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). Available at: [Link]
-
8-Hydroxyquinoline - SAFETY DATA SHEET. (2025-07-28). Available at: [Link]
-
A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. (2022-06-20). Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
